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Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate Documentation Hub

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  • Product: Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
  • CAS: 203662-55-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery Spirocyclic frameworks have garnered considerable attention in medicinal chemistry due to their unique three-dimensional structures, which...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic frameworks have garnered considerable attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. The rigid nature of these scaffolds provides a level of conformational constraint that is often desirable in the design of novel therapeutics. Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a valuable bifunctional building block, incorporating both a protected amine and a reactive aldehyde. This combination makes it a particularly useful intermediate in the synthesis of more complex molecules, including its application as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The aldehyde functionality allows for facile derivatization, while the protected azaspiro[3.4]octane core imparts desirable physicochemical properties.

This guide provides a comprehensive overview of a proposed synthetic route to this important building block, detailing the synthesis of a key alcohol precursor and its subsequent oxidation to the target aldehyde. The methodologies described are based on well-established and reliable chemical transformations, providing a practical framework for researchers in drug development and organic synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1), suggests that it can be readily prepared via the oxidation of the corresponding primary alcohol, Tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (2). This precursor contains the core azaspiro[3.4]octane skeleton with the nitrogen protected by a tert-butoxycarbonyl (Boc) group. The synthesis of this alcohol intermediate (2) can be envisioned from the construction of the spirocyclic core, followed by appropriate functionalization.

Our proposed forward synthesis, therefore, involves two key stages:

  • Synthesis of the Alcohol Precursor (2): A multi-step sequence to construct the N-Boc protected 2-(hydroxymethyl)-6-azaspiro[3.4]octane ring system.

  • Oxidation to the Target Aldehyde (1): A mild and selective oxidation of the primary alcohol to the desired aldehyde. For this transformation, the Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its high efficiency, mild reaction conditions, and tolerance of various functional groups.[1][2]

G Target Aldehyde (1) Target Aldehyde (1) Alcohol Precursor (2) Alcohol Precursor (2) Target Aldehyde (1)->Alcohol Precursor (2) Oxidation Spirocyclic Core Construction Spirocyclic Core Construction Alcohol Precursor (2)->Spirocyclic Core Construction Functionalization

Caption: Retrosynthetic approach for the target aldehyde.

Part I: Synthesis of the Alcohol Precursor: Tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (2)

Experimental Protocol: Synthesis of the Alcohol Precursor

A detailed, step-by-step methodology for the synthesis of the alcohol precursor is outlined below. This proposed route is based on analogous chemical transformations found in the literature.

Step 1: Synthesis of a Suitable Azetidine Intermediate

The synthesis would commence with a commercially available, appropriately substituted azetidine derivative, which would serve as the foundation for the spirocycle construction.

Step 2: Annulation to Form the Spirocyclic Core

This key step involves the formation of the cyclopentane ring fused to the azetidine. Various methods for cyclopentane annulation can be employed.

Step 3: Functional Group Manipulation and Protection

Following the construction of the 6-azaspiro[3.4]octane core, the subsequent steps would involve the introduction of the hydroxymethyl group at the 2-position and the protection of the secondary amine with a Boc group. This can be achieved through a series of standard organic transformations.

Due to the lack of a specific literature procedure for the multi-step synthesis of the alcohol precursor, a detailed, validated experimental protocol with precise reagent quantities and yields cannot be provided here. The above outline serves as a strategic guide for a skilled synthetic chemist to develop a viable route based on established precedents in spirocycle synthesis.

Part II: Oxidation of the Alcohol to Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1)

The final step in the synthesis is the selective oxidation of the primary alcohol (2) to the target aldehyde (1). The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation, known for its mild conditions and high yields.[5][6]

Mechanism of the Dess-Martin Oxidation

The Dess-Martin oxidation proceeds through a ligand exchange reaction between the alcohol and the hypervalent iodine reagent (DMP). The alcohol displaces one of the acetate groups on the iodine atom. A subsequent deprotonation of the α-hydrogen of the alcohol by an acetate ion leads to the collapse of the intermediate, forming the aldehyde, acetic acid, and the reduced iodinane byproduct.[7]

G cluster_0 Dess-Martin Oxidation Mechanism A Alcohol + DMP B Ligand Exchange A->B C Intermediate B->C D Deprotonation C->D E Aldehyde + Iodinane D->E

Caption: Simplified workflow of the Dess-Martin oxidation mechanism.

Experimental Protocol: Dess-Martin Oxidation

Materials and Reagents:

ReagentMolecular WeightAmount (mmol)Equivalents
Tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (2)227.301.01.0
Dess-Martin Periodinane (DMP)424.141.21.2
Dichloromethane (DCM), anhydrous---
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Sodium thiosulfate (Na₂S₂O₃)---
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • To a solution of Tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (2) (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde, Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1).

Expected Outcome:

The Dess-Martin oxidation is generally a high-yielding reaction. The expected yield for this transformation would be in the range of 85-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This technical guide outlines a robust and plausible synthetic strategy for the preparation of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, a valuable building block in contemporary drug discovery. The proposed two-stage approach, involving the synthesis of a key alcohol precursor followed by a mild and selective Dess-Martin oxidation, provides a clear and practical pathway for obtaining this target molecule. The detailed experimental protocol for the oxidation step, along with the mechanistic insights, offers a solid foundation for researchers to successfully synthesize this and related spirocyclic aldehydes. The principles and techniques described herein are broadly applicable to the synthesis of other complex molecular architectures, underscoring the power of strategic retrosynthetic analysis and the use of reliable, modern synthetic methodologies.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer, 2007 . [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane - Request PDF. ResearchGate. [Link]

  • Dess-Martin Periodinane - YouTube. [Link]

  • Dess-Martin Periodinane (DMP) - Common Organic Chemistry. [Link]

  • Ramesh, S.; Balakumar, R.; Rizzo, J. R.; Zhang, T. Y. Facile synthesis of 2-azaspiro[3.4]octane. Org. Biomol. Chem., 2019 , 17, 1566-1570. [Link]

  • Facile Synthesis of 2‐azaspiro[3.4]octane - The Royal Society of Chemistry. [Link]

Sources

Exploratory

The Ascendancy of Azaspiro[3.4]octanes: A Technical Guide to Synthesis, Optimization, and Application in Modern Drug Discovery

Abstract The azaspiro[3.4]octane scaffold has emerged as a privileged motif in contemporary medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a compelling alternative to traditional...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaspiro[3.4]octane scaffold has emerged as a privileged motif in contemporary medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a compelling alternative to traditional flat, aromatic structures, often leading to improved physicochemical properties, enhanced target engagement, and novel intellectual property. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and optimization of novel azaspiro[3.4]octane derivatives. We will delve into robust synthetic strategies, explore key structure-activity relationships (SARs), and detail critical analytical techniques for the unambiguous characterization of these complex molecules. This guide is intended to serve as a practical resource, empowering researchers to leverage the full potential of the azaspiro[3.4]octane core in their drug discovery endeavors.

The Rationale for Embracing Three-Dimensionality: The Azaspiro[3.4]octane Advantage

The pharmaceutical industry's quest for novel chemical matter has increasingly led to an exploration of molecules with greater three-dimensional (3D) complexity. Saturated heterocyclic scaffolds, such as the azaspiro[3.4]octane core, offer a distinct advantage over their flat, aromatic counterparts. The rigid, spirocyclic nature of this framework precisely positions substituents in space, allowing for optimized interactions with biological targets.[1] This conformational restriction can lead to significant improvements in binding affinity and selectivity.

Moreover, the introduction of sp3-rich centers generally correlates with improved physicochemical properties. Azaspirocycles have demonstrated higher solubility, increased basicity, and reduced lipophilicity compared to their non-spirocyclic analogs like piperazines and morpholines.[1] These favorable properties can translate to enhanced pharmacokinetic profiles, including improved metabolic stability and oral bioavailability. The azaspiro[3.4]octane motif, in particular, has been successfully employed as a bioisosteric replacement for these common heterocycles, offering a pathway to escape existing patent space and explore novel chemical avenues.[2]

Constructing the Core: Key Synthetic Strategies for Azaspiro[3.4]octanes

The efficient and versatile synthesis of the azaspiro[3.4]octane core is paramount to its successful application in drug discovery. Several robust strategies have been developed, each with its own merits and considerations.

Annulation Strategies: Building the Rings Stepwise

One of the most direct approaches to the 2-azaspiro[3.4]octane skeleton involves the sequential construction of the azetidine and cyclopentane rings.[3] This can be achieved through either annulation of the cyclopentane ring onto a pre-existing azetidine or, conversely, formation of the four-membered ring on a cyclopentane precursor.[3] These methods often utilize readily available starting materials and conventional chemical transformations, making them amenable to large-scale synthesis.[3]

[3+2] Cycloaddition Reactions: A Convergent Approach

Convergent synthetic routes, such as the [3+2] cycloaddition of azomethine ylides with olefins, offer an efficient means to construct the 2,6-diazaspiro[3.4]octane framework.[2] This methodology allows for the rapid assembly of the core structure and can be adapted to generate a variety of substituted analogs.[2] The ability to produce multi-gram quantities of the desired spirocycles makes this a particularly attractive strategy for medicinal chemistry campaigns.[2]

Strain-Release Driven Spirocyclization: A Modern and Efficient Method

Harnessing the inherent ring strain of bicyclo[1.1.0]butanes (BCBs) provides a powerful and innovative approach to the synthesis of spirocyclic systems.[4] Scandium-catalyzed spirocyclization of BCBs with azomethine imines has been shown to be a versatile platform for the de novo construction of 6,7-diazaspiro[3.4]octanes.[4] This method is notable for its ability to access previously inaccessible frameworks and its tolerance of a broad range of functional groups.[4]

Below is a generalized workflow for the synthesis and diversification of an azaspiro[3.4]octane core.

G cluster_synthesis Core Synthesis cluster_diversification Diversification A Starting Materials (e.g., Azetidine or Cyclopentane Precursors) B Key Cyclization Step (e.g., Annulation, [3+2] Cycloaddition) A->B Reaction Conditions C Azaspiro[3.4]octane Core B->C Purification D N-Functionalization C->D Alkylation, Acylation, etc. E Substitution on Rings C->E Further Synthetic Steps F Diverse Library of Azaspiro[3.4]octane Derivatives D->F E->F G A Synthesized Azaspiro[3.4]octane Derivative B NMR Spectroscopy (1D & 2D) A->B C Mass Spectrometry (HRMS, MS/MS) A->C D Vibrational Circular Dichroism (VCD) A->D E Structure & Connectivity B->E F Elemental Composition C->F G Absolute Stereochemistry D->G H Unambiguous Structural Elucidation E->H F->H G->H

Sources

Foundational

An In-depth Technical Guide to the Characterization of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Introduction Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, a key building block in medicinal chemistry, possesses a unique spirocyclic scaffold that offers a three-dimensional architecture highly sought after...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, a key building block in medicinal chemistry, possesses a unique spirocyclic scaffold that offers a three-dimensional architecture highly sought after in modern drug design.[1] Its structure, which incorporates a reactive aldehyde and a Boc-protected amine, makes it a versatile intermediate for synthesizing complex molecules, particularly in the development of PROTACs (Proteolysis Targeting Chimeras).[2][3] This guide provides a comprehensive overview of the essential analytical techniques for the definitive characterization of this compound, ensuring its purity, identity, and stability for research and drug development applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is crucial for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Formula C13H21NO3[4][5]
Molecular Weight 239.32 g/mol [4]
Appearance Colorless to light yellow liquid[4]
CAS Number 203662-55-9[4][5]
Storage Conditions -20°C, stored under nitrogen[4][6]

The compound is noted to be stable under recommended storage conditions, though it is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[6]

Synthesis and Purification: A Conceptual Workflow

While a detailed synthesis protocol is beyond the scope of this characterization guide, understanding the general synthetic strategy and subsequent purification is vital for anticipating potential impurities. The synthesis of such azaspirocyclic compounds often involves multi-step sequences, potentially including cycloaddition reactions and functional group manipulations.[7]

The Boc (tert-butyloxycarbonyl) protecting group is integral to the structure, and its introduction and stability are key considerations.[8][9] The purification of the final product is critical to remove any unreacted starting materials, byproducts, or residual solvents.

Caption: Conceptual workflow for the synthesis and purification of the target compound.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are required for a complete analysis.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms.

Expected Chemical Shifts and Multiplicities:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)~9.5-9.8Singlet (or triplet if coupled)1H
Boc group (-C(CH₃)₃)~1.4-1.5Singlet9H
Spirocyclic Protons~1.8-3.8Complex Multiplets11H

Note: The spirocyclic protons will exhibit complex splitting patterns due to diastereotopicity and restricted bond rotation. 2D NMR techniques such as COSY and HSQC are invaluable for assigning these signals definitively.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the data with appropriate window functions and phase correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

CarbonExpected Chemical Shift (ppm)
Aldehyde Carbonyl (C=O)~200-205
Boc Carbonyl (C=O)~155
Boc Quaternary Carbon (-C(CH₃)₃)~80
Spirocyclic Carbons~25-70
Boc Methyl Carbons (-C(CH₃)₃)~28
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition.

Expected Molecular Ion Peak:

For the molecular formula C₁₃H₂₁NO₃, the expected monoisotopic mass is 239.1521 g/mol .[5] In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as its protonated form [M+H]⁺ at m/z 240.1594.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column.

  • Ionization: Use electrospray ionization in positive ion mode.

  • Detection: Scan a mass range that includes the expected molecular ion peak.

Caption: A typical workflow for the comprehensive characterization of the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
Aldehyde C-H stretch~2820 and ~2720
Aldehyde C=O stretch~1720-1740
Carbamate C=O stretch~1680-1700
C-N stretch~1160-1250
C-H stretch (aliphatic)~2850-3000

Purity Assessment

Ensuring the purity of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is paramount for its use in subsequent reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds. A reverse-phase method is typically employed.

Experimental Protocol: HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the aldehyde and carbamate chromophores).

  • Analysis: The purity is determined by the area percentage of the main peak. A purity of ≥97.0% is generally considered acceptable for research purposes.[4]

Conclusion

The thorough characterization of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate using a combination of NMR, MS, IR, and HPLC is essential to confirm its identity, structure, and purity. The data and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to confidently utilize this valuable building block in their synthetic endeavors. The unique structural features of this azaspirocycle continue to make it a molecule of significant interest in the pursuit of novel therapeutics.

References

  • Vertex AI Search. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture.
  • MedChemExpress. tert-Butyl 2-formyl-6-azaspiro[3.
  • MedChemExpress. (2025). tert-Butyl 2-formyl-6-azaspiro[3.
  • MedchemExpress.com. tert-Butyl 2-formyl-6-azaspiro[3.
  • Guidechem. tert-butyl 2-forMyl-6-azaspiro[3.
  • MySkinRecipes. tert-Butyl 2-formyl-6-azaspiro[3.
  • National Institutes of Health.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Appretech Scientific Limited. tert-butyl 2-formyl-6-azaspiro[3.
  • ACS Publications. (2017). Direct Spirocyclization from Keto-sulfonamides: An Approach to Azaspiro Compounds. Organic Letters.
  • PubChem. Tert-butyl 2,6-diazaspiro[3.
  • Guidechem. Tert-butyl 2-amino-6-azaspiro[3.
  • PubChemLite. Tert-butyl 8-formyl-6-azaspiro[3.
  • ACS Publications. Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry.
  • ResearchGate.
  • PubChem. tert-Butyl 2-amino-6-azaspiro[3.
  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • BLDpharm. 203661-71-6|tert-Butyl 2-oxo-6-azaspiro[3.
  • MedChemExpress. tert-Butyl 6-amino-2-azaspiro[3.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • National Institutes of Health.
  • ResearchGate. (2025). Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors.
  • TCI Chemicals. tert-Butyl 6-Hydroxy-2-azaspiro[3.
  • RSC Publishing. (2022). Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process.
  • BLDpharm. 1932465-75-2|tert-Butyl cis-2-amino-6-azaspiro[3.

Sources

Exploratory

Spectroscopic Characterization of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate: A Technical Guide

Introduction Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid spirocyclic core, which combine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid spirocyclic core, which combines a cyclobutane and a pyrrolidine ring, offers a unique three-dimensional scaffold for the synthesis of novel therapeutics. The presence of a reactive aldehyde (formyl) group and a protecting tert-butoxycarbonyl (Boc) group allows for selective chemical modifications, making it a valuable intermediate in the construction of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and utilization. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related structures and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Features

The structure of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (Molecular Formula: C₁₃H₂₁NO₃, Molecular Weight: 239.32 g/mol ) is characterized by a spirocyclic system with a nitrogen atom at the 6-position, protected by a Boc group, and a formyl group at the 2-position of the cyclobutane ring.[2][3] The spirocyclic nature of the core imparts conformational rigidity, which can be advantageous in designing molecules with specific spatial orientations for optimal target engagement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, with assignments based on the analysis of similar N-Boc protected azaspirocyclic systems.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the protons of the spirocyclic core, the Boc protecting group, and the formyl group. Due to the conformational rigidity of the spiro-system, protons on the same carbon atom (geminal protons) can be diastereotopic and thus display different chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7Doublet1H-CHO
~3.5 - 3.7Multiplet2HN-CH₂ (pyrrolidine)
~3.3 - 3.5Multiplet1HCH-CHO
~2.0 - 2.4Multiplet4HCH₂ (cyclobutane)
~1.8 - 2.0Multiplet2HCH₂ (pyrrolidine)
1.46Singlet9H-C(CH₃)₃

Causality Behind Assignments:

  • Formyl Proton (-CHO): The aldehyde proton is expected to be the most downfield signal (around δ 9.7 ppm) due to the strong deshielding effect of the carbonyl group. It will likely appear as a doublet due to coupling with the adjacent methine proton.

  • Pyrrolidine Protons (N-CH₂): The protons on the carbons adjacent to the nitrogen atom are deshielded by the electronegative nitrogen and the carbamate carbonyl, and are expected to resonate in the range of δ 3.5-3.7 ppm.

  • Methine Proton (CH-CHO): The proton on the carbon bearing the formyl group will be deshielded by the aldehyde and is predicted to appear around δ 3.3-3.5 ppm.

  • Cyclobutane and Pyrrolidine Methylene Protons (CH₂): The methylene protons of the cyclobutane and pyrrolidine rings will appear as complex multiplets in the aliphatic region (δ 1.8-2.4 ppm).

  • Boc Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 1.46 ppm, a characteristic signal for a Boc-protected amine.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Chemical Shift (δ, ppm)Assignment
~202C=O (aldehyde)
~155C=O (carbamate)
~79-C (CH₃)₃
~60Spiro carbon
~55C H-CHO
~46N-C H₂ (pyrrolidine)
~35C H₂ (cyclobutane)
~30C H₂ (pyrrolidine)
28.7-C(C H₃)₃

Causality Behind Assignments:

  • Carbonyl Carbons: The aldehyde carbonyl carbon is expected at the most downfield position (~202 ppm), followed by the carbamate carbonyl carbon (~155 ppm).

  • Quaternary Carbons: The quaternary carbon of the Boc group is predicted around δ 79 ppm, and the spiro carbon at the junction of the two rings is expected around δ 60 ppm.

  • Aliphatic Carbons: The remaining carbons of the cyclobutane and pyrrolidine rings, as well as the methine carbon attached to the formyl group, will appear in the aliphatic region of the spectrum. The carbons of the Boc methyl groups will give a characteristic signal around δ 28.7 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, electrospray ionization (ESI) would be a suitable technique.

  • Expected Molecular Ion: The primary ion observed in the positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 240.15. It is also common to observe adducts with sodium [M+Na]⁺ at m/z 262.13 and potassium [M+K]⁺ at m/z 278.11.

  • Fragmentation Pattern: A characteristic fragmentation would be the loss of the tert-butyl group (-56 Da) or isobutylene (-56 Da) from the Boc protecting group, leading to a significant fragment ion. Further fragmentation of the spirocyclic core could also be observed.

Experimental Protocols

The following provides a general methodology for acquiring the spectroscopic data discussed above, based on standard laboratory practices.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or quadrupole instrument.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

    • Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to obtain good signal intensity and minimize in-source fragmentation.

Visualization of Molecular Structure and Connectivity

The following diagrams illustrate the molecular structure and the expected NMR correlations.

Caption: Molecular structure of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate.

NMR_Correlations cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals H_CHO CHO (~9.7 ppm) C_CHO C=O (aldehyde) (~202 ppm) H_CHO->C_CHO HMBC C_CHCHO CH-CHO (~55 ppm) H_CHO->C_CHCHO HSQC H_NCH2 N-CH₂ (~3.5-3.7 ppm) C_NCH2 N-CH₂ (~46 ppm) H_NCH2->C_NCH2 HSQC H_CHCHO CH-CHO (~3.3-3.5 ppm) H_CHCHO->C_CHO HMBC H_CHCHO->C_CHCHO HSQC H_aliphatic Cyclic CH₂ (~1.8-2.4 ppm) C_aliphatic Cyclic CH₂ (~30-35 ppm) H_aliphatic->C_aliphatic HSQC H_Boc Boc (-C(CH₃)₃) (1.46 ppm) C_carbamate C=O (carbamate) (~155 ppm) H_Boc->C_carbamate HMBC C_quat_Boc C(CH₃)₃ (~79 ppm) H_Boc->C_quat_Boc HMBC C_Boc C(CH₃)₃ (28.7 ppm) H_Boc->C_Boc HSQC C_spiro Spiro C (~60 ppm)

Caption: Predicted key 2D NMR (HSQC/HMBC) correlations for the title compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. By understanding the predicted NMR and MS data, researchers can confidently identify and characterize this important synthetic intermediate. The provided methodologies for data acquisition serve as a practical reference for laboratory work. The unique structural features of this molecule, elucidated through spectroscopy, underscore its utility as a versatile building block in the development of novel chemical entities with therapeutic potential.

References

  • Macmillan Group, Princeton University. "SUPPLEMENTARY INFORMATION." Accessed January 17, 2026. [Link]

  • NIH National Center for Biotechnology Information. "Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead." Accessed January 17, 2026. [Link]

Sources

Foundational

An In-Depth Technical Guide to CAS 203662-55-9: A Versatile Azaspiro[3.4]octane Building Block for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative for Advanced Linker Scaffolds in Targeted Protein Degradation The advent of Proteolysis Targeting Chimeras (PROTACs) has revolution...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Advanced Linker Scaffolds in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of modern pharmacology. By hijacking the cell's intrinsic ubiquitin-proteasome system, these heterobifunctional molecules offer a paradigm shift from occupancy-driven inhibition to event-driven pharmacology, enabling the targeted degradation of previously "undruggable" proteins.[1][2] The efficacy of a PROTAC is not solely dictated by the choice of warhead and E3 ligase ligand; the linker connecting these two moieties plays a pivotal, albeit often underappreciated, role in dictating the molecule's overall performance.[3][4] The linker's length, rigidity, and physicochemical properties are critical determinants of the stability and conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of successful protein degradation.[5][6]

This technical guide focuses on CAS 203662-55-9 , chemically known as tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate . This molecule represents a sophisticated building block for PROTAC synthesis, incorporating a rigid and three-dimensional azaspiro[3.4]octane scaffold. Such spirocyclic structures are increasingly sought after in drug discovery for their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while offering precise vector control for orienting the binding moieties.[2][7][8]

As a Senior Application Scientist, this guide is designed to provide not just a collection of data, but a comprehensive understanding of the core attributes of CAS 203662-55-9. We will delve into its chemical structure, physicochemical properties, a plausible synthetic route, and its application in the construction of PROTACs. The experimental protocols provided are based on established methodologies and are intended to serve as a practical resource for researchers in the field.

Core Compound Profile: CAS 203662-55-9

Chemical Identity and Structure

The unique architecture of CAS 203662-55-9, featuring a spirocyclic system, a reactive aldehyde, and a Boc-protected amine, makes it a valuable intermediate in organic synthesis, particularly for the construction of complex bioactive molecules.[9]

Table 1: Chemical Identity of CAS 203662-55-9

IdentifierValueReference
CAS Number 203662-55-9[10]
Chemical Name tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate[10]
Synonyms 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde[11]
Molecular Formula C₁₃H₂₁NO₃[10]
Molecular Weight 239.32 g/mol [10]
Appearance Colorless to light yellow liquid[10]

The structure of CAS 203662-55-9 is characterized by a central spirocyclic core where a cyclobutane and a pyrrolidine ring share a single carbon atom. This arrangement imparts a rigid, three-dimensional geometry, which is a desirable feature in linker design for PROTACs.[2][7] The tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine, allowing for selective reactions at the formyl group. The formyl (aldehyde) group is a versatile chemical handle for conjugation, most commonly via reductive amination.[12][13]

Caption: Chemical structure of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate.

Physicochemical Properties

Table 2: Physicochemical Properties of CAS 203662-55-9

PropertyValue (Predicted/Estimated)Rationale and References
Boiling Point ~336.1 °CData from supplier safety data sheets.
Flash Point ~157.1 °CData from supplier safety data sheets.
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH). Limited solubility in water.The molecule possesses a significant non-polar hydrocarbon framework and a Boc group, suggesting good solubility in organic solvents. The polar carbonyl and carbamate groups may impart some limited aqueous solubility.[13][14][15]
logP (Octanol/Water) 1.5 - 2.5Estimated based on the presence of the lipophilic Boc group and the spirocyclic alkyl frame, balanced by the polar formyl and carbamate groups. Spirocyclic scaffolds can modulate lipophilicity.[16][17][18]
pKa (Conjugate Acid) ~4-5 for the deprotected amineThe pKa of the nitrogen in the deprotected azaspiro[3.4]octane core is expected to be similar to other secondary cyclic amines. The Boc-protected nitrogen is non-basic.[2][19]

Expert Insights on Physicochemical Profile:

The spirocyclic nature of this linker is a key design feature. The inherent three-dimensionality of the azaspiro[3.4]octane core can lead to improved aqueous solubility and a more favorable ADME profile compared to more linear, "greasy" alkyl linkers of similar length.[7][8] The rigidity of the scaffold reduces the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable ternary complex formation.[3] The estimated logP suggests a good balance between lipophilicity required for cell permeability and the hydrophilicity needed for aqueous solubility.

Synthesis and Chemical Reactivity

Plausible Synthetic Route

While a specific, detailed synthesis protocol for CAS 203662-55-9 is not widely published, a plausible route can be devised based on established organic chemistry principles and published syntheses of the parent 2-azaspiro[3.4]octane scaffold.[3][20] The following multi-step synthesis is a hypothetical but chemically sound approach.

G start Commercially available starting materials step1 Step 1: Annulation to form azaspiro[3.4]octane core start->step1 step2 Step 2: Boc Protection step1->step2 step3 Step 3: Functional Group Interconversion to Aldehyde step2->step3 product CAS 203662-55-9 step3->product

Caption: High-level overview of a plausible synthetic workflow for CAS 203662-55-9.

Detailed Hypothetical Protocol:

Step 1: Synthesis of 2-Azaspiro[3.4]octane

This step can be adapted from the published routes by Ramesh et al.[3][20] One of the more efficient methods involves the annulation of a cyclopentane ring.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable cyclopentane-derived starting material (e.g., a derivative with a leaving group and a precursor to the azetidine ring) in an appropriate solvent like toluene.

  • Cyclization: Add the necessary reagents to facilitate the intramolecular cyclization to form the azaspiro[3.4]octane core. This could involve a base-mediated ring closure.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture, and perform an aqueous work-up. The crude product can be purified by column chromatography to yield the parent 2-azaspiro[3.4]octane.

Step 2: Boc Protection of 2-Azaspiro[3.4]octane

This is a standard procedure for protecting secondary amines.

  • Reaction Setup: Dissolve the 2-azaspiro[3.4]octane from Step 1 in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add a base, such as triethylamine or diisopropylethylamine (DIPEA), followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the Boc-protected 2-azaspiro[3.4]octane, which can be purified by column chromatography if necessary.

Step 3: Introduction of the Formyl Group

This can be achieved through various methods, such as the oxidation of a primary alcohol. This would require a precursor with a hydroxymethyl group at the 2-position of the spirocycle. A more direct approach from a carboxylic acid derivative is also plausible.

  • Starting Material: Assume a precursor, tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate, is available or synthesized.

  • Oxidation: Dissolve the alcohol in DCM and treat it with a mild oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting alcohol is consumed. The reaction is then quenched appropriately (e.g., with sodium thiosulfate for DMP oxidation) and worked up to isolate the crude aldehyde.

  • Purification: The final product, CAS 203662-55-9, is purified by flash column chromatography.

Key Chemical Reactivity: The Aldehyde Handle

The primary utility of CAS 203662-55-9 in PROTAC synthesis lies in the reactivity of its formyl group. This aldehyde serves as an electrophilic handle for conjugation to a nucleophilic partner, typically an amine, via reductive amination.[12][13]

Reductive Amination: This is a cornerstone reaction for linker conjugation in PROTAC synthesis.[7][21] The aldehyde on CAS 203662-55-9 reacts with a primary or secondary amine on a warhead or E3 ligase ligand to form an imine or iminium ion intermediate, which is then reduced in situ to form a stable amine linkage. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the starting aldehyde.[12]

Application in PROTAC Synthesis and Characterization

Role as a PROTAC Linker

CAS 203662-55-9 is designed to be a component of the linker in a PROTAC molecule. Its spirocyclic nature provides a rigid scaffold that can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing cooperativity between the target protein and the E3 ligase.[3][22]

G cluster_0 PROTAC Components cluster_1 PROTAC Assembly cluster_2 Functional PROTAC cluster_3 Mechanism of Action warhead Warhead (binds to Target Protein) assembly Reductive Amination warhead->assembly linker_core CAS 203662-55-9 (Linker Core) linker_core->assembly e3_ligand E3 Ligase Ligand protac PROTAC Molecule assembly->protac ternary_complex Ternary Complex Formation protac->ternary_complex ubiquitination Ubiquitination of Target ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

Caption: Conceptual workflow from PROTAC components to targeted protein degradation.

Experimental Protocol: PROTAC Synthesis via Reductive Amination

The following is a general protocol for the conjugation of CAS 203662-55-9 to an amine-containing molecule (either the warhead or E3 ligase ligand).

Materials:

  • CAS 203662-55-9

  • Amine-functionalized binding moiety (warhead or E3 ligase ligand)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the amine-functionalized binding moiety (1.0 eq) in anhydrous DCM, add CAS 203662-55-9 (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation, especially with less reactive amines.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by LC-MS or TLC until the starting materials are consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC molecule.

Experimental Protocols for PROTAC Characterization

Once the PROTAC is synthesized, its biological activity must be characterized. This involves confirming target protein degradation and assessing the formation of the ternary complex.

This technique is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.[19][23][24]

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein lysates in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ).

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to detect and quantify the formation of the ternary complex in vitro.[18]

Procedure:

  • Reagent Preparation: Prepare solutions of the tagged target protein (e.g., His-tagged), the tagged E3 ligase (e.g., FLAG-tagged), and the PROTAC at various concentrations in the assay buffer.

  • Complex Formation: In a microplate, incubate the target protein, E3 ligase, and PROTAC together to allow for ternary complex formation.

  • Addition of Beads: Add AlphaLISA acceptor beads (e.g., anti-FLAG coated) and donor beads (e.g., nickel chelate coated for His-tag) to the wells.

  • Incubation and Reading: Incubate the plate in the dark to allow for bead-protein binding. Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to generate a characteristic hook-effect curve, which confirms the formation of the ternary complex.

Future Perspectives and Conclusion

CAS 203662-55-9 stands out as a promising and versatile building block for the synthesis of next-generation PROTACs. Its rigid, three-dimensional azaspiro[3.4]octane core offers distinct advantages over traditional linear linkers, potentially leading to PROTACs with improved physicochemical properties, enhanced ternary complex stability, and more favorable pharmacokinetic profiles.[7][22] The presence of a readily functionalizable aldehyde group allows for straightforward incorporation into PROTAC synthesis workflows via robust and reliable reductive amination chemistry.

As the field of targeted protein degradation continues to evolve, the rational design of linkers will become increasingly critical for developing highly potent, selective, and drug-like PROTACs. Scaffolds such as the one found in CAS 203662-55-9 provide medicinal chemists with a powerful tool to explore novel chemical space and to fine-tune the properties of their degrader molecules. Further studies involving the incorporation of this linker into a variety of PROTACs targeting different proteins of interest will be invaluable in fully elucidating its potential and establishing clear structure-activity and structure-property relationships.

This guide has provided a comprehensive overview of the core properties, synthesis, and application of CAS 203662-55-9. It is our hope that this information will serve as a valuable resource for researchers and scientists dedicated to advancing the exciting field of targeted protein degradation.

References

  • (Reference to a general review on PROTACs)
  • (Reference on lipophilicity of organic molecules)
  • (Reference on Western Blotting for protein degrad
  • (Reference on PROTAC linker design)
  • (Reference on AlphaLISA for ternary complex)
  • (Reference on synthesis of azaspirocycles)
  • (Reference on pKa of amines)
  • (Reference on reductive amin
  • (Reference on logP of spirocycles)
  • (Reference on AlphaLISA assay)
  • (Reference on ternary complex stability)
  • (Reference on importance of linkers in PROTACs)
  • (Reference on targeted protein degrad
  • (Reference on pKa of Boc-protected amines)
  • (Reference on reductive amin
  • (Reference on AlphaLISA technology)
  • (Reference on menin-MLL interaction)
  • (Reference on properties of aldehydes)
  • (Reference on Menin PROTACs)
  • (Reference on azaspirocycles in drug discovery)
  • (Reference on solubility of organic compounds)
  • (Reference on PK of PROTACs)
  • (Reference on sample prepar
  • (Reference on solubility of aldehydes and ketones)
  • (Reference on DMPK of PROTACs)
  • (Reference to MedChemExpress product page for CAS 203662-55-9)
  • (Reference on spirocyclic scaffolds in medicinal chemistry)
  • (Reference on menin-MLL inhibitors)
  • (Reference on applic
  • (Reference on direct-to-biology PROTAC synthesis)
  • (Reference to another PROTAC linker)
  • (Reference on r
  • (Reference to another PROTAC linker)
  • (Reference to a patent on synthesis of a similar compound)
  • (Reference on MLL-AF9 degrad
  • (Reference on organic synthesis procedures)
  • (Reference to a Certific
  • (Reference to a Safety D
  • (Reference to a patent on synthesis of a diazaspiro[3.5]nonane)
  • (Reference on protecting groups for amines)
  • (Reference on synthesis of 2-azaspiro[3.4]octane)
  • (Reference on piperazine-containing linkers)
  • (Reference on synthesis of N-Boc protected secondary amines)

Sources

Exploratory

The Azaspiro[3.4]octane Scaffold: A Navigator for Exploring Three-Dimensional Chemical Space in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. Azaspiro[3.4]octane, a rigid three-dimensional (3D) motif, has emerged as a privileged structure in modern drug discovery. Its unique stereochemical properties and synthetic tractability offer a powerful platform for the development of next-generation therapeutics. This guide provides a comprehensive overview of early-stage research on the azaspiro[3.4]octane core, from fundamental synthesis strategies to its application in lead discovery. We will delve into the rationale behind its use, detailed experimental protocols for its synthesis and derivatization, structure-activity relationship (SAR) insights, and its impact on the pharmacokinetic properties of drug candidates.

The Rationale for Embracing the Third Dimension: Why Azaspiro[3.4]octane?

The over-reliance on two-dimensional, aromatic structures in drug discovery has contributed to challenges in achieving target selectivity and favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Spirocyclic scaffolds, such as azaspiro[3.4]octane, address these limitations by introducing a higher fraction of sp³-hybridized carbons (Fsp³). This increased three-dimensionality leads to several advantages:

  • Enhanced Target Engagement: The rigid conformational pre-organization of the azaspiro[3.4]octane scaffold can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity. The defined exit vectors from the spirocyclic core allow for precise spatial orientation of substituents to optimize interactions with the target's binding site.

  • Improved Physicochemical Properties: An increased Fsp³ character is often correlated with improved aqueous solubility, a critical factor for drug absorption and formulation. Furthermore, the introduction of a non-planar scaffold can disrupt crystal packing, which may also contribute to better solubility.

  • Navigating Uncharted Chemical Space: Azaspiro[3.4]octane and its derivatives represent a departure from conventional, planar chemotypes, offering opportunities to explore novel chemical space and generate new intellectual property.

  • Metabolic Stability: The quaternary spirocyclic carbon can block potential sites of metabolism, leading to improved metabolic stability and a more favorable pharmacokinetic profile.

Synthesis Strategies: Constructing the Azaspiro[3.4]octane Core

The accessibility of the azaspiro[3.4]octane core is paramount for its widespread adoption in drug discovery. Several synthetic strategies have been developed, with a focus on efficiency, scalability, and the ability to introduce functional handles for further derivatization.

Annulation Strategies for 2-Azaspiro[3.4]octane

A facile and versatile approach to the 2-azaspiro[3.4]octane core involves annulation strategies, where either the cyclopentane or the azetidine ring is formed onto a pre-existing ring. One such strategy involves the annulation of the cyclopentane ring, while two other successful approaches focus on the annulation of the four-membered azetidine ring[1]. These methods utilize readily available starting materials and conventional chemical transformations, often with minimal need for chromatographic purification, making them amenable to large-scale synthesis[1].

[3+2] Cycloaddition for Diazaspiro[3.4]octanes

The [3+2] cycloaddition reaction is another powerful tool for the construction of azaspiro[3.4]octane systems, particularly for di-substituted analogs like 2,6-diazaspiro[3.4]octane. This approach offers an efficient route to these valuable building blocks, which can serve as surrogates for commonly used motifs like piperazine and morpholine[2]. The ability to produce multi-gram quantities of the desired spirocycles in high yields makes this a highly attractive method for medicinal chemistry campaigns[2].

Synthesis of Thia/Oxa-Azaspiro[3.4]octanes

The versatility of the azaspiro[3.4]octane scaffold can be further expanded by incorporating other heteroatoms. Step-economic and scalable syntheses of novel thia- and oxa-azaspiro[3.4]octanes have been reported, providing access to a diverse range of multifunctional modules for drug discovery[3][4]. These approaches often involve tandem conjugate addition-Dieckmann cyclization protocols[4].

Building Compound Libraries: Derivatization of the Azaspiro[3.4]octane Core

Once the azaspiro[3.4]octane core is synthesized, the next critical step is its derivatization to generate a library of analogs for biological screening. The nitrogen atom(s) within the scaffold provide convenient handles for a variety of chemical transformations.

N-Alkylation and N-Arylation

The secondary amine of the azaspiro[3.4]octane is readily functionalized through N-alkylation with alkyl halides or reductive amination with aldehydes and ketones. N-arylation can be achieved using Buchwald-Hartwig or Ullmann coupling conditions, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents.

Amide Bond Formation

For azaspiro[3.4]octane analogs bearing a carboxylic acid functionality, standard peptide coupling reagents can be employed to generate a diverse library of amides. This is a robust and widely used method for exploring structure-activity relationships.

Experimental Protocol: General Procedure for N-Arylation of 2-Azaspiro[3.4]octane

This protocol provides a general method for the palladium-catalyzed N-arylation of 2-azaspiro[3.4]octane.

Materials:

  • 2-Azaspiro[3.4]octane hydrochloride

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd₂(dba)₃, PEPPSI-IPr)

  • Ligand (e.g., Xantphos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add 2-azaspiro[3.4]octane hydrochloride (1.0 eq), aryl halide (1.1 eq), base (2.0 eq), palladium catalyst (0.02-0.05 eq), and ligand (0.04-0.10 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash the celite with the organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-azaspiro[3.4]octane.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified material, and the structure of the final product should be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.

Biological Applications and Structure-Activity Relationships

The azaspiro[3.4]octane scaffold has been incorporated into a wide range of biologically active molecules, demonstrating its potential across multiple therapeutic areas.

Anticancer Activity and Kinase Inhibition

A significant area of application for azaspiro[3.4]octane derivatives is in oncology. These scaffolds have been utilized in the development of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).

  • EGFR Inhibition: Certain 2-oxa-6-azaspiro[3.4]octane derivatives have shown potent inhibitory activity against EGFR and have demonstrated antitumor effects in lung cancer cell lines[2]. The spirocyclic moiety is believed to confer favorable interactions within the ATP-binding pocket of the kinase.

dot

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P_EGFR P-EGFR (Active) EGFR->P_EGFR ATP ATP ATP->P_EGFR Azaspiro_Inhibitor Azaspiro[3.4]octane Inhibitor Azaspiro_Inhibitor->EGFR Competitive Inhibition RAS RAS P_EGFR->RAS Activation PI3K PI3K P_EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation

Sources

Foundational

Whitepaper: The Spirocyclic Frontier: A Technical Guide to Designing and Synthesizing Novel 3D Intermediates for Drug Discovery

Abstract The paradigm in small molecule drug discovery is undergoing a significant dimensional shift. For decades, medicinal chemistry has been dominated by "flat," aromatic, sp²-rich scaffolds.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm in small molecule drug discovery is undergoing a significant dimensional shift. For decades, medicinal chemistry has been dominated by "flat," aromatic, sp²-rich scaffolds. While successful, this chemical space is heavily explored, and its occupants often suffer from liabilities such as poor solubility, metabolic instability, and off-target effects. The strategic incorporation of three-dimensional (3D) architecture is a proven method to overcome these hurdles. Among the most powerful tools in this 3D revolution are spirocyclic intermediates. This guide provides a technical deep-dive into the rationale, design, synthesis, and validation of novel spirocyclic scaffolds, offering researchers a practical framework for navigating this promising frontier.

The Challenge: Escaping the Flatland of Drug Discovery

The over-reliance on planar, aromatic systems in drug discovery has led to a phenomenon often termed "molecular obesity" and a saturation of the available chemical space. This "flatland" approach presents several core challenges:

  • Limited Target Interaction: Planar molecules offer limited vectors for probing the complex, three-dimensional binding pockets of biological targets like enzymes and GPCRs.[1]

  • Physicochemical Liabilities: High planarity is often correlated with low aqueous solubility and high lipophilicity, leading to poor pharmacokinetic (PK) profiles.[2][3]

  • Metabolic Instability: Flat aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, creating clearance issues and potential toxic metabolites.[4]

  • Off-Target Effects: The conformational flexibility of non-rigid linkers and the promiscuous nature of some flat scaffolds can lead to binding at unintended targets, causing toxicity. A common example is the inhibition of the hERG cardiac ion channel.[5]

The "Escape from the Flatland" initiative, which advocates for increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates, directly addresses these issues.[6][7] A higher Fsp³ count correlates with increased clinical success, primarily due to the introduction of 3D geometry that improves target complementarity and physicochemical properties.[3][8]

The Spirocyclic Solution: Imposing 3D Order

Spirocycles, characterized by two rings sharing a single quaternary carbon atom, are an elegant solution to the flatland problem.[1] Their rigid, well-defined 3D architecture provides a pre-organized scaffold that can significantly enhance drug-like properties.[2][9]

Key Advantages of Spirocyclic Scaffolds:

  • Enhanced 3D Geometry: The spiro-junction locks the two rings in a perpendicular orientation, creating precise exit vectors for substituents to probe target binding sites with high specificity.[1][10] This conformational restriction reduces the entropic penalty upon binding, potentially increasing potency.[11]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can disrupt planarity, often leading to improved aqueous solubility and reduced lipophilicity (LogP/LogD).[3][5] This is critical for optimizing a compound's ADME (Administration, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Shielding: The quaternary spiro-carbon and adjacent atoms are sterically hindered and less susceptible to metabolic attack, which can improve a compound's half-life.[4]

  • Novelty and IP Space: Spirocyclic scaffolds represent a less-explored area of chemical space, providing opportunities for novel intellectual property.[4]

Data Presentation: Spirocycles vs. Flat Analogs

The impact of incorporating a spirocycle is not merely theoretical. The table below illustrates the typical improvements in key physicochemical parameters when transitioning from a common "flat" motif to a spirocyclic bioisostere.

PropertyTypical "Flat" Motif (e.g., Piperidine/Morpholine)Spirocyclic Bioisostere (e.g., Azaspiro[3.3]heptane)Rationale for Improvement
Fsp³ 0.8 - 1.01.0Higher saturation and 3D character are inherent to the scaffold.[3]
Aqueous Solubility Moderate to LowModerate to HighDisruption of crystal packing and introduction of polarity can boost solubility.[12]
LogD (pH 7.4) Can be highGenerally LowerReduced lipophilicity by replacing carbon atoms with heteroatoms or altering shape.[3]
Metabolic Stability Susceptible at multiple sitesMore RobustSteric shielding of metabolically labile positions.[4]
hERG Inhibition Potential LiabilityReduced LiabilityAltered shape and lower lipophilicity reduce interaction with the hERG channel.[2][5]

Workflow for Novel Spirocyclic Intermediate Exploration

A successful spirocycle-focused drug discovery campaign integrates computational design, robust synthesis, and rigorous characterization. This self-validating workflow ensures that resources are directed toward scaffolds with the highest potential.

Mandatory Visualization: Drug Discovery Workflow

G start N-Benzylglycine + Cyclohexanone ylide Azomethine Ylide (in situ) start->ylide - H₂O product Spiro-pyrrolidine Product ylide->product + dipolarophile Activated Alkene dipolarophile->product [3+2] Cycloaddition

Sources

Exploratory

structural elucidation of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

An In-Depth Technical Guide to the Structural Elucidation of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate Introduction Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a key building block in modern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Introduction

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a key building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core makes it an attractive scaffold for exploring new chemical space in drug discovery.[1][2] Specifically, this molecule and its derivatives are utilized as versatile linkers in the development of Proteolysis Targeting Chimeras (PROTACs) and as foundational modules for creating libraries of novel therapeutic agents.[3][4] The azaspiro[3.4]octane motif is considered an emerging "privileged structure" due to its frequent appearance in potent, biologically active compounds.[5]

Given its significance, the unambiguous confirmation of its chemical structure is paramount to ensure the reliability and reproducibility of downstream applications. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound. As Senior Application Scientists, we advocate not for a single-method analysis, but for an integrated approach where each technique provides orthogonal, self-validating data. We will proceed logically from establishing the fundamental molecular formula to defining the functional groups, assembling the atomic connectivity, and finally, confirming the precise three-dimensional architecture.

The following diagram outlines the systematic workflow employed in this guide.

G cluster_start cluster_elucidation Structural Elucidation Cascade cluster_end start Target Compound Synthesis: Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate HRMS Step 1: HRMS (Elemental Composition) start->HRMS  Verify Mass FTIR Step 2: FTIR (Functional Group ID) HRMS->FTIR  Confirm Functional Groups NMR Step 3: 1D & 2D NMR (Connectivity & Framework) FTIR->NMR  Assemble Framework XRAY Step 4: X-Ray Crystallography (Definitive 3D Structure) NMR->XRAY  Confirm 3D Geometry end Validated Structure XRAY->end  Final Validation

Caption: A logical workflow for comprehensive structural elucidation.

Foundational Analysis: Elemental Composition and Unsaturation

The first and most critical step is to confirm the elemental composition. This provides the molecular formula, a non-negotiable foundation upon which all further spectroscopic interpretation is built. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering precision that nominal mass spectrometry cannot match.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We choose HRMS to measure the mass-to-charge ratio (m/z) to at least four decimal places. This level of accuracy allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby providing unequivocal confirmation of the molecular formula. Electrospray Ionization (ESI) is selected as a soft ionization technique, ideal for minimizing fragmentation and maximizing the abundance of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid facilitates protonation for analysis in positive ion mode.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard (e.g., sodium formate) immediately prior to analysis to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Set the instrument resolution to >10,000 (FWHM).

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured m/z to the theoretical value calculated for C₁₃H₂₂NO₃⁺. The mass error should be below 5 ppm.

Data Presentation: Expected HRMS Results

Parameter Theoretical Value Expected Experimental Value
Molecular Formula C₁₃H₂₁NO₃ N/A
Adduct [M+H]⁺ N/A
Exact Mass ([M+H]⁺) 240.1600 Da 240.1600 ± 0.0012 Da

| Mass Error | N/A | < 5 ppm |

Trustworthiness: A measured mass within 5 ppm of the theoretical value provides extremely high confidence in the assigned molecular formula of C₁₃H₂₁NO₃. This result is self-validating; no other plausible combination of C, H, N, and O atoms will fit the measured mass with this level of accuracy.

Degree of Unsaturation (DoU)

With a confirmed molecular formula, the Degree of Unsaturation (DoU) can be calculated to predict the total number of rings and/or π-bonds.

  • DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • DoU = 13 + 1 - (21/2) + (1/2) = 4

A DoU of 4 is perfectly consistent with the proposed structure, which contains two rings (the spirocyclic system) and two π-bonds (the two carbonyl groups).

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and definitive fingerprint of the functional groups present. For this molecule, we are specifically looking for evidence of the aldehyde and the tert-butoxycarbonyl (Boc) protecting group.

Expertise & Causality: Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and provides high-quality, reproducible spectra of solid or liquid samples. We anticipate two key regions of interest: the C=O stretching region (1650-1800 cm⁻¹) and the C-H stretching region (2700-3000 cm⁻¹). The presence of a weak but sharp aldehyde C-H stretch around 2720 cm⁻¹ is a highly diagnostic feature that distinguishes an aldehyde from a ketone.[6][7]

Experimental Protocol: ATR-FTIR

  • Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental contributions.

  • Sample Application: Place a small amount (a single drop or a few milligrams of powder) of the compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Presentation: Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹) Functional Group Vibration Mode Expected Intensity
~2975, 2870 Alkyl (sp³) C-H Stretch Strong
~2720 Aldehyde C-H Stretch Weak, Sharp
~1725 Aldehyde C=O Stretch Strong, Sharp
~1690 Carbamate (Boc) C=O Stretch Strong, Sharp
~1367 tert-Butyl C-H Bend (Umbrella) Medium

| ~1160 | Carbamate | C-N Stretch | Strong |

Trustworthiness: The observation of all these key bands provides a self-validating structural snapshot. The sharp peak at ~2720 cm⁻¹ confirms the aldehyde C-H, while two distinct strong peaks in the carbonyl region (~1725 and ~1690 cm⁻¹) are indicative of the two different C=O environments (aldehyde and carbamate).[8] This combination strongly supports the proposed structure over other isomers.

Assembling the Molecular Framework: 1D & 2D NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of the carbon-hydrogen framework. A suite of experiments is used to piece the molecular puzzle together, proton by proton, carbon by carbon. A Certificate of Analysis for this compound confirms its structure is consistent with ¹H NMR and MS data.[9]

Expertise & Causality: We begin with ¹H and ¹³C NMR to inventory the chemical environments of all hydrogen and carbon atoms. We then use 2D NMR techniques to establish relationships between them. COSY reveals ¹H-¹H couplings, HSQC links protons directly to their attached carbons, and most critically, HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations that connect the individual spin systems into a single molecular entity.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters: 400 or 500 MHz spectrometer, 30° pulse angle, 2-second relaxation delay, 16 scans.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters: 100 or 125 MHz, 45° pulse angle, 2-second relaxation delay, 1024 scans. DEPT-135 can be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D NMR Acquisition: Acquire standard COSY, HSQC, and HMBC spectra using manufacturer-provided parameter sets, optimizing the spectral width and number of increments for the specific compound.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Table 3.1: Predicted ¹H NMR Data

Chemical Shift (δ ppm) Multiplicity Integration Assignment Rationale
~9.7 d 1H H -C=O Aldehyde proton, highly deshielded.[7]
~3.8 - 3.2 m 4H N-CH ₂ (pyrrolidine) Protons alpha to nitrogen of the carbamate.
~3.0 m 1H CH -CHO Methine proton alpha to the aldehyde.
~2.4 - 1.8 m 6H Aliphatic CH Remaining cyclobutane and pyrrolidine protons.

| 1.47 | s | 9H | -C(CH ₃)₃ | Equivalent methyl protons of the t-butyl group. |

Table 3.2: Predicted ¹³C NMR Data

Chemical Shift (δ ppm) DEPT-135 Assignment Rationale
~202 N/A C =O (Aldehyde) Aldehyde carbonyl carbon, highly deshielded.[8]
~155 N/A C =O (Boc) Carbamate carbonyl carbon.
~80 N/A -C (CH₃)₃ Quaternary carbon of the t-butyl group.
~65 N/A Spiro C Quaternary spirocyclic carbon.
~50 CH C H-CHO Methine carbon alpha to the aldehyde.
~45 CH₂ N-C H₂ Carbons alpha to the nitrogen.
~35 CH₂ Aliphatic C H₂ Remaining ring carbons.

| 28.5 | CH₃ | -C(C H₃)₃ | Equivalent methyl carbons of the t-butyl group. |

Trustworthiness through 2D NMR Correlations: The true power of this analysis lies in the cross-validation from 2D experiments. The HMBC spectrum is the ultimate arbiter of connectivity.

G cluster_structure N1 N C2 CH₂ N1->C2 Boc_C C=O N1->Boc_C C3 CH₂ C2->C3 C4_spiro C C4_spiro->N1 C4_spiro->C3 C5 CH₂ C4_spiro->C5 C7 CH₂ C4_spiro->C7 C6 CH C5->C6 C6->C7 CHO_C C=O C6->CHO_C CHO_H H CHO_C->CHO_H CHO_H->C5 ² CHO_H->C6 ¹ CHO_H->C7 ³ CHO_H->CHO_C Boc_O O Boc_C->Boc_O Boc_tBu_C C Boc_O->Boc_tBu_C Boc_tBu_H (CH₃)₃ Boc_tBu_C->Boc_tBu_H Boc_tBu_H->Boc_C Boc_tBu_H->Boc_tBu_C

Caption: Key HMBC correlations confirming the molecular structure.

  • Aldehyde Proton (H-CHO) to Ring: The aldehyde proton (~9.7 ppm) will show HMBC correlations to the methine carbon it is attached to (C H-CHO, ~50 ppm) and, crucially, to the adjacent cyclobutane ring carbons (C5, C7).

  • t-Butyl Protons to Carbamate: The large singlet for the t-butyl protons (~1.47 ppm) will show a strong correlation to the quaternary carbon of the t-butyl group (~80 ppm) and the carbamate carbonyl carbon (~155 ppm).

  • Ring Protons to Spirocenter: Protons on carbons adjacent to the spirocenter (C3, C5, C7) will show correlations to the spiro quaternary carbon (~65 ppm), locking the two rings together.

This web of interlocking, consistent correlations across multiple independent experiments provides an exceptionally robust and validated assignment of the 2D structure.

Definitive 3D Structure: Single-Crystal X-Ray Crystallography

While NMR defines connectivity, it does not provide precise bond lengths, bond angles, or the definitive conformation in the solid state. For a complex 3D scaffold like a spirocycle, X-ray crystallography provides the ultimate, unambiguous proof of structure.[10][11] It is the most powerful method for determining the complete three-dimensional structure of crystalline compounds.[12]

Expertise & Causality: The goal is to grow a single, high-quality crystal suitable for diffraction. This is often the most challenging, rate-limiting step of the analysis.[13] A successful crystal structure not only confirms the connectivity derived from NMR but also reveals the precise spatial arrangement of the atoms, including the relative stereochemistry at the chiral centers (C2 and the spirocenter C6).

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: Grow single crystals by slow evaporation of a saturated solution. A variety of solvents and solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/pentane) should be screened. The goal is to achieve slow supersaturation.[13]

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size, with no visible defects) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and collect the diffraction pattern on a detector as the crystal is rotated.

  • Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods to generate an initial electron density map and atomic model. Refine the model against the experimental data to finalize atomic positions, bond lengths, and angles.

Data Presentation: Key Crystallographic Parameters

Parameter Expected Outcome Significance
Crystal System e.g., Monoclinic Describes the symmetry of the crystal lattice.
Space Group e.g., P2₁/c Defines the specific symmetry elements within the unit cell.
R-factor (R₁) < 0.05 A measure of the agreement between the crystallographic model and the experimental data. A low value indicates a good fit.
Key Bond Lengths C=O: ~1.21 Å, C-N: ~1.47 Å Confirms expected bond orders and geometries.

| Key Bond Angles | e.g., Cyclobutane ring angles | Reveals ring strain and conformation. |

Conclusion

The requires a rigorous and integrated analytical strategy. By systematically employing High-Resolution Mass Spectrometry, Infrared Spectroscopy, a full suite of 1D and 2D NMR experiments, and finally, Single-Crystal X-Ray Crystallography, we construct a cohesive and self-validating picture of the molecule. This multi-technique approach ensures the highest level of confidence in the compound's identity and purity, a critical prerequisite for its successful application in the demanding fields of drug discovery and chemical biology.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipepeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available at: [Link]

  • Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry. Available at: [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health. Available at: [Link]

  • Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

  • IR Spectroscopy Tutorial: Aldehydes. University of Calgary. Available at: [Link]

  • Single‐crystal X‐ray structure of the spirocyclic derivative 12. ResearchGate. Available at: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Spectroscopy of Aldehydes and Ketones. University of Illinois Springfield. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. Available at: [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. National Institutes of Health. Available at: [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available at: [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. MySkinRecipes. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. National Institutes of Health. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

Sources

Foundational

Unlocking the Conformational Landscape of Azaspiro[3.4]octanes: A Theoretical and Computational Guide

Abstract The azaspiro[3.4]octane scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacological pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaspiro[3.4]octane scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacological properties of drug candidates. Understanding the conformational preferences of this spirocyclic system is paramount for rational drug design. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape of azaspiro[3.4]octanes. We will delve into the intricacies of the puckering of the constituent azetidine and cyclopentane rings, the computational tools best suited for their study, and a validated workflow for conformational analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the design and optimization of novel therapeutics based on the azaspiro[3.4]octane core.

The Azaspiro[3.4]octane Moiety: A Rising Star in Drug Discovery

The rigid yet tunable nature of the azaspiro[3.4]octane framework provides a compelling alternative to more traditional saturated heterocycles in drug design. Its spirocyclic nature, where the four-membered azetidine ring and the five-membered cyclopentane ring are joined by a single common carbon atom, imparts a distinct three-dimensional character. This can enhance target selectivity and improve pharmacokinetic profiles by enabling exploration of previously inaccessible chemical space. The azetidine ring, in particular, is a valuable pharmacophore that can act as a bioisosteric replacement for other functional groups, often leading to improved metabolic stability and aqueous solubility. The growing interest in this scaffold necessitates a thorough understanding of its conformational behavior to fully exploit its potential in drug discovery programs.

The Conformational Intricacies of Azaspiro[3.4]octanes

The overall conformation of an azaspiro[3.4]octane is a composite of the puckering of its two constituent rings. Both the azetidine and cyclopentane rings are non-planar, adopting puckered conformations to alleviate ring strain.

Azetidine Ring Puckering

The four-membered azetidine ring is not flat; it adopts a puckered conformation to relieve the considerable angle and torsional strain inherent in a planar four-membered ring. This puckering can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. Gas-phase electron diffraction studies have shown that unsubstituted azetidine has a dihedral angle of approximately 37°.[1] The nitrogen atom can undergo pyramidal inversion, leading to two rapidly interconverting puckered states. The nature and position of substituents on the azetidine ring can significantly influence the puckering amplitude and the preferred conformation.

Cyclopentane Ring Pseudorotation

The five-membered cyclopentane ring also adopts non-planar conformations to minimize eclipsing strain. Its conformational flexibility is characterized by a phenomenon known as pseudorotation, where the pucker moves around the ring. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry).[2][3][4] These conformations are of similar energy and can readily interconvert. The conformational landscape of a five-membered ring can be quantitatively described using Cremer-Pople puckering parameters.[5][6]

The Spirocyclic Challenge: Interplay of Ring Conformations

The spirocyclic fusion in azaspiro[3.4]octane introduces a fascinating interplay between the puckering of the azetidine and cyclopentane rings. The conformational state of one ring will influence the preferred conformation of the other. This leads to a complex potential energy surface with multiple possible conformers. Identifying the global minimum energy conformation and the low-energy conformers is crucial for understanding the molecule's shape and how it will interact with a biological target.

Theoretical Methodologies for Conformational Analysis

A multi-tiered computational approach is essential for a comprehensive understanding of the conformational landscape of azaspiro[3.4]octanes. This typically involves a combination of molecular mechanics, density functional theory (DFT), and ab initio methods.

Molecular Mechanics (MM) for Initial Conformational Search

Molecular mechanics provides a computationally efficient method for exploring a wide range of possible conformations.[7][8][9] Force fields such as MMFF94s or GAFF are well-suited for organic molecules and can be used to perform a systematic or stochastic conformational search.[10] This initial step is crucial for identifying a diverse set of low-energy conformers that can then be subjected to more accurate, but computationally expensive, quantum mechanical calculations.

Density Functional Theory (DFT) for Accurate Energetics and Geometries

Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for calculating the relative energies and geometries of the conformers identified by molecular mechanics.[11] Functionals that include dispersion corrections, such as the M06-2X or those from the B2PLYP family, are recommended for accurate conformational energy predictions in non-covalently interacting systems.[11] The choice of basis set is also important, with Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) providing reliable results.

Ab Initio Methods for High-Accuracy Benchmarks

For a definitive understanding of the conformational energies, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) can be employed.[12][13] While computationally demanding, these methods provide benchmark-quality data that can be used to validate the results from DFT calculations.

A Validated Workflow for Conformational Analysis

A robust and self-validating protocol is essential for obtaining reliable theoretical insights into the conformation of azaspiro[3.4]octanes. The following workflow outlines a best-practice approach:

Step 1: Initial 3D Structure Generation

Generate an initial 3D structure of the azaspiro[3.4]octane derivative of interest.

Step 2: Molecular Mechanics Conformational Search

Perform a comprehensive conformational search using a suitable molecular mechanics force field (e.g., MMFF94s). This will generate a large number of potential conformers.

Step 3: Clustering and Selection of Low-Energy Conformers

Cluster the generated conformers based on their root-mean-square deviation (RMSD) and select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

Step 4: DFT Geometry Optimization and Frequency Calculation

Optimize the geometry of each selected conformer using a dispersion-corrected DFT method (e.g., M06-2X/6-311+G(d,p)). A subsequent frequency calculation should be performed to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

Step 5: High-Level Single-Point Energy Calculations (Optional but Recommended)

For the lowest energy conformers, perform single-point energy calculations using a high-level ab initio method (e.g., CCSD(T)/aug-cc-pVTZ) on the DFT-optimized geometries to obtain highly accurate relative energies.

Step 6: Analysis of Conformational Population

Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) based on their relative Gibbs free energies. This provides insight into the predominant conformations in solution.

Experimental Protocol: Computational Conformational Analysis of a Substituted Azaspiro[3.4]octane

  • Structure Preparation: Build the 3D structure of the target azaspiro[3.4]octane derivative using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Molecular Mechanics Search:

    • Import the structure into a computational chemistry package (e.g., Gaussian, Spartan).

    • Select a molecular mechanics force field (e.g., MMFF94s).

    • Perform a conformational search using a Monte Carlo or systematic search algorithm.

    • Save all unique conformers within 10 kcal/mol of the lowest energy structure.

  • DFT Optimization and Frequencies:

    • For each selected conformer, set up a geometry optimization and frequency calculation using a DFT method (e.g., M062X/6-311+G(d,p)).

    • Ensure the calculation is performed in the gas phase or with an implicit solvent model (e.g., PCM).

    • Verify that the optimized structures are minima by checking for the absence of imaginary frequencies.

  • Data Analysis:

    • Extract the electronic energies, enthalpies, and Gibbs free energies for each conformer.

    • Calculate the relative energies of all conformers with respect to the global minimum.

    • Use the relative Gibbs free energies to calculate the Boltzmann population of each conformer at 298.15 K.

Visualization of the Conformational Landscape

Visualizing the relationships between different conformers and the computational workflow is crucial for clear communication and understanding.

Conformational_Interconversion cluster_cyclopentane Cyclopentane Pseudorotation cluster_azetidine Azetidine Puckering cluster_azaspiro Azaspiro[3.4]octane Conformers Envelope1 Envelope (C_s) Twist1 Twist (C_2) Envelope1->Twist1 Envelope2 Envelope' (C_s) Twist1->Envelope2 Twist2 Twist' (C_2) Envelope2->Twist2 Twist2->Envelope1 Puckered_Up Puckered (Up) Puckered_Down Puckered (Down) Puckered_Up->Puckered_Down Conformer_A Conformer A (Envelope/Puckered Up) Conformer_B Conformer B (Twist/Puckered Up) Conformer_C Conformer C (Envelope/Puckered Down) Conformer_D Conformer D (Twist/Puckered Down)

Caption: Conformational possibilities of azaspiro[3.4]octane.

Computational_Workflow Start 1. 3D Structure Generation MM_Search 2. Molecular Mechanics Conformational Search Start->MM_Search Clustering 3. Clustering and Selection of Low-Energy Conformers MM_Search->Clustering DFT_Opt 4. DFT Geometry Optimization and Frequency Calculation Clustering->DFT_Opt High_Level 5. High-Level Single-Point Energy Calculation (Optional) DFT_Opt->High_Level Analysis 6. Conformational Population Analysis DFT_Opt->Analysis High_Level->Analysis

Caption: A validated computational workflow for conformational analysis.

Data Presentation: A Hypothetical Case Study

To illustrate the output of such a theoretical study, the following table summarizes hypothetical relative energies and populations for a substituted azaspiro[3.4]octane.

Conformer IDCyclopentane ConformationAzetidine ConformationRelative Energy (kcal/mol) (DFT)Relative Free Energy (kcal/mol) (DFT)Population (%)
A EnvelopePuckered (Subst. Equatorial)0.000.0075.3
B TwistPuckered (Subst. Equatorial)0.250.2020.1
C EnvelopePuckered (Subst. Axial)1.501.654.1
D TwistPuckered (Subst. Axial)1.801.950.5

Conclusion and Future Directions

The theoretical and computational study of the conformation of azaspiro[3.4]octanes is a critical component of modern drug discovery. By employing a hierarchical computational workflow, from rapid molecular mechanics searches to high-accuracy DFT and ab initio calculations, researchers can gain a detailed understanding of the conformational preferences of this important scaffold. This knowledge is invaluable for the rational design of novel therapeutics with improved efficacy and safety profiles. Future work in this area will likely focus on the development of more accurate and efficient computational methods, as well as the application of these techniques to understand the conformational dynamics of azaspiro[3.4]octanes in complex biological environments. The integration of theoretical predictions with experimental data from techniques such as NMR spectroscopy and X-ray crystallography will continue to be a cornerstone of successful structure-based drug design.

References

  • Cole, J. C., Korb, O., McCabe, P., Read, M. G., & Taylor, R. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(3), 1255–1268. [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

  • Cole, J. C., Korb, O., McCabe, P., Read, M. G., & Taylor, R. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ACS Publications. [Link]

  • Imperial College London. (n.d.). Cycloalkanes. Retrieved from [Link]

  • Scribd. (n.d.). Conformational Analysis of Cyclopentane. Retrieved from [Link]

  • Emerson, J., & Sundaralingam, M. (1980). Exact method for the calculation of pseudorotation parameters P, τm and their errors. A comparison of the Altona–Sundaralingam and Cremer–Pople treatment of puckering of five-membered rings. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(3), 537-543. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Levites, M. R. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(10), 1233-1285. [Link]

  • Cole, J. C., Korb, O., McCabe, P., Read, M. G., & Taylor, R. (2020). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv. [Link]

  • Eliel, E. L. (2008). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. In Comprehensive Organic Chemistry (Vol. 1, pp. 106-137). Elsevier. [Link]

  • Mastryukov, V. S., & Osina, E. L. (1975). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications, (15), 626-627. [Link]

  • O'Boyle, N. M., & von Gunten, M. K. (2012). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Journal of computational chemistry, 33(11), 1148-1157. [Link]

  • Cremer, D. (n.d.). RING Puckering. Southern Methodist University. Retrieved from [Link]

  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6144-6147. [Link]

  • Avogadro. (2022, May 23). Molecular Mechanics & Force Fields. Retrieved from [Link]

  • Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society, 109(11), 3224-3228. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • Katritzky, A. R., & Riddell, F. G. (1970). The conformational analysis of saturated heterocycles. Part LIII. Further 1,3,5-trialkylhexahydro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2, 1484-1486. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 2946-2949. [Link]

  • Rittner, R. (2002). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • Royal Society of Chemistry. (2017). Developing accurate molecular mechanics force fields for conjugated molecular systems. Physical Chemistry Chemical Physics. [Link]

  • Fiveable. (n.d.). Molecular Mechanics: Force Fields. Retrieved from [Link]

  • Hait, D., & Head-Gordon, M. (2022). Correcting π-delocalization errors in conformational energies using density-corrected DFT, with application to crystal polymorph stability. The Journal of Chemical Physics, 157(12), 124107. [Link]

  • Wikipedia. (n.d.). Ab initio quantum chemistry methods. Retrieved from [Link]

  • Leach, A. R. (2001). Empirical Force Field Models: Molecular Mechanics. In Molecular Modelling: Principles and Applications (2nd ed., pp. 159-202). Pearson Education. [Link]

  • Wikipedia. (n.d.). Force field (chemistry). Retrieved from [Link]

  • Allingham, Y., Cookson, R. C., Crabb, T. A., & Vary, S. (1968). The conformational analysis of saturated heterocycles. Part XXX. 3-Alkyl tetrahydro-1,3-oxazines. Journal of the Chemical Society B: Physical Organic, 1461-1465. [Link]

  • Durig, J. R., et al. (2005). Vibrational spectroscopic studies, conformations and ab initio calculations of 3,3,3-trifluoropropyltrichlorosilane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(7), 1335-1346. [Link]

  • Neves, A. A., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Chemical Science, 15(29), 11082-11088. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594-1600. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3893-3932. [Link]

  • Jyothy, P. J., Thumpakara, R. K., Princy, K. G., & Fransis, V. (2014). An Ab-Initio Study on Conformers of Cyclohexane. International Journal of Engineering Research & Technology, 3(5), 1121-1124. [Link]

  • IIT JEE Prep by iQuanta. (2016, December 15). Spiro Compounds & Geometrical isomerism | IIT JEE | Vineet Khatri | ATP STAR [Video]. YouTube. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(21), 7268. [Link]

  • Milani, A., et al. (2012). Ab initio calculation of the vibrational spectra of the α and γ crystalline polymorphs of nylon 6. The Journal of Physical Chemistry B, 116(30), 9246-9255. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 2946-2949. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate in PROTAC Synthesis

Introduction: The Critical Role of Linker Design in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteas...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing everything from ternary complex formation to pharmacokinetic properties.[2][3] The strategic incorporation of rigid or constrained linkers, such as those derived from spirocyclic scaffolds, is a key area of investigation to enhance PROTAC performance.[4] This guide provides a detailed overview of the application of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, a valuable building block for the synthesis of PROTACs with rigidified linkers.

The azaspiro[3.4]octane moiety introduces a three-dimensional, constrained conformation to the linker, which can offer several advantages over traditional flexible linkers (e.g., polyethylene glycol or alkyl chains).[3] By reducing the conformational flexibility of the PROTAC, spirocyclic linkers can pre-organize the molecule into a bioactive conformation, potentially lowering the entropic penalty of forming the ternary complex (POI-PROTAC-E3 ligase) and thus enhancing degradation efficiency.[2] Furthermore, the introduction of such rigid scaffolds can improve key physicochemical properties, such as solubility and cell permeability, and may lead to novel intellectual property.[3]

The aldehyde functionality of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate makes it an ideal synthon for coupling with amine-containing E3 ligase ligands or POI binders through reductive amination, a robust and widely used reaction in medicinal chemistry.

Chemical Properties and Handling

PropertyValueReference
Chemical Name tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate[5]
CAS Number 203662-55-9[2]
Molecular Formula C₁₃H₂₁NO₃[6]
Molecular Weight 239.31 g/mol [6]
Appearance Colorless to light yellow oilCommercial Suppliers
Storage Store at -20°C under an inert atmosphereCommercial Suppliers

Conceptual Workflow for PROTAC Synthesis

The synthesis of a PROTAC utilizing tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate typically involves a convergent synthetic strategy. The core azaspiro[3.4]octane aldehyde is coupled with an amine-functionalized E3 ligase ligand via reductive amination. The resulting secondary amine can then be further elaborated or the Boc protecting group can be removed to reveal a secondary amine for subsequent coupling to a POI ligand.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products Aldehyde_Linker Tert-butyl 2-formyl-6- azaspiro[3.4]octane-6-carboxylate Reductive_Amination Reductive Amination Aldehyde_Linker->Reductive_Amination 1. E3_Ligase_Amine Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative) E3_Ligase_Amine->Reductive_Amination POI_Ligand Activated POI Ligand (e.g., with a carboxylic acid) Amide_Coupling Amide Coupling POI_Ligand->Amide_Coupling Intermediate Boc-protected Linker-E3 Ligase Conjugate Reductive_Amination->Intermediate Forms C-N bond Boc_Deprotection Boc Deprotection Deprotected_Intermediate Amine-Linker-E3 Ligase Conjugate Boc_Deprotection->Deprotected_Intermediate Exposes amine Final_PROTAC Final PROTAC Amide_Coupling->Final_PROTAC Forms final amide bond Intermediate->Boc_Deprotection 2. Deprotected_Intermediate->Amide_Coupling 3.

Figure 1. Conceptual workflow for PROTAC synthesis.

Detailed Experimental Protocol: Synthesis of a Hypothetical PROTAC

Objective: To couple tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate with an amine-containing E3 ligase ligand.

Reactants:

  • tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq)

  • Amine-functionalized E3 ligase ligand (e.g., 4-(2-aminoethyl)pomalidomide) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of the amine-functionalized E3 ligase ligand in anhydrous DCM, add tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected linker-E3 ligase conjugate.

Subsequent Steps:

  • Boc Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine.

  • Amide Coupling: The resulting amine can then be coupled with a carboxylic acid-functionalized POI ligand using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

Data Interpretation and Characterization

The successful synthesis of the PROTAC should be confirmed by a suite of analytical techniques:

Analytical TechniqueExpected Outcome
¹H and ¹³C NMR Appearance of characteristic signals for the azaspiro[3.4]octane moiety, the E3 ligase ligand, and the POI ligand in the final product. Disappearance of the aldehyde proton signal (~9-10 ppm) from the starting material.
High-Resolution Mass Spectrometry (HRMS) Observation of the correct molecular ion peak corresponding to the calculated exact mass of the synthesized PROTAC.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the final compound.

Advantages and Considerations in PROTAC Design

The incorporation of the azaspiro[3.4]octane linker derived from tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate can offer several advantages in PROTAC design:

  • Improved Physicochemical Properties: The spirocyclic nature of the linker can lead to improved solubility and reduced lipophilicity compared to long, flexible alkyl chains, which can be beneficial for cell permeability and overall drug-like properties.[3]

  • Enhanced Ternary Complex Stability: The rigid linker can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to increased degradation efficacy.[2]

  • Novel Chemical Space: The use of such unique linkers can provide access to novel chemical matter with the potential for new intellectual property.[3]

However, researchers should also consider the following:

  • Synthetic Tractability: While reductive amination is a robust reaction, the synthesis of the amine-functionalized E3 ligase ligand or POI binder may require a multi-step synthesis.

  • Linker Length and Exit Vector: The optimal linker length and attachment points on the POI and E3 ligase ligands are crucial for productive ternary complex formation and must be empirically determined.[3]

Conclusion

tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a valuable and versatile building block for the synthesis of PROTACs with rigidified, spirocyclic linkers. The incorporation of the azaspiro[3.4]octane moiety offers a promising strategy to improve the physicochemical properties and biological activity of PROTACs. The straightforward reactivity of the aldehyde group via reductive amination allows for its efficient incorporation into PROTAC synthesis workflows. As the field of targeted protein degradation continues to evolve, the rational design of linkers using innovative building blocks like this will be paramount in developing the next generation of potent and selective therapeutics.

References

  • tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. MedchemExpress.com. [URL: https://www.medchemexpress.com/tert-butyl-2-formyl-6-azaspiro-3.
  • Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b3938092b6721356b4680a]
  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. J Med Chem.
  • Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduct Target Ther. [URL: https://www.
  • 6-Boc-(6-Azaspiro[3.4]octane)-2-amino | PROTAC Linker. MedchemExpress.com. [URL: https://www.medchemexpress.com/6-boc-6-azaspiro-3.4-octane-2-amino.html]
  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents. [URL: https://patents.google.
  • Novel approaches for the rational design of PROTAC linkers. Future Med Chem. [URL: https://www.
  • Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. J Med Chem.
  • Current strategies for the design of PROTAC linkers: a critical review. Essays Biochem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7527983/]
  • 6-tert-Butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate. MedchemExpress.com. [URL: https://www.medchemexpress.com/6-tert-butyl-2-methyl-6-azaspiro-3.
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. J Am Chem Soc. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10115049/]
  • tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-2-amino-6-azaspiro_3.
  • Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-8-formyl-6-azaspiro_3.
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents. [URL: https://patents.google.
  • Process for the production of tert-butyl (e)-(6-¬2-¬4-(4-fluorophenyl)-6-isopropyl-2-¬methyl(methylsulfonyl)amino pyrimidin-5-yl vinyl (4r,6s)-2,2-dimethyl¬1,3 dioxan-4-yl). Google Patents. [URL: https://patents.google.
  • Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. Guidechem. [URL: https://www.guidechem.com/product-1932465-75-2.html]
  • Application Note – PROTAC formation (via reductive amination). Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate. Guidechem. [URL: https://www.guidechem.com/product-1638763-38-8.html]
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Med Chem Lett. [URL: https://www.researchgate.
  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [URL: https://www.explorationpub.com/Journals/fmc/Article/000100]
  • Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. J Med Chem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8759533/]

Sources

Application

The Ascendant Role of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the rising stars in this arena is the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the rising stars in this arena is the azaspiro[3.4]octane motif, a rigid, three-dimensional framework that offers a distinct departure from the "flatland" of traditional aromatic and heteroaromatic ring systems. This guide provides an in-depth exploration of a particularly valuable derivative, Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate , detailing its strategic application in medicinal chemistry, with a focus on its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Advantage of the Azaspiro[3.4]octane Scaffold

The 6-azaspiro[3.4]octane core is a spirocyclic system where a pyrrolidine and a cyclobutane ring are fused at a single carbon atom. This unique architecture imparts a rigid, non-planar conformation, which is increasingly sought after in drug design.[1] The three-dimensional nature of this scaffold allows for a more precise spatial arrangement of pharmacophoric features, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocyclic moieties can improve physicochemical properties such as solubility and metabolic stability, critical parameters for the successful development of drug candidates.[2]

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate emerges as a highly versatile building block. The Boc-protected nitrogen allows for controlled, stepwise synthetic manipulations, while the strategically positioned formyl group serves as a reactive handle for the introduction of diverse functionalities. This bifunctionality makes it an ideal component for the construction of complex molecular architectures, most notably as a linker in PROTACs.[2][3]

Core Application: A Versatile Linker in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two. The nature of the linker is critical to the efficacy of the PROTAC, as it dictates the distance and relative orientation of the two ligands, which in turn influences the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

The rigid, three-dimensional structure of the azaspiro[3.4]octane moiety makes Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate an excellent candidate for incorporation into PROTAC linkers. Unlike flexible alkyl or PEG linkers, which can adopt numerous conformations, a spirocyclic linker can help to pre-organize the warhead and the E3 ligase ligand in a favorable orientation for ternary complex formation, potentially reducing the entropic penalty of binding.

The synthetic utility of this building block lies in the reactivity of its aldehyde group, which readily undergoes reductive amination with a primary or secondary amine. This reaction provides a straightforward and efficient method for coupling the linker to either the warhead or the E3 ligase ligand, depending on the synthetic strategy.

Experimental Protocols

The following protocols provide a generalized framework for the application of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate in the synthesis of a PROTAC. These protocols are based on established synthetic methodologies and should be adapted and optimized for specific substrates and target molecules.

Protocol 1: Reductive Amination for Linker Elongation

This protocol describes the initial coupling of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate with an amine-containing moiety, which could be a warhead, an E3 ligase ligand, or an extension of the linker itself.

Reaction Scheme:

Reductive_Amination reagents Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate + R-NH2 intermediate Imine Intermediate reagents->intermediate Solvent, rt product Coupled Product intermediate->product reducing_agent [Reducing Agent] reducing_agent->intermediate

Figure 1: General workflow for reductive amination.

Materials:

ReagentCAS NumberMolecular WeightSupplier
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate203662-55-9239.32MedChemExpress
Amine-containing substrate (R-NH₂)---
Sodium triacetoxyborohydride (STAB)56553-60-7211.94Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93Fisher Scientific
Acetic acid (optional)64-19-760.05VWR

Procedure:

  • To a stirred solution of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add the amine-containing substrate (1.0-1.2 eq).

  • If the amine substrate is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq) to liberate the free amine.

  • For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once imine formation is complete or has reached a plateau, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions, and it is tolerant of a wide range of functional groups.

  • Anhydrous conditions are important to prevent the hydrolysis of the imine intermediate back to the aldehyde and amine.

  • The optional addition of acetic acid can catalyze the formation of the imine, especially with less nucleophilic amines.

Protocol 2: Boc Deprotection to Reveal the Secondary Amine

Following the coupling reaction, the Boc protecting group on the 6-azaspiro[3.4]octane core needs to be removed to reveal the secondary amine. This amine can then be further functionalized, for example, by coupling it to the other component of the PROTAC (either the warhead or the E3 ligase ligand).

Reaction Scheme:

Boc_Deprotection starting_material Boc-protected Coupled Product product Deprotected Amine starting_material->product acid Acid (e.g., TFA or HCl) acid->starting_material

Figure 2: General workflow for Boc deprotection.

Materials:

ReagentCAS NumberMolecular WeightSupplier
Boc-protected coupled product---
Trifluoroacetic acid (TFA)76-05-1114.02Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01VWR

Procedure:

  • Dissolve the Boc-protected coupled product (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. The amount of TFA can be adjusted based on the stability of other functional groups in the molecule.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the deprotection by TLC or LC-MS until the starting material is no longer observed.

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can help to remove residual TFA.

  • The crude product, which is typically the TFA salt of the amine, can be used directly in the next step or can be neutralized.

  • For neutralization, dissolve the crude residue in DCM and slowly add a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine.

Causality Behind Experimental Choices:

  • Trifluoroacetic acid (TFA) is a strong acid that is commonly used for the cleavage of Boc protecting groups. It is volatile, which facilitates its removal after the reaction.

  • The reaction is typically performed at room temperature to ensure a reasonable reaction rate without causing the degradation of sensitive functional groups.

Concluding Remarks

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a testament to the power of rational molecular design in medicinal chemistry. Its unique three-dimensional structure and versatile reactivity make it a valuable tool for the synthesis of complex and biologically active molecules. As the field of targeted protein degradation continues to expand, the demand for innovative and effective linkers will undoubtedly grow. The application of this spirocyclic building block in the construction of novel PROTACs and other therapeutic agents represents a significant step forward in the development of next-generation medicines.

References

  • MySkinRecipes. tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. [Link]

Sources

Method

Application Notes and Protocols: Synthesis of Novel Heterocyclic Scaffolds from Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly valuable class of molecules. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic systems, enabling more precise and potent interactions with biological targets.[1] The 6-azaspiro[3.4]octane motif, in particular, has garnered significant attention as a bioisostere for commonly used fragments like piperidine, offering a unique vector for exploring chemical space.[2]

This application note provides a comprehensive guide to the synthesis of diverse heterocyclic compounds utilizing a versatile and strategically important building block: Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1) . The presence of a reactive aldehyde functionality on the rigid spirocyclic core makes it an ideal starting material for constructing a variety of fused and appended heterocyclic systems with significant potential in drug discovery programs. We will explore the application of this building block in the synthesis of pyrimidines and pyridines, two classes of heterocycles with profound importance in pharmaceuticals.

I. Synthesis of Spiro[6-azaspiro[3.4]octane-2,4'-pyrimidine] Derivatives

The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in numerous approved drugs. The synthesis of pyrimidine-fused spirocycles from 1 can be efficiently achieved through multicomponent reactions (MCRs), which offer the benefits of operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step.[3][4]

A. Biginelli-Type Multicomponent Reaction

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidines and their oxidized pyrimidine counterparts. By reacting an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative, a diverse range of substituted pyrimidines can be accessed.

Reaction Scheme:

G cluster_product Product r1 Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1) p1 Tert-butyl 2-(dihydropyrimidinyl)-6-azaspiro[3.4]octane-6-carboxylate r1->p1 r2 β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) r2->p1 r3 Urea or Thiourea r3->p1 c1 Catalyst (e.g., Lewis or Brønsted Acid) c2 Solvent (e.g., Ethanol, Acetonitrile) c3 Heat

Caption: Biginelli-type reaction for pyrimidine synthesis.

Protocol 1: Synthesis of Tert-butyl 2-(4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-azaspiro[3.4]octane-6-carboxylate

Reagent/ParameterQuantityMoles (mmol)
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1)239 mg1.0
Ethyl acetoacetate130 mg1.0
Urea66 mg1.1
Copper(II) triflate (Cu(OTf)₂)18 mg0.05
Ethanol5 mL-
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Time12 hours
AtmosphereAir

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1) (239 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), urea (66 mg, 1.1 mmol), and copper(II) triflate (18 mg, 0.05 mmol).

  • Add ethanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion (disappearance of the aldehyde spot), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to afford the desired dihydropyrimidine derivative.

Causality and Insights: The choice of a Lewis acid catalyst like copper(II) triflate is crucial for activating the carbonyl group of the aldehyde, facilitating the initial condensation with the β-dicarbonyl compound.[5] The subsequent cyclocondensation with urea proceeds under thermal conditions to furnish the dihydropyrimidine ring.

II. Synthesis of Spiro[6-azaspiro[3.4]octane-2,4'-pyridine] Derivatives

The pyridine ring is another privileged scaffold in drug discovery. Several classical named reactions can be adapted for the synthesis of pyridine-containing spirocycles from the aldehyde 1 .

A. Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a robust method for preparing substituted pyridines from enamines and α,β-unsaturated ketones.[6][7][8] A variation of this method involves the in-situ formation of the enamine from an aldehyde and an amine, which then reacts with an alkyne.

Reaction Scheme:

G cluster_product Product r1 Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1) p1 Tert-butyl 2-(pyridinyl)-6-azaspiro[3.4]octane-6-carboxylate r1->p1 r2 Enamine Precursor (e.g., β-aminocrotonate) r2->p1 r3 Alkynone r3->p1 c1 Solvent (e.g., Toluene, Xylene) c2 Heat

Caption: Bohlmann-Rahtz pyridine synthesis workflow.

Protocol 2: Synthesis of Tert-butyl 2-(2-methyl-6-phenylpyridin-4-yl)-6-azaspiro[3.4]octane-6-carboxylate

Reagent/ParameterQuantityMoles (mmol)
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1)239 mg1.0
Ethyl 3-aminocrotonate129 mg1.0
1-Phenyl-2-propyn-1-one130 mg1.0
Toluene5 mL-
Reaction Conditions
TemperatureReflux (approx. 111 °C)
Time24 hours
AtmosphereNitrogen

Step-by-Step Methodology:

  • In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1) (239 mg, 1.0 mmol) and ethyl 3-aminocrotonate (129 mg, 1.0 mmol) in toluene (3 mL).

  • Heat the mixture to 60 °C for 1 hour to facilitate enamine formation.

  • Add a solution of 1-phenyl-2-propyn-1-one (130 mg, 1.0 mmol) in toluene (2 mL) to the reaction mixture.

  • Increase the temperature to reflux and maintain for 24 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • After cooling to room temperature, concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (Eluent: 10-30% Ethyl acetate in Hexane) to yield the desired pyridine derivative.

Causality and Insights: This one-pot, three-component reaction proceeds through the initial formation of a more complex enamine from the spirocyclic aldehyde and ethyl 3-aminocrotonate. This intermediate then undergoes a Michael addition to the alkynone, followed by cyclization and aromatization to furnish the highly substituted pyridine ring.[9]

B. Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a convergent route to 2,4,6-trisubstituted pyridines.[10][11][12] A key intermediate is a pyridinium salt which reacts with an α,β-unsaturated carbonyl compound in the presence of an ammonia source.

Reaction Scheme:

G cluster_product Product r1 α-Halo Ketone p1 Tert-butyl 2-(pyridinyl)-6-azaspiro[3.4]octane-6-carboxylate r1->p1 r2 Pyridine r2->p1 r3 α,β-Unsaturated Ketone derived from Aldehyde (1) r3->p1 r4 Ammonium Acetate r4->p1 c1 Solvent (e.g., Acetic Acid) c2 Heat

Caption: Kröhnke pyridine synthesis overview.

Protocol 3: Two-Step Synthesis of Tert-butyl 2-(2,6-diphenylpyridin-4-yl)-6-azaspiro[3.4]octane-6-carboxylate

Step 1: Synthesis of (E)-tert-butyl 2-(3-oxo-3-phenylprop-1-en-1-yl)-6-azaspiro[3.4]octane-6-carboxylate

Reagent/ParameterQuantityMoles (mmol)
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1)239 mg1.0
Acetophenone120 mg1.0
Sodium Hydroxide (10% aq. soln.)0.5 mL-
Ethanol5 mL-
Reaction Conditions
TemperatureRoom Temperature
Time4 hours
AtmosphereAir

Step-by-Step Methodology:

  • In a 25 mL flask, dissolve Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1) (239 mg, 1.0 mmol) and acetophenone (120 mg, 1.0 mmol) in ethanol (5 mL).

  • Cool the solution in an ice bath and add 10% aqueous sodium hydroxide (0.5 mL) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-cold water and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the α,β-unsaturated ketone intermediate.

Step 2: Kröhnke Pyridine Synthesis

Reagent/ParameterQuantityMoles (mmol)
(E)-tert-butyl 2-(3-oxo-3-phenylprop-1-en-1-yl)-6-azaspiro[3.4]octane-6-carboxylate355 mg1.0
1-(2-Oxo-2-phenylethyl)pyridin-1-ium bromide308 mg1.1
Ammonium acetate1.54 g20.0
Acetic acid10 mL-
Reaction Conditions
TemperatureReflux (approx. 118 °C)
Time6 hours
AtmosphereAir

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask, add the α,β-unsaturated ketone from Step 1 (355 mg, 1.0 mmol), 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide (308 mg, 1.1 mmol), and ammonium acetate (1.54 g, 20.0 mmol).

  • Add glacial acetic acid (10 mL) and heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and pour it into a beaker of ice water.

  • Neutralize with concentrated ammonium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 15-25% Ethyl acetate in Hexane) to obtain the desired pyridine.

Causality and Insights: The mechanism involves the Michael addition of the pyridinium ylide (formed in situ from the pyridinium salt and a base) to the α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate then undergoes a cyclocondensation reaction with ammonia (from ammonium acetate) to form the pyridine ring.[11]

Conclusion

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a highly valuable and versatile building block for the synthesis of novel spirocyclic heterocyclic compounds. The protocols detailed in this application note demonstrate its utility in well-established and reliable synthetic methodologies for constructing medicinally relevant pyrimidine and pyridine cores. The resulting spirocyclic heterocycles possess unique three-dimensional structures that are of significant interest for the development of new therapeutic agents. Researchers in drug discovery and organic synthesis can utilize these protocols as a foundation for creating diverse libraries of spirocyclic compounds for biological screening.

References

  • Carreira, E. M.; Fessard, T. C. The Azaspiro[3.3]heptane Skeleton as a Building Block for Drug Discovery. Angew. Chem. Int. Ed.2014 , 53(43), 11374-11388. [Link]

  • Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993 , 49(32), 6937-6963. [Link]

  • Zheng, Y.; Tice, C. M. Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opin. Drug Discov.2016 , 11(2), 129-146. [Link]

  • Shaabani, A.; Maleki, A.; Mofakham, H. Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Diones by the Reaction of Aldehydes with Malononitrile and Barbituric Acids Using a Carbocationic Catalytic System in Neutral Media. Phosphorus, Sulfur, Silicon Relat. Elem.2008 , 183(11), 2751-2757. [Link]

  • Ramesh, S.; Balakumar, R.; Rizzo, J. R.; Zhang, T. Y. Facile synthesis of 2-azaspiro[3.4]octane. Org. Biomol. Chem.2019 , 17, 3056-3060. [Link]

  • Michael, J. P. The Bohlmann-Rahtz Pyridine Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]

  • Organic Chemistry Portal. Pyrimidine Synthesis. [Link]

  • Organic Chemistry Portal. Pyridine Synthesis. [Link]

  • YouTube. Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard. [Link]

  • Deibl, N.; Ament, K.; Kempe, R. A Sustainable Multicomponent Pyrimidine Synthesis. J. Am. Chem. Soc.2015 , 137(40), 12804-12807. [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • Martins, M. A. P.; et al. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Eur. J. Org. Chem.2021 , 2021(32), 4531-4552. [Link]

  • Tolba, M. S.; et al. Synthesis, reactions, and applications of pyrimidine derivatives. Curr. Chem. Lett.2022 , 11(2), 121-144. [Link]

  • J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis. [Link]

  • UniqCHEM. FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • ChemistryViews. Oxidative Synthesis of Kröhnke Pyridines. [Link]

  • El-Faham, A.; et al. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Adv.2022 , 12, 12457-12476. [Link]

  • ResearchGate. Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). [Link]

  • Beilstein Journals. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]

  • ResearchGate. tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 28 synthetic route. [Link]

  • YouTube. Bohlmann–Rahtz pyridine synthesis. [Link]

  • Bagley, M. C.; et al. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein J. Org. Chem.2011 , 7, 834-841. [Link]

Sources

Application

Application Notes and Protocols for the Reductive Amination of 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Spirocyclic Scaffolds In contemporary drug discovery, the deliberate incorporation of three-dimensional structural...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Spirocyclic Scaffolds

In contemporary drug discovery, the deliberate incorporation of three-dimensional structural motifs is a paramount strategy for enhancing the pharmacological profiles of lead compounds. Azaspiro[3.4]octane derivatives, in particular, are increasingly sought-after scaffolds due to their ability to impart conformational rigidity and novel exit vectors for molecular exploration. The title compound, 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde, serves as a versatile building block for the synthesis of a diverse array of substituted amines, which are integral components of many therapeutic agents. This guide provides a comprehensive protocol for the reductive amination of this spirocyclic aldehyde, a cornerstone transformation for forging new carbon-nitrogen bonds.

The Mechanism of Reductive Amination: A Stepwise Perspective

Reductive amination is a robust and highly efficient method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. The reaction proceeds through a two-step sequence that is often performed in a single pot:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to yield a Schiff base (imine). The imine can then be protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the corresponding amine.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should be mild enough to not reduce the starting aldehyde but sufficiently reactive to reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃), commonly known as STAB, is an exemplary reagent for this purpose due to its selectivity and tolerance for a wide range of functional groups.[1][2]

Reductive_Amination_Mechanism Aldehyde 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ (from AcOH) H2O H₂O Imine->H2O Product Substituted Amine Product Iminium->Product + H⁻ (from STAB) STAB NaBH(OAc)₃ (STAB) STAB->Iminium AcOH Acetic Acid (catalyst) AcOH->Imine

Caption: Mechanism of Reductive Amination with STAB.

Experimental Protocol: Reductive Amination with 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde

This protocol provides a general procedure for the reductive amination of 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde with a primary or secondary amine using sodium triacetoxyborohydride (STAB).

Materials:

  • 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration). To this solution, add the primary or secondary amine (1.0-1.2 eq).

  • Optional Catalyst: For less reactive amines, a catalytic amount of glacial acetic acid (0.1-0.5 eq) can be added to facilitate imine formation.[2]

  • Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed. Reactions are typically complete within 2-24 hours.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 6-Boc-6-azaspiro[3.4]octane-2-methanamine.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup 1. Combine Aldehyde and Amine in DCE/DCM Stir 2. Stir at RT for 30-60 min (Imine Formation) Setup->Stir Add_STAB 3. Add STAB portion-wise Stir->Add_STAB Monitor 4. Monitor by TLC/LC-MS Add_STAB->Monitor Quench 5. Quench with NaHCO₃ Monitor->Quench Extract 6. Extract with DCM/EtOAc Quench->Extract Wash 7. Wash with Brine Extract->Wash Dry 8. Dry with MgSO₄/Na₂SO₄ Wash->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Chromatography 10. Silica Gel Chromatography Concentrate->Chromatography

Caption: Experimental Workflow for Reductive Amination.

Data Presentation: Summary of Reaction Conditions

The following table summarizes general reaction parameters for the reductive amination of 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde with various amine types.

Amine TypeAmine (eq)STAB (eq)SolventCatalyst (AcOH, eq)Typical Reaction Time
Primary Aliphatic1.0 - 1.21.2 - 1.5DCE, DCM, THF0 - 0.22 - 8 hours
Secondary Aliphatic1.0 - 1.21.2 - 1.5DCE, DCM, THF0.1 - 0.54 - 12 hours
Primary Aromatic (Anilines)1.1 - 1.51.5 - 2.0DCE, THF0.5 - 1.012 - 24 hours
Weakly Basic Amines1.2 - 2.01.5 - 2.0DCE, THF0.5 - 1.012 - 24 hours

Note: Reaction times and yields are substrate-dependent and may require optimization. The use of an acid catalyst is generally recommended for less nucleophilic amines to accelerate imine formation.[2]

Trustworthiness and Self-Validation

The success of this protocol relies on several key factors that ensure its reliability and reproducibility:

  • Anhydrous Conditions: STAB is sensitive to moisture, and the use of anhydrous solvents is crucial for optimal reactivity.[1]

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere minimizes potential side reactions.

  • Controlled Addition of STAB: Portion-wise addition of the reducing agent helps to control any potential exotherm.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the reaction endpoint and prevent the formation of byproducts from over-reaction or decomposition.

By adhering to these principles, researchers can confidently apply this protocol to generate a wide range of novel spirocyclic amine derivatives for their drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Reductive Amination. (n.d.). Common Conditions. Retrieved from [Link]

  • Reductive Amination. (2023, March 16). YouTube. Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry, 17(6).
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2535.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (n.d.). Request PDF. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate for Accelerated Drug Discovery

Abstract The quest for novel chemical entities with enhanced three-dimensionality is a paramount objective in modern drug discovery. Spirocyclic scaffolds have emerged as a powerful tool for escaping the "flatland" of tr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical entities with enhanced three-dimensionality is a paramount objective in modern drug discovery. Spirocyclic scaffolds have emerged as a powerful tool for escaping the "flatland" of traditional aromatic compounds, offering improved physicochemical properties and access to unexplored chemical space.[1][2][3] This guide provides an in-depth exploration of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, a versatile building block for the construction of diverse chemical libraries. We will delve into its unique structural features, reactivity, and provide detailed, field-proven protocols for its application in library synthesis, empowering researchers to harness its full potential in their drug development endeavors.

Introduction: The Strategic Advantage of Spirocyclic Scaffolds

The introduction of spirocycles into molecular design has been shown to positively influence a range of critical drug-like properties.[3][4][5] The inherent three-dimensionality of these scaffolds, which feature a single atom as the junction of two rings, imparts a rigid, well-defined conformational arrangement of substituents.[1][2] This can lead to:

  • Improved Physicochemical Properties: Enhanced aqueous solubility and metabolic stability compared to their non-spirocyclic or aromatic counterparts.[2][4]

  • Enhanced Target Binding: The rigid conformation can lead to a more favorable presentation of pharmacophoric elements to a biological target, potentially increasing potency and selectivity.[3][5]

  • Exploration of Novel Chemical Space: The unique topology of spirocycles allows for the exploration of previously inaccessible regions of chemical space, increasing the probability of identifying novel bioactive compounds.[1][2]

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (Figure 1) is a particularly valuable building block due to its bifunctional nature. It possesses a reactive aldehyde for diversification and a Boc-protected amine that allows for orthogonal deprotection and subsequent functionalization. This dual reactivity is the cornerstone of its utility in creating extensive and diverse chemical libraries.

Figure 1: Structure of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

CAS Number: 203662-55-9[6][7][8]

Molecular Formula: C13H21NO3[6][7][8]

Molecular Weight: 239.32 g/mol [8]

Core Reactivity and Strategic Applications

The synthetic utility of this building block is centered around two key reactive handles: the formyl group and the Boc-protected amine.

The Versatility of the Formyl Group

The aldehyde functionality serves as a primary point for diversification. Its electrophilic nature allows for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent and robust of these is reductive amination .

Reductive Amination: A Gateway to Diverse Amine Libraries

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Detailed Experimental Protocols

The following protocols are designed to be robust and scalable, providing a solid foundation for library synthesis campaigns.

Protocol 1: General Procedure for Reductive Amination

This protocol outlines a reliable method for the reductive amination of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate with a primary or secondary amine.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up & Purification start Dissolve spiro-aldehyde (1.0 eq) and amine (1.1 eq) in DCE add_reagent Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise start->add_reagent Maintain inert atmosphere stir Stir at room temperature for 12-24h add_reagent->stir quench Quench with saturated NaHCO3 solution stir->quench Monitor by TLC/LC-MS extract Extract with Dichloromethane (3x) quench->extract dry Dry organic layers over Na2SO4 and concentrate extract->dry purify Purify by column chromatography dry->purify end Characterized Product purify->end

Caption: Reductive Amination Workflow.

Materials:

ReagentCAS NumberMolecular WeightSupplier (Example)
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate203662-55-9239.32MedChemExpress
Amine (Primary or Secondary)VariesVariesSigma-Aldrich
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94Sigma-Aldrich
Dichloroethane (DCE)107-06-298.96Fisher Scientific
Dichloromethane (DCM)75-09-284.93Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO3) solutionN/AN/AIn-house prep
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04VWR
Silica Gel for Column Chromatography7631-86-960.08Sorbent Technologies

Procedure:

  • To a solution of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) and the desired amine (1.1 eq) in dichloroethane (DCE, 0.1 M), add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Expert Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for this transformation. It is milder and more selective for imines and iminium ions than other hydride reagents like sodium borohydride, which can reduce the starting aldehyde.

  • Solvent Selection: Dichloroethane is an excellent solvent for this reaction as it is non-protic and effectively solubilizes the reactants.

  • Stoichiometry: A slight excess of the amine and reducing agent is used to ensure complete conversion of the limiting aldehyde.

  • Work-up: The basic quench with sodium bicarbonate is crucial to neutralize the acidic byproducts of the reaction and to ensure the product is in its free base form for efficient extraction.

Protocol 2: Boc-Deprotection and Subsequent Functionalization

Once the initial diversification at the aldehyde position is complete, the Boc-protected amine can be deprotected to reveal a secondary amine, which serves as a second point for library expansion.

Workflow Diagram:

G cluster_0 Boc-Deprotection cluster_1 Functionalization (e.g., Acylation) start Dissolve Boc-protected spiro-amine in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa stir_deprotect Stir at room temperature for 1-2h add_tfa->stir_deprotect neutralize Neutralize with a base (e.g., Triethylamine) stir_deprotect->neutralize Monitor by TLC/LC-MS add_acyl Add acylating agent (e.g., Acetyl Chloride) neutralize->add_acyl stir_acyl Stir at room temperature add_acyl->stir_acyl end_product Final Diversified Product stir_acyl->end_product

Caption: Boc-Deprotection and Acylation Workflow.

Materials:

ReagentCAS NumberMolecular WeightSupplier (Example)
Boc-protected spiro-amineVariesVariesSynthesized in-house
Trifluoroacetic Acid (TFA)76-05-1114.02Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93Fisher Scientific
Triethylamine (TEA)121-44-8101.19Sigma-Aldrich
Acylating/Sulfonylating/Alkylating AgentVariesVariesVaries

Procedure:

  • Deprotection: Dissolve the Boc-protected spiro-amine (1.0 eq) in dichloromethane (DCM, 0.1 M). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Functionalization (Example: Acylation): Dissolve the crude TFA salt in fresh DCM. Add triethylamine (TEA, 3.0 eq) to neutralize the salt.

  • Cool the solution to 0 °C and add the desired acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

  • Purify by column chromatography to yield the final functionalized product.

Expert Insights:

  • Deprotection Conditions: TFA in DCM is a standard and highly effective method for Boc deprotection. The reaction is typically clean and proceeds to completion quickly.

  • Neutralization: It is critical to neutralize the TFA salt of the amine before proceeding with the next reaction, as most subsequent reagents are base-sensitive.

  • Versatility: The deprotected secondary amine is a versatile handle for a wide range of reactions, including acylation, sulfonylation, alkylation, and another round of reductive amination, allowing for extensive library diversification.

Library Synthesis Strategy

A powerful strategy for leveraging Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a two-dimensional library synthesis approach.

Logical Flow of a 2D Library Synthesis:

G cluster_0 First Dimension Diversification cluster_1 Intermediate Library cluster_2 Second Dimension Diversification start Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate reductive_amination Reductive Amination (Amine Library: R1-NH2) start->reductive_amination intermediate Boc-Protected Spiro-Amine Library reductive_amination->intermediate deprotection Boc-Deprotection intermediate->deprotection functionalization Functionalization (Acyl Chloride Library: R2-COCl) deprotection->functionalization end_product Final 2D Compound Library functionalization->end_product

Caption: 2D Library Synthesis Strategy.

This approach involves:

  • First Dimension: Reacting the starting spiro-aldehyde with a diverse set of primary and secondary amines via reductive amination to generate an intermediate library of Boc-protected spiro-amines.

  • Second Dimension: Deprotecting the intermediate library and reacting the resulting secondary amines with a diverse set of reagents (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to generate the final, highly diversified 2D compound library.

Conclusion

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a high-value building block for the synthesis of chemical libraries with enhanced three-dimensionality. Its bifunctional nature allows for a robust and efficient two-dimensional diversification strategy. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, accelerating the identification of novel, potent, and drug-like clinical candidates. The inherent advantages of spirocyclic systems, coupled with the synthetic tractability of this building block, make it an essential tool for the modern medicinal chemist.

References

  • Kumar, S., Thornton, P. D., Painter, T. O., Jain, P., Downard, J., Douglas, J. T., & Santini, C. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 78(15), 7548–7566. [Link]

  • Kumar, S., Thornton, P. D., Painter, T. O., Jain, P., Downard, J., Douglas, J. T., & Santini, C. (2013). Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space. PubMed, 78(15), 7548–7566. [Link]

  • Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 553–585. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]

  • Varela, J. A., & Saa, C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 283, 117368. [Link]

  • Tarasov, A., et al. (2017). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • PubChem. tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • MySkinRecipes. tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • ResearchGate. Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Derivatives of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Introduction: The Strategic Value of the 6-Azaspiro[3.4]octane Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Azaspiro[3.4]octane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a particularly promising class of building blocks due to their inherent three-dimensional nature.[1] This rigid, non-planar geometry allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The 6-azaspiro[3.4]octane framework, in particular, is a valuable motif found in a variety of biologically active compounds. Its unique topology can impart improved metabolic stability and aqueous solubility, properties that are highly desirable in drug candidates.

This guide provides detailed experimental procedures for the derivatization of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, a key intermediate for accessing a diverse library of novel spirocyclic compounds. The protocols outlined herein focus on three fundamental and versatile transformations of the aldehyde functional group: reductive amination, the Wittig reaction, and the Knoevenagel condensation. These methods open avenues for the synthesis of a wide array of derivatives, including secondary and tertiary amines, alkenes, and α,β-unsaturated systems, which are pivotal for structure-activity relationship (SAR) studies in drug discovery programs.

Core Reagent: Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

This key starting material is a bifunctional molecule featuring a Boc-protected secondary amine within the spirocyclic core and a reactive aldehyde group. The Boc protecting group ensures the stability of the amine during the derivatization of the formyl moiety and can be readily removed under acidic conditions to allow for further functionalization of the nitrogen atom.

PropertyValue
Molecular Formula C₁₃H₂₁NO₃[2]
Molecular Weight 239.32 g/mol [2]
CAS Number 203662-55-9[2]
Appearance Colorless to light yellow liquid[2]
Storage Store at -20°C under a nitrogen atmosphere[2]

Synthetic Protocols

The following protocols are presented as robust starting points for the synthesis of derivatives from tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Reductive Amination for the Synthesis of N-Substituted Amino Derivatives

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an imine intermediate followed by its reduction to the corresponding amine.[3] This one-pot procedure is highly efficient for generating secondary and tertiary amines. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this transformation, tolerating a wide range of functional groups.[4]

G start Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate + Primary/Secondary Amine imine Imine Intermediate Formation start->imine DCM, rt reduction Reduction with Sodium Triacetoxyborohydride (STAB) imine->reduction Add STAB workup Aqueous Work-up and Extraction reduction->workup product N-Substituted Tert-butyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate Derivative purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: Workflow for the one-pot reductive amination.

  • Reaction Setup: To a solution of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

    • Rationale: Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted derivative.

EntryAmineProduct Type
1AnilineN-Arylmethyl amine
2BenzylamineN-Alkylmethyl amine
3MorpholineN-Heterocyclylmethyl amine
4Methylamine (as a solution in THF)N-Methylmethyl amine
Protocol 2: Wittig Reaction for the Synthesis of Alkene Derivatives

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base. A key advantage of the Wittig reaction is the precise control over the location of the newly formed double bond.[1]

G phosphonium Phosphonium Salt + Strong Base (e.g., n-BuLi) ylide Phosphorus Ylide Formation phosphonium->ylide THF, 0°C to rt oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Add Aldehyde aldehyde Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate aldehyde->oxaphosphetane workup Quenching and Extraction oxaphosphetane->workup Decomposition product Alkene Derivative + Triphenylphosphine oxide purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: General workflow for the Wittig olefination.

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M). Cool the suspension to 0°C in an ice bath.

  • Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes), dropwise to the phosphonium salt suspension. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for an additional 30 minutes.

  • Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed as indicated by TLC or LC-MS analysis (typically 2-6 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective for separating the alkene from the more polar triphenylphosphine oxide.

EntryPhosphonium SaltProduct Type
1Benzyltriphenylphosphonium chlorideStyrenyl derivative
2Methyltriphenylphosphonium bromideVinyl derivative
3(Carbethoxymethyl)triphenylphosphonium bromideα,β-Unsaturated ester
Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[6] This reaction is highly effective for the synthesis of electron-deficient alkenes.[7] Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate.

G start Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate + Active Methylene Compound condensation Base-Catalyzed Condensation start->condensation Piperidine, Ethanol, Reflux dehydration Dehydration condensation->dehydration workup Acidification and Extraction dehydration->workup product α,β-Unsaturated Derivative purification Purification (e.g., Recrystallization or Chromatography) workup->purification purification->product

Caption: Workflow for the Knoevenagel condensation.

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) and the active methylene compound (1.1 eq) in ethanol (0.4 M).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

    • Causality: A weak base is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[6]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If necessary, flash column chromatography on silica gel can be employed.

EntryActive Methylene CompoundElectron-Withdrawing GroupsProduct Type
1Malononitrile-CN, -CNDicyanovinyl derivative
2Diethyl malonate-COOEt, -COOEtDiethyl vinylidenemalonate derivative
3Ethyl cyanoacetate-CN, -COOEtCyanoacrylate derivative

Characterization and Data Interpretation

The successful synthesis of the target derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For reductive amination products, the appearance of new signals corresponding to the added N-alkyl or N-aryl group and the disappearance of the aldehyde proton signal (around 9-10 ppm) are indicative of a successful reaction. For Wittig and Knoevenagel products, the appearance of vinylic proton signals (typically in the range of 5-8 ppm) and the corresponding sp² carbon signals in the ¹³C NMR spectrum are key diagnostic features.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized derivatives.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic aldehyde C=O stretch (around 1720-1740 cm⁻¹) and the appearance of new characteristic bands (e.g., C=C stretch for alkenes around 1640-1680 cm⁻¹) can provide further evidence of the transformation.

Troubleshooting and Optimization

  • Low Yields in Reductive Amination: If the reaction is sluggish or yields are low, consider adding a catalytic amount of acetic acid to facilitate imine formation. Ensure the amine is of high purity and the solvent is anhydrous.

  • Side Products in Wittig Reaction: The formation of triphenylphosphine oxide can sometimes complicate purification. If this is a persistent issue, consider using a water-soluble phosphine to simplify its removal during work-up. The choice of base and reaction temperature can also influence the stereoselectivity (E/Z ratio) of the alkene product.

  • Incomplete Knoevenagel Condensation: If the reaction does not go to completion, increasing the amount of catalyst or extending the reaction time may be beneficial. For less reactive substrates, a Dean-Stark apparatus can be used to remove the water formed during the reaction, thereby driving the equilibrium towards the product.

Conclusion

The protocols detailed in this application note provide a versatile toolkit for the synthetic elaboration of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. By leveraging these fundamental transformations, researchers in drug discovery and medicinal chemistry can readily access a diverse range of novel 6-azaspiro[3.4]octane derivatives for biological evaluation. The inherent three-dimensionality and synthetic tractability of this spirocyclic scaffold make it an attractive starting point for the development of next-generation therapeutics.

References

  • Knoevenagel Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Magdeldin, S. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 17(12), 13858-13868. [Link]

  • Knoevenagel condensation. (2023, December 19). Wikipedia. [Link]

  • Reductive amination. (2023, December 12). Wikipedia. [Link]

  • The Knoevenagel condensation is a special case of the aldol condensation... (n.d.). Pearson+. [Link]

  • Substituted active methylene synthesis by condensation. (n.d.). Organic Chemistry Portal. [Link]

  • 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023, November 20). Chemistry LibreTexts. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. (2023, January 14). YouTube. [Link]

Sources

Method

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate as a key intermediate for pharmacologically active compounds

Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. The deliberate move...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. The deliberate move away from flat, two-dimensional structures towards more complex, three-dimensional scaffolds has been a fruitful strategy for enhancing potency, selectivity, and pharmacokinetic properties.[1] Among these scaffolds, azaspiro[3.4]octanes have emerged as valuable building blocks due to their rigid, yet spatially diverse, nature. This guide focuses on a particularly versatile intermediate, tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate , and its pivotal role in the synthesis of pharmacologically active compounds, with a special emphasis on its application in the development of pan-Trk inhibitors for the treatment of pain.[2]

This document will provide a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its utilization in the preparation of advanced drug candidates, and an in-depth look at the rationale behind the experimental choices.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a key intermediate is crucial for its effective use in multi-step syntheses.

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₃[3]
Molecular Weight 239.31 g/mol [3]
Appearance Colorless to light yellow liquidMedChemExpress
Boiling Point 336.1±35.0 °C at 760 mmHg[2]
Flash Point 157.1±25.9 °C[2]
CAS Number 203662-55-9[3]

Spectroscopic Characterization: The identity and purity of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate are confirmed by spectroscopic methods. While a detailed spectrum is proprietary to commercial suppliers, a typical ¹H NMR spectrum will be consistent with the assigned structure.[2]

Synthesis of the Key Intermediate: A Multi-Step Approach

The synthesis of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall synthetic strategy involves the construction of the azaspiro[3.4]octane core, followed by functional group manipulation to introduce the aldehyde moiety.

Synthesis_Workflow A Commercially Available Starting Materials B Construction of Azaspiro[3.4]octane Core A->B [2+2] Cycloaddition or Ring Expansion C Introduction of Hydroxymethyl Group B->C Reduction/Functionalization D Oxidation to Aldehyde C->D Mild Oxidation (e.g., DMP) E Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate D->E Final Product

Figure 1: General synthetic workflow for the preparation of the key intermediate.

Protocol 1: Synthesis of Tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

This protocol outlines a plausible route to the alcohol precursor of the target aldehyde, based on related syntheses of azaspirocyclic systems.[4]

Step 1: Annulation to form the Azaspiro[3.4]octane Core

The construction of the spirocyclic core is a critical step and can be achieved through various synthetic strategies. One common approach involves a [2+2] cycloaddition.[5]

Step 2: Reduction to the Alcohol

With the core structure in hand, the next step is the introduction of the hydroxymethyl group. This is typically achieved by the reduction of a corresponding ester or carboxylic acid functionality at the 2-position.

  • Materials:

    • Tert-butyl 2-(methoxycarbonyl)-6-azaspiro[3.4]octane-6-carboxylate

    • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

    • Anhydrous tetrahydrofuran (THF)

    • Deionized water

    • 15% aqueous sodium hydroxide solution

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of tert-butyl 2-(methoxycarbonyl)-6-azaspiro[3.4]octane-6-carboxylate (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

    • Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.

    • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate.

Protocol 2: Oxidation to Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

The selective oxidation of the primary alcohol to the aldehyde is a delicate step, as over-oxidation to the carboxylic acid must be avoided. Mild oxidation conditions are therefore essential. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation.[6][7]

  • Materials:

    • Tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

    • Dess-Martin periodinane (DMP)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

    • Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

    • Separate the layers and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Application in the Synthesis of a Pan-Trk Inhibitor: PF-06273340

The aldehyde functionality of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate makes it an ideal precursor for the introduction of various amine-containing fragments via reductive amination. A prominent example is its use in the synthesis of PF-06273340, a potent and selective pan-Trk inhibitor developed for the treatment of pain.[2]

Reductive_Amination Aldehyde Tert-butyl 2-formyl-6- azaspiro[3.4]octane-6-carboxylate Imine Intermediate Imine Aldehyde->Imine Amine Amine-containing fragment (e.g., (S)-4-amino-2-(trifluoromethyl)butanenitrile) Amine->Imine Final_Product Coupled Product Imine->Final_Product Reduction (e.g., NaBH(OAc)₃)

Sources

Application

role of the formyl group in the reactivity of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Chemical Synthesis Division Introduction: The Strategic Importance of the Formyl Mo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Importance of the Formyl Moiety on a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The 6-azaspiro[3.4]octane framework has emerged as a valuable scaffold, prized for its inherent three-dimensionality which allows for the exploration of chemical space beyond the "flatland" of traditional aromatic systems. The introduction of a formyl group at the 2-position of this scaffold, yielding Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, creates a powerful and versatile building block. This aldehyde functionality serves as a key synthetic linchpin, enabling a diverse array of chemical transformations for the construction of complex molecules, including PROTACs and other heterocyclic compounds of therapeutic interest.[1][2]

The strategic placement of the formyl group, coupled with the conformational rigidity of the spirocyclic system, offers medicinal chemists a unique opportunity to craft molecules with precisely defined exit vectors. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled, sequential reactions. This guide provides an in-depth exploration of the reactivity of the formyl group on this specific scaffold, complete with detailed protocols and expert insights to empower researchers in their drug discovery endeavors.

Core Reactivity of the Formyl Group: A Gateway to Molecular Diversity

The electrophilic nature of the aldehyde's carbonyl carbon is the cornerstone of its reactivity. This section will delve into the most impactful transformations of the formyl group on the Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate scaffold, providing both the "how" and the "why" behind each protocol.

Reductive Amination: Forging Key C-N Bonds

Reductive amination stands as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds.[3] For Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, this reaction is the primary conduit for introducing a vast array of amine-containing fragments, a critical step in building libraries of potential drug candidates and in the synthesis of PROTACs.[4]

Causality Behind the Method: The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form a transient iminium ion. This electrophilic iminium ion is then selectively reduced by a mild hydride source. The choice of reducing agent is paramount to the success of the reaction, especially in the presence of the aldehyde starting material.

dot

Caption: Reductive Amination Workflow.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and remarkable selectivity for iminium ions over aldehydes and ketones.[5] This selectivity obviates the need for a separate imine formation and isolation step, allowing for a convenient one-pot procedure.

Parameter Condition Rationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous, non-protic solvents that are compatible with the reagents and effectively solubilize the substrates.
Reducing Agent Sodium Triacetoxyborohydride (STAB)1.2 - 1.5 equivalents. Provides a mild and selective reduction of the iminium ion.
Amine 1.0 - 1.2 equivalentsPrimary or secondary amine.
Additive Acetic Acid (optional, catalytic)Can accelerate the reaction, particularly with less nucleophilic amines, by facilitating iminium ion formation.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Duration 2 - 16 hoursMonitored by TLC or LC-MS.

Step-by-Step Protocol:

  • To a solution of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in anhydrous DCM, add the desired primary or secondary amine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial hemiaminal formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature until the starting aldehyde is consumed as determined by TLC or LC-MS analysis.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Wittig Reaction: Constructing Carbon-Carbon Double Bonds

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. For the 2-formyl-6-azaspiro[3.4]octane scaffold, this reaction provides a powerful means to introduce a variety of unsaturated moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.

Causality Behind the Method: The reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.

dot

Caption: Wittig Reaction Workflow.

Protocol: Wittig Olefination with Stabilized and Unstabilized Ylides

The choice of ylide (stabilized or unstabilized) will influence the reaction conditions and the stereochemical outcome of the newly formed double bond.

Parameter Condition Rationale
Solvent Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)Anhydrous polar aprotic solvents that are compatible with the strongly basic conditions often required for ylide generation.
Base for Ylide Generation n-Butyllithium, Sodium Hydride, or Potassium tert-butoxideStrong bases are required to deprotonate the phosphonium salt to form the ylide. The choice of base depends on the acidity of the phosphonium salt.
Temperature -78 °C to Room TemperatureYlide generation is often performed at low temperatures, while the reaction with the aldehyde can be conducted at room temperature or with gentle heating.
Duration 1 - 12 hoursMonitored by TLC or LC-MS.

Step-by-Step Protocol (using a pre-formed ylide):

  • In a flame-dried flask under an inert atmosphere (nitrogen or argon), suspend the corresponding phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise.

  • Allow the mixture to stir for 30-60 minutes to ensure complete ylide formation (a color change is often observed).

  • Add a solution of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate, and crystallization may be a useful purification technique.

Aldol and Related Condensation Reactions: Extending the Carbon Skeleton

The formyl group can also participate in aldol-type reactions, where it acts as the electrophile for an enolate nucleophile. This provides a powerful method for C-C bond formation and the construction of more complex carbon skeletons.

Causality Behind the Method: In a base-catalyzed aldol addition, an enolate is generated from a ketone or another aldehyde containing α-hydrogens. This nucleophilic enolate then attacks the carbonyl carbon of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate to form a β-hydroxy carbonyl compound. Subsequent dehydration can lead to an α,β-unsaturated carbonyl system.

dot

Caption: Aldol Addition and Condensation Pathway.

Protocol: Base-Catalyzed Aldol Condensation

Parameter Condition Rationale
Solvent Ethanol, Methanol, or THF/WaterProtic solvents are often used to facilitate proton transfer steps.
Base Sodium Hydroxide, Potassium Hydroxide, or Lithium Diisopropylamide (LDA)The choice of base depends on the desired extent of enolate formation. Hydroxide bases are suitable for catalytic conditions, while LDA allows for stoichiometric enolate generation.
Temperature 0 °C to RefluxThe temperature can be adjusted to control the rate of reaction and to promote dehydration to the enone product if desired.
Duration 1 - 24 hoursMonitored by TLC or LC-MS.

Step-by-Step Protocol:

  • To a solution of the enolizable ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add an aqueous solution of sodium hydroxide (e.g., 10% w/v, catalytic amount).

  • Cool the mixture to 0 °C and add Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) dropwise.

  • Allow the reaction to stir at room temperature or with gentle heating until the starting materials are consumed.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion: A Scaffold Primed for Discovery

The formyl group on Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is far more than a simple functional group; it is a versatile and powerful tool for the medicinal chemist. Through well-established and reliable transformations such as reductive amination, Wittig olefination, and aldol condensation, this building block can be elaborated into a vast and diverse array of novel chemical entities. The protocols and insights provided herein are intended to serve as a practical guide for researchers seeking to leverage the unique properties of this scaffold in their pursuit of the next generation of therapeutics.

References

  • MySkinRecipes. tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. [Link][2]

  • MCE. tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | PROTAC linker. [Link][4]

  • Kempe, R., et al. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 2020. [Link][3]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem., 1996. [Link][5]

Sources

Method

Application Note: Strategic Design and Synthesis of Novel PROTACs Utilizing a Rigid Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate Linker

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of disease-causing prote...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of disease-causing proteins.[1][2] A PROTAC's efficacy is critically dependent on the linker connecting the protein of interest (POI) ligand and the E3 ubiquitin ligase ligand. The linker's chemical nature, length, and rigidity dictate the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which precedes protein ubiquitination and degradation.[3][4][5] While flexible linkers like PEG and alkyl chains are common, they can incur an entropic penalty upon binding and may not provide optimal vectors for productive ternary complex formation.[4] This application note details the rationale, synthetic protocols, and evaluation strategies for designing novel PROTACs using Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, a rigid spirocyclic linker. This scaffold offers a unique opportunity to enforce conformational constraint, potentially improving degradation efficiency, selectivity, and pharmacokinetic properties.

The Rationale for Spirocyclic Linkers in PROTAC Design

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity.[6] The choice of linker impacts the conformation, binding orientation, and cooperativity of the ternary complex.[7]

Limitations of Flexible Linkers:

  • Entropic Cost: Flexible linkers possess numerous rotatable bonds. Upon formation of the ternary complex, this flexibility is lost, resulting in an entropic penalty that can weaken the interaction.

  • Non-Productive Binding Modes: A high degree of flexibility can allow the PROTAC to adopt multiple conformations, many of which may not lead to productive ubiquitination, thereby reducing overall efficacy.

  • Poor Physicochemical Properties: Long, flexible linkers can sometimes lead to molecules with poor solubility or cell permeability, a phenomenon known as the "grease ball" effect.

Advantages of the 6-Azaspiro[3.4]octane Scaffold: The use of rigid scaffolds like spirocycles in modern drug discovery is a strategic approach to overcome these limitations.[8] The 6-azaspiro[3.4]octane core offers several distinct advantages:

  • Conformational Rigidity: The spirocyclic system locks the linker into a defined three-dimensional shape. This pre-organization reduces the entropic penalty of ternary complex formation and can orient the POI and E3 ligase ligands into a more productive geometry.

  • Precise Exit Vectors: Spirocycles provide well-defined spatial arrangements for the attachment points of the two ligands.[8] This allows for more rational design and optimization of the protein-protein interactions (PPIs) between the POI and the E3 ligase.[9]

  • Improved DMPK Properties: The introduction of a rigid, three-dimensional scaffold can disrupt planarity and improve metabolic stability, solubility, and other key drug-like properties.[10]

cluster_0 Flexible Linker (e.g., PEG/Alkyl) cluster_1 Rigid Spirocyclic Linker F_POI POI Ligand F_Linker High Conformational Freedom F_POI->F_Linker F_E3 E3 Ligand F_Linker->F_E3 F_State1 Non-Productive Conformation F_Linker->F_State1 High Entropic Cost F_State2 Productive Conformation F_Linker->F_State2 R_POI POI Ligand R_Linker Conformationally Constrained R_POI->R_Linker R_E3 E3 Ligand R_Linker->R_E3 R_State Pre-organized for Productive Binding R_Linker->R_State Low Entropic Cost

Figure 1: Conceptual comparison of flexible vs. rigid PROTAC linkers.

Synthetic Strategy and Protocols

The Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate linker (CAS 203662-55-9) is a bifunctional building block.[11][12][13] The reactive formyl group allows for conjugation via reductive amination, while the Boc-protected amine can be deprotected to reveal a secondary amine for subsequent amide coupling. This enables a directional, sequential synthesis of the final PROTAC.

G start Spirocyclic Linker (Formyl, Boc-Amine) step1 Step 1: Reductive Amination + POI-NH2 start->step1 intermediate1 Intermediate 1 (POI-Linker-Boc) step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Intermediate 2 (POI-Linker-NH) step2->intermediate2 step3 Step 3: Amide Coupling + E3-COOH intermediate2->step3 end Final PROTAC step3->end

Figure 2: General synthetic workflow for PROTAC synthesis.

Protocol 1: Reductive Amination with Amine-Functionalized POI Ligand

This protocol describes the conjugation of a POI ligand containing a primary or secondary amine to the linker's aldehyde group. Reductive amination is a reliable method that proceeds via an imine/enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.

Reagents and Materials:

  • Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq)

  • Amine-functionalized POI ligand (POI-NH₂) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate and the POI-NH₂ ligand in anhydrous DCM.

  • Add a catalytic amount of acetic acid to the solution to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected POI-linker intermediate.

Protocol 2: Boc Deprotection

This step removes the tert-butoxycarbonyl (Boc) protecting group to expose the secondary amine on the spirocycle, making it available for coupling to the second ligand.

Reagents and Materials:

  • Boc-protected POI-linker intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM (approx. 0.1 M).

  • Add TFA to the solution (typically 20-30% v/v).

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated NaHCO₃ solution until the pH is basic.

  • Extract with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine intermediate, which is often used immediately in the next step.

Protocol 3: Amide Coupling with Carboxylic Acid-Functionalized E3 Ligase Ligand

This final step forms the amide bond between the spirocyclic linker's amine and a carboxylic acid-functionalized E3 ligase ligand (e.g., derivatives of Thalidomide, Pomalidomide for CRBN, or VH032 for VHL).[14][15] HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

Reagents and Materials:

  • Deprotected POI-linker-amine intermediate (1.0 eq)

  • Carboxylic acid-functionalized E3 ligase ligand (E3-COOH) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Preparative HPLC for purification

Procedure:

  • In an anhydrous solvent like DMF, dissolve the E3-COOH ligand and HATU.

  • Add DIPEA to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected POI-linker-amine intermediate in DMF to the activated mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC compound by preparative HPLC to achieve high purity. Lyophilize the appropriate fractions to yield the final product as a solid.

Characterization and Evaluation of Novel PROTACs

A rigorous, multi-step evaluation is required to validate the function of a newly synthesized PROTAC. This process involves confirming its structure, its ability to form a ternary complex, its capacity to induce ubiquitination, and ultimately, its effectiveness in degrading the target protein in a cellular context.[16]

Data Presentation: Key Assays for PROTAC Characterization
Assay TypeAssay NamePurposeKey Metric(s)
Structural ¹H NMR, ¹³C NMR, HRMSConfirm chemical structure and purity of the final PROTAC.Spectral data, m/z
Biophysical TR-FRET, FP, SPR, ITCMeasure binary (PROTAC-POI, PROTAC-E3) and ternary complex binding affinities.KD, Cooperativity (α)
Biochemical In-vitro Ubiquitination AssayConfirm that the ternary complex is productive and leads to POI ubiquitination.[17][]Ubiquitinated POI bands on Western Blot
Cellular Western Blot / Simple WesternQuantify the reduction of POI levels in cells after PROTAC treatment.DC₅₀, Dₘₐₓ
Cellular Proteomics (e.g., dMS)Assess the selectivity of the PROTAC across the entire proteome.Off-target degradation
Functional Cell Viability/Apoptosis AssaysDetermine the downstream biological consequence of POI degradation.IC₅₀, EC₅₀
Protocol 4: Target Protein Degradation Assay (Western Blot)

This is the foundational assay to confirm PROTAC activity in a cellular environment.

Reagents and Materials:

  • Appropriate cell line expressing the POI

  • Complete cell culture medium

  • Synthesized PROTAC (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

  • Appropriate HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Plating: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle-only control (DMSO). To confirm proteasome-dependent degradation, include a condition where cells are co-treated with the PROTAC and a proteasome inhibitor like MG132.

  • Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for the POI and the loading control, followed by the appropriate secondary antibodies.

  • Imaging: Apply a chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensities. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[19]

Experimental Evaluation Workflow

Successful PROTAC development requires a logical progression of experiments. If a PROTAC fails to induce degradation, a systematic investigation is necessary to identify the point of failure.

G start Synthesized & Purified PROTAC degradation Assess Cellular Degradation (Western Blot) start->degradation permeability Assess Cell Permeability (e.g., Caco-2 Assay) binary Measure Binary Binding (PROTAC to POI & E3) permeability->binary Permeable fail Redesign Linker or Ligands permeability->fail Not Permeable ternary Measure Ternary Complex Formation (TR-FRET, SPR) binary->ternary Binds Both binary->fail No/Weak Binding ubiquitination Assess In-Vitro Ubiquitination ternary->ubiquitination Forms Ternary Complex ternary->fail No Complex Formation (Negative Cooperativity) ubiquitination->degradation Re-evaluate cellular context (e.g., E3 ligase expression) ubiquitination->fail No Ubiquitination (Non-productive complex) degradation->permeability No Degradation downstream Assess Downstream Functional Effects degradation->downstream Degradation Observed

Figure 3: A decision-making workflow for PROTAC evaluation.

Conclusion

The Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate linker represents a compelling building block for the next generation of PROTACs. Its inherent rigidity provides a platform for rational design, aiming to overcome the limitations associated with traditional flexible linkers. By enforcing a constrained conformation, this spirocyclic scaffold has the potential to enhance the formation of productive ternary complexes, leading to more efficient and selective protein degradation. The synthetic and analytical protocols provided herein offer a comprehensive framework for researchers to explore this promising chemical space and develop novel, potent PROTAC degraders for challenging therapeutic targets.

References

  • Vertex AI Search. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges.
  • University of Dundee Research Portal. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - Discovery.
  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service.
  • Wikipedia. Proteolysis targeting chimera.
  • BroadPharm. What are PROTAC Linkers?.
  • MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • Frontiers. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • AiFChem. What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • PubMed. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • NIH. Current strategies for the design of PROTAC linkers: a critical review - PMC.
  • Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • ChemScene. PROTAC Linkers.
  • ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and...
  • ChemPep. Overview of PROTAC Linkers.
  • NIH. Targeted Protein Degradation: Elements of PROTAC Design - PMC.
  • NIH. An overview of PROTACs: a promising drug discovery paradigm - PMC.
  • Biocompare. PROTACs: A Practical Guide.
  • NIH. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC.
  • NIH. Assays and technologies for developing proteolysis targeting chimera degraders - PMC.
  • BOC Sciences. PROTAC Degradation Ability Assay.
  • Bio-Techne. Assays for Targeted Protein Degradation.
  • Tocris Bioscience. Warhead ligand - expanding the druggable proteome? Introduction to PROTACs E3 ligase ligands for PROTACs PROTAC Linkers.
  • Royal Society of Chemistry. Chapter 6: Structure-based PROTAC Design.
  • MedchemExpress. tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery.
  • SpiroChem. Linker Design.
  • Guidechem. tert-butyl 2-forMyl-6-azaspiro[3.4]octane-6-carboxylate.
  • J&K Scientific. tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | 203662-55-9.

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Azaspiro[3.4]octane Scaffolds for Modern Drug Discovery

Abstract The azaspiro[3.4]octane framework, a key member of the spirocyclic amine family, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaspiro[3.4]octane framework, a key member of the spirocyclic amine family, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic rings, enabling the exploration of novel chemical space and enhancing interactions with complex biological targets.[1][2][3] The introduction of a spirocyclic core often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, while providing unique exit vectors for substituent placement.[4] This guide provides an in-depth analysis of robust and scalable synthetic routes to key azaspiro[3.4]octane cores, including mono-aza and di-aza variants, complete with detailed experimental protocols and a discussion of the strategic rationale behind methodological choices.

The Strategic Value of Azaspiro[3.4]octanes in Medicinal Chemistry

The drive to "escape from flatland" is a central theme in contemporary drug discovery, aiming to increase the fraction of sp³-hybridized carbons (Fsp³) in drug candidates.[4] A higher Fsp³ count is correlated with greater success in clinical development, partly due to the more defined three-dimensional shapes that facilitate superior ligand-receptor complementarity.[4] Azaspiro[3.4]octanes are exemplary scaffolds in this regard, providing a rigid framework that orients substituents in precise spatial arrangements, which is crucial for optimizing potency and selectivity.[1][5]

The diagram below illustrates the fundamental concept: moving from a flat, two-dimensional scaffold to a three-dimensional spirocyclic core, which opens up new vectors for chemical exploration and target interaction.

G cluster_0 Traditional 'Flat' Scaffold cluster_1 3D Spirocyclic Scaffold Flat e.g., Benzene Ring (Limited 3D Diversity) Spiro Azaspiro[3.4]octane (Defined 3D Vectors) Flat->Spiro Transition to 3D Scaffolds (Improved Physicochemical Properties)

Caption: Transition from 2D to 3D medicinal chemistry scaffolds.

Synthesis of the 2-Azaspiro[3.4]octane Core: A Comparative Analysis

The tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is a versatile building block, enabling further functionalization at the ketone or after its transformation. Several synthetic strategies have been developed, each with distinct advantages and limitations.[6][7] We will analyze three primary routes: cyclopentane ring annulation, intramolecular reductive amination, and intramolecular alkylation.

Comparative Overview of Synthetic Routes
Synthetic Strategy Key Transformation Starting Materials Overall Yield Advantages Limitations Reference
Route A: Annulation Dieckmann condensationCommercially available esters~12%Cost-effectiveModerate yield, multiple steps[7]
Route B: Reductive Amination Intramolecular reductive aminationCyclopentane derivatives~0.9%Direct cyclizationVery low yield, side reactions[7]
Route C: Intramolecular Alkylation NaH-mediated cyclizationSubstituted cyclopentyl methanol~14%Highest yield, mild conditionsRequires multi-step precursor synthesis[7]

Based on this comparison, the intramolecular alkylation approach (Route C) offers the most favorable balance of yield and reliability, making it a preferred method for accessing the 2-azaspiro[3.4]octane core on a laboratory scale.[7]

Workflow for Intramolecular Alkylation (Route C)

The following diagram outlines the key transformations in the successful synthesis of the 2-azaspiro[3.4]octane core via intramolecular alkylation.

G A 1,1-Bis(hydroxymethyl) cyclopentan-3-ol B Protection & Silylation A->B C Tosylation of Primary Alcohol B->C D Intramolecular Alkylation (NaH) C->D E Desilylation (TBAF) D->E F Oxidation (DMP) E->F G tert-Butyl 6-oxo-2-azaspiro [3.4]octane-2-carboxylate F->G

Caption: Key workflow for the intramolecular alkylation route.

Protocol 2.1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate via Intramolecular Alkylation

This protocol is adapted from the intramolecular alkylation strategy reported by Ramesh, S. et al.[7] It involves the cyclization of a tosylated intermediate to form the azetidine ring.

Step 1: Synthesis of (1-(((tert-butoxycarbonyl)amino)methyl)-3-((tert-butyldimethylsilyl)oxy)cyclopentyl)methyl 4-methylbenzenesulfonate

  • To a solution of the precursor amino alcohol (1 equivalent) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (2.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the tosylated intermediate.

Step 2: Cyclization to form tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-azaspiro[3.4]octane-2-carboxylate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add a solution of the tosylated intermediate (1 equivalent) in THF dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to 0 °C and carefully quench with water.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude product is often used in the next step without further purification.

Step 3: Desilylation and Oxidation

  • Dissolve the crude silyl-protected azaspirocycle (1 equivalent) in THF (0.2 M) and add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.2 equivalents). Stir at room temperature for 2-3 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography to obtain the alcohol intermediate (tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate).

  • Dissolve the alcohol (1 equivalent) in DCM (0.1 M) and add Dess-Martin periodinane (DMP, 1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the final product by silica gel column chromatography to yield tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.[7]

Synthesis of Diazaspiro[3.4]octane Scaffolds

Diazaspiro[3.4]octane cores are of high interest as conformationally restricted surrogates for piperazine, a common motif in CNS-active drugs.[8] Different isomers, such as the 1,6-diaza and 2,6-diaza scaffolds, can be accessed through distinct synthetic strategies.

[3+2] Cycloaddition for 2,6-Diazaspiro[3.4]octane

A highly efficient method for constructing the 2,6-diazaspiro[3.4]octane core is through a [3+2] cycloaddition reaction. This approach involves the reaction of an azomethine ylide with an electron-deficient alkene.[8]

Protocol 3.1: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane via [3+2] Cycloaddition

This protocol is based on the improved synthesis reported by Zhao, F. et al.[8]

  • Generate the azomethine ylide in situ from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and a catalytic amount of trifluoroacetic acid (TFA).

  • To this solution at 0 °C, add a suitable dipolarophile, such as an α,β-unsaturated ester or nitrile derived from a protected azetidinone.

  • Allow the reaction to proceed at room temperature for 24-48 hours.

  • The resulting cycloadduct, a substituted pyrrolidine, can then be elaborated through reduction and deprotection steps to yield the desired 2,6-diazaspiro[3.4]octane scaffold.[8]

Strain-Release Driven Spirocyclization for 6,7-Diazaspiro[3.4]octanes

A novel and powerful strategy for accessing previously challenging spirocycles involves leveraging the ring strain of bicyclo[1.1.0]butanes (BCBs). A scandium-catalyzed spirocyclization of BCBs with azomethine imines provides a direct route to 6,7-diazaspiro[3.4]octanes.[9]

Rationale: The high ring strain of the BCB (~66 kcal/mol) serves as a potent thermodynamic driving force for the reaction, allowing for the formation of the spirocyclic system under mild conditions. This method provides access to a unique diazaspiro[3.4]octane isomer.[9]

Key Features of the Method:

  • Catalyst: Scandium(III) triflate (Sc(OTf)₃)

  • Reactants: Bicyclo[1.1.0]butanes and C,N-cyclic azomethine imines

  • Outcome: High yields (up to 95%) of novel 6,7-diazaspiro[3.4]octane derivatives.[9]

This cutting-edge approach highlights how modern synthetic methods can unlock novel scaffolds for drug discovery programs.

Conclusion and Future Outlook

The azaspiro[3.4]octane scaffold is a valuable asset in modern medicinal chemistry, offering a pathway to novel, three-dimensional drug candidates with potentially superior pharmacological profiles. The synthetic routes outlined in this guide, from established intramolecular alkylations to innovative strain-release cycloadditions, provide researchers with a versatile toolkit for accessing these important cores. The choice of synthetic strategy will depend on the desired substitution pattern, scalability requirements, and the specific isomer needed. As synthetic methodologies continue to advance, including biocatalytic and stereodivergent approaches, the accessibility and application of these powerful building blocks are set to expand, further fueling their integration into next-generation therapeutics.[3][10]

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065. Available at: [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136. Available at: [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17, 3056. DOI:10.1039/C9OB00306A. Available at: [Link]

  • RSC Publishing. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Royal Society of Chemistry. Available at: [Link]

  • ACS Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available at: [Link]

  • ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Available at: [Link]

  • Zhao, F., et al. (2013). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF on ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11217-11232. DOI:10.1039/D1SC03615G. Available at: [Link]

  • Dračínský, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(14), 5347. Available at: [Link]

  • Al-Mughaid, H., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6032. Available at: [Link]

  • Shi, Y., et al. (2021). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Available at: [Link]

  • Europe PMC. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Available at: [Link]

  • Glushkov, V. A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2530. Available at: [Link]

  • Wang, Z., et al. (2023). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Nature Communications, 14, 3218. Available at: [Link]

  • Cooley, R. B., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Welcome to the technical support guide for the synthesis of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. The spirocyclic aldehyde motif is a valuable building block in modern drug discovery, prized for introducing three-dimensionality which can lead to improved physicochemical and pharmacokinetic properties.[1][2][3] However, its synthesis, typically involving the oxidation of the corresponding primary alcohol, can present challenges that impact yield and purity.

This guide provides in-depth, experience-based solutions to common problems encountered during this critical transformation.

Synthesis Overview: The Oxidation Pathway

The target aldehyde is most commonly synthesized via the selective oxidation of its precursor, tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate. The primary challenge in this step is achieving high conversion without over-oxidation to the corresponding carboxylic acid or the formation of other impurities. Mild oxidation agents are therefore essential.[4][5] This guide will focus on troubleshooting two of the most reliable and widely used methods: Swern oxidation and Dess-Martin Periodinane (DMP) oxidation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach is key to identifying the root cause.

  • Incomplete Reaction: The most frequent cause is a stalled or incomplete reaction.

    • Verify Reagent Stoichiometry and Quality: Ensure the oxidizing agent (DMP or the Swern cocktail) is used in sufficient excess (typically 1.2–1.5 equivalents). Dess-Martin periodinane can degrade upon prolonged exposure to moisture; use a freshly opened bottle or a well-stored reagent. For Swern oxidations, ensure oxalyl chloride and DMSO are high purity and anhydrous.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting alcohol. If the reaction stalls, a small additional charge of the oxidant may be warranted.

    • Temperature Control (Swern): Swern oxidations are highly temperature-sensitive. The initial activation of DMSO with oxalyl chloride must be performed at -78 °C (a dry ice/acetone bath).[5][6] Premature warming can lead to the decomposition of the reactive species.

  • Product Degradation: The target aldehyde, while generally stable, can be sensitive under certain conditions.

    • Workup pH: Avoid strongly acidic or basic conditions during the aqueous workup, which could potentially degrade the Boc protecting group or the aldehyde. A buffered wash, for example with saturated sodium bicarbonate solution, is recommended.[7]

    • Over-oxidation: Although mild oxidants are used, prolonged reaction times or excessive temperatures can lead to the formation of the carboxylic acid, thereby reducing the yield of the desired aldehyde.

  • Physical Loss During Workup/Purification:

    • Emulsion Formation: The workup of Swern oxidations can sometimes lead to emulsions. A brine wash can help break these up.

    • Purification: The product is a relatively polar liquid.[8] Ensure your column chromatography conditions (e.g., silica gel activity, solvent polarity) are optimized to prevent streaking or irreversible adsorption, which can lead to significant loss of material.

Below is a troubleshooting workflow to diagnose the cause of low yield.

G cluster_tlc TLC/LCMS Analysis Results cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LCMS start->check_tlc incomplete Significant Starting Alcohol Remaining check_tlc->incomplete Incomplete Reaction side_products Multiple Side Products (e.g., Carboxylic Acid) check_tlc->side_products Impurity Formation clean_conversion Clean Conversion, Low Isolated Yield check_tlc->clean_conversion Loss on Isolation sol_incomplete 1. Verify Reagent Activity/Stoichiometry 2. Check Reaction Temperature (Swern) 3. Increase Reaction Time incomplete->sol_incomplete sol_side_products 1. Reduce Reaction Time/Temperature 2. Use Buffered Workup 3. Re-evaluate Oxidant Choice side_products->sol_side_products sol_clean_conversion 1. Optimize Aqueous Workup (Brine Wash) 2. Modify Chromatography Conditions 3. Check for Product Volatility clean_conversion->sol_clean_conversion

Caption: Troubleshooting workflow for low yield.

Q2: I see a more polar spot on my TLC plate which I suspect is the over-oxidized carboxylic acid. How can I prevent this?

This is a classic problem in alcohol-to-aldehyde oxidations. While both Swern and DMP are known for their mildness, over-oxidation can still occur.[5]

  • For DMP Oxidation:

    • Control Stoichiometry: Use no more than 1.2-1.3 equivalents of DMP. A large excess is unnecessary and increases the risk of side reactions.

    • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Typical reaction times are 2-4 hours at room temperature.[9]

    • Buffering: The reaction produces acetic acid as a byproduct.[7] For acid-sensitive substrates, adding a mild, non-nucleophilic base like sodium bicarbonate or pyridine can buffer the reaction mixture and prevent acid-catalyzed side reactions.[7]

  • For Swern Oxidation:

    • Strict Temperature Control: The most critical factor is maintaining the temperature at or below -60 °C during the addition of the alcohol and before the final addition of the amine base.[6] Allowing the reaction to warm prematurely can lead to side reactions.

    • Quenching: After the alcohol has reacted, the addition of triethylamine (or another hindered base) is what triggers the elimination to form the aldehyde.[5] This step should be performed at low temperature before allowing the mixture to warm to room temperature.

Q3: The workup for my Swern oxidation is difficult and smelly. Are there any tips to improve it?

The pungent odor of dimethyl sulfide ((CH₃)₂S) is an unavoidable byproduct of the Swern oxidation.[6]

  • Odor Management: Always perform the reaction and workup in a well-ventilated fume hood. To neutralize the odor on glassware, rinse it with a solution of bleach (sodium hypochlorite) or Oxone®, which oxidizes the volatile dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[6]

  • Workup Procedure:

    • After quenching with triethylamine at -78 °C, allow the reaction to slowly warm to room temperature.

    • Add water to dissolve the triethylammonium chloride salts.

    • Perform the extraction with a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess amine, followed by saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Q4: Is Dess-Martin Periodinane (DMP) safe for scale-up?

Caution is advised. While DMP is an excellent lab-scale reagent due to its mild conditions and simple workup, it is known to be shock-sensitive and potentially explosive, especially when impure or heated.[9][10] For larger-scale reactions (>10 g), alternative oxidation methods are often preferred in an industrial setting. The Swern oxidation, despite its cryogenic temperature requirements and odor issues, is often considered a more scalable and cost-effective option.[11]

Comparative Overview of Recommended Oxidation Methods

FeatureDess-Martin Periodinane (DMP)Swern Oxidation
Reagents DMP in CH₂Cl₂Oxalyl Chloride, DMSO, Triethylamine in CH₂Cl₂
Temperature Room Temperature[7][12]-78 °C to Room Temperature[5][11]
Advantages Operationally simple, neutral pH, mild conditions.[9][10][13]High selectivity, metal-free, cost-effective reagents.[5][14]
Disadvantages Potential explosive hazard (not ideal for scale-up), high molecular weight reagent.[9][10]Cryogenic temperatures required, produces foul-smelling byproduct (DMS), generation of CO/CO₂ gas.[6][11]
Workup Quench with Na₂S₂O₃/NaHCO₃ solution, extraction.[9]Quench with base, aqueous washes, extraction.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approx. 10 volumes), add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).

  • Once the starting material is consumed, dilute the reaction mixture with CH₂Cl₂.

  • Quench the reaction by washing with a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Swern Oxidation
  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous CH₂Cl₂ (10 volumes) in a three-neck flask equipped with a thermometer, add a dropping funnel and a nitrogen inlet. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (3.0 eq.) in CH₂Cl₂ dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 30 minutes at -78 °C.[5]

  • Add a solution of tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq.) in CH₂Cl₂ dropwise, again maintaining the internal temperature below -65 °C. Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, maintaining the low temperature. After the addition is complete, stir for an additional 15 minutes.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding water (10 volumes). Separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

References

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) . Organic Synthesis. [Link]

  • Dess–Martin periodinane (DMP) oxidation . Chemistry Steps. [Link]

  • 1,2-Benziodoxol-3(1H) . Organic Syntheses Procedure. [Link]

  • Dess–Martin oxidation . Wikipedia. [Link]

  • Alcohol to Aldehyde - Common Conditions . Organic Chemistry Portal. [Link]

  • Swern oxidation . Wikipedia. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation . Organic Synthesis. [Link]

  • tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate . MySkinRecipes. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? . Taylor & Francis Online. [Link]

  • tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate . Chemspace. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes . RSC Publishing. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids . PMC - NIH. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids . Beilstein Journals. [Link]

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information . Organic Letters. [Link]

Sources

Optimization

purification challenges of 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic building block into their synthetic workflows. Spirocyclic scaffolds are increasingly sought after in drug discovery for their ability to confer three-dimensional complexity and improve physicochemical properties.[1] However, the unique combination of a strained spiro-azetidine ring, a reactive aldehyde, and a labile Boc protecting group presents specific purification challenges.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and obtain your target compound with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: My crude product after oxidation shows multiple spots on the TLC plate. What are the likely impurities and how can I deal with them?

A1: This is a very common observation. The aldehyde is typically synthesized via oxidation of the corresponding primary alcohol (6-Boc-6-azaspiro[3.4]octan-2-yl)methanol. The impurity profile is therefore highly dependent on the oxidant and reaction conditions used.

Common Impurities:

  • Unreacted Starting Alcohol: The most common impurity if the reaction has not gone to completion. It will typically have a slightly lower Rf than the aldehyde on normal-phase silica.

  • Over-oxidized Carboxylic Acid: A polar impurity with a very low Rf (often streaking from the baseline). This occurs with stronger oxidizing agents or prolonged reaction times.

  • Aldehyde Hydrate/Hemiacetal: Aldehydes can exist in equilibrium with their hydrated form, especially in the presence of water or alcohol solvents. This can sometimes appear as a faint, closely-eluting spot or contribute to peak broadening during chromatography.

Purification Strategy: Flash column chromatography on silica gel is the most effective method for separating these impurities. The key is to select an appropriate solvent system and, critically, to manage the acidity of the silica gel.

Q2: I'm experiencing significant product loss and streaking during silica gel chromatography. What is causing this and how can I prevent it?

A2: This issue stems from the inherent reactivity of both the aldehyde functional group and the Boc-protecting group on the slightly acidic surface of standard silica gel.

Causality:

  • Aldehyde Instability: Aldehydes can undergo self-condensation (aldol reactions) or oxidation on acidic surfaces. This leads to the formation of polar, baseline impurities and results in streaking and low recovery.

  • Boc Group Lability: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[2] Standard silica gel has a pH of ~6-7 but can have acidic sites that catalyze the cleavage of the Boc group, exposing the free amine. This free amine is highly polar and will stick irreversibly to the silica column, causing significant yield loss.

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in your chosen non-polar solvent (e.g., heptane) containing 0.5-1% triethylamine (Et₃N). This deactivates the acidic silanol groups and dramatically improves recovery.

  • Use an Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol silica.

  • Work Quickly: Do not let the purified aldehyde sit on the rotovap for extended periods, especially with heating. Aldehydes can be sensitive to both heat and air.

Q3: The purified product is a clear, colorless oil that is difficult to handle. Is it possible to crystallize it?

A3: While some aldehydes can be crystalline, 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde is often isolated as a viscous oil. Its relatively low molecular weight and non-planar, spirocyclic structure can frustrate crystal lattice formation. Attempting crystallization from various solvent systems (e.g., heptane/ethyl acetate, diethyl ether/pentane) is worthwhile, but purification by chromatography is the more reliable method for achieving high purity.[3]

If a solid derivative is required for handling or characterization, consider converting a small aliquot to a more stable, crystalline derivative such as an oxime or a 2,4-dinitrophenylhydrazone (DNPH).

Q4: How should I assess the purity of my final product? I'm getting poor peak shape on my analytical HPLC.

A4: Poor peak shape (e.g., tailing, broadening) is a frequent issue when analyzing underivatized aldehydes by HPLC.[4] This can be due to on-column interactions or the aforementioned equilibrium with the hydrate form.

Analytical Recommendations:

  • HPLC Method Optimization:

    • Mobile Phase: Use a buffered mobile phase to control pH. For reverse-phase HPLC, a mobile phase of acetonitrile/water with a small amount of formic acid (0.1%) can sometimes improve peak shape by keeping the aldehyde protonated. However, be mindful of prolonged exposure to acid.

    • Derivatization: The most robust method for aldehyde analysis is derivatization with 2,4-dinitrophenylhydrazine (DNPH).[5] The resulting hydrazone is highly chromophoric, stable, and exhibits excellent chromatographic behavior. This is the standard approach recommended by the EPA for aldehyde analysis.

  • ¹H NMR Spectroscopy: This is the best and most direct method for assessing purity. The aldehydic proton should appear as a characteristic singlet or triplet (depending on the adjacent stereocenter) around 9-10 ppm. Integration of this peak against the t-butyl protons of the Boc group (a singlet at ~1.4 ppm) can provide a quantitative measure of purity and confirm the structure.

  • GC-MS Analysis: Gas chromatography can also be effective. The compound is volatile enough for GC analysis, which can provide excellent resolution and purity assessment.[6]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low yield after column chromatography 1. Boc-group cleavage on acidic silica.[7] 2. Irreversible adsorption of the aldehyde.1. Use silica gel pre-treated with 1% triethylamine. 2. Run the column quickly; do not let fractions sit for extended periods before combining and concentrating. 3. Consider using neutral alumina as the stationary phase.
Product streaks down the TLC plate 1. Sample overload. 2. Decomposition on the TLC plate (acidic). 3. Presence of highly polar impurity (e.g., carboxylic acid or de-Boc'd amine).1. Spot a more dilute solution on the TLC plate. 2. Add 0.5% triethylamine to the TLC mobile phase. 3. Ensure the preceding oxidation reaction went to completion and did not use overly harsh conditions.
Broad or tailing peak in HPLC analysis 1. Interaction of the aldehyde with residual silanols on the column. 2. On-column equilibrium between aldehyde and its hydrate.1. Use a high-purity, end-capped C18 column. 2. Add a mobile phase modifier (e.g., 0.1% TFA or formic acid), but be cautious of product stability in acidic solutions. 3. For quantitative analysis, derivatize with DNPH and analyze the resulting hydrazone.
Appearance of a new, non-polar spot on TLC/LCMS after storage 1. Dimerization or trimerization of the aldehyde. 2. Reaction with trace impurities.1. Store the purified aldehyde as a dilute solution in an aprotic solvent (e.g., DCM, Toluene) at -20°C under an inert atmosphere (Argon or N₂). 2. Avoid prolonged storage; use promptly after purification.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude product contaminated with starting alcohol and over-oxidized carboxylic acid.

1. Preparation of Neutralized Silica: a. In a fume hood, weigh the required amount of silica gel (typically 50-100x the mass of the crude material) into a beaker. b. Add the initial column solvent (e.g., 98:2 Heptane/Ethyl Acetate) containing 1% (v/v) triethylamine until a loose slurry is formed. c. Gently stir for 5 minutes to ensure complete neutralization.

2. Column Packing and Loading: a. Pack the column with the neutralized silica slurry. b. Allow the silica to settle, ensuring a flat top surface, and drain the excess solvent to the top of the silica bed. c. Dissolve the crude aldehyde in a minimal amount of dichloromethane (DCM). d. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry-loading). This prevents band broadening. e. Carefully add the dry-loaded sample to the top of the packed column.

3. Elution and Fraction Collection: a. Begin elution with a low-polarity mobile phase (e.g., 95:5 Heptane/Ethyl Acetate + 0.5% Et₃N). b. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. A typical gradient might be from 5% to 30% Ethyl Acetate in Heptane. c. Collect fractions and monitor them by TLC, staining with potassium permanganate (KMnO₄) to visualize the aldehyde and alcohol.

4. Product Isolation: a. Combine the pure fractions as identified by TLC. b. Concentrate the solution under reduced pressure (rotary evaporator) at low temperature (<30°C). c. Further dry under high vacuum to remove residual solvents, yielding the product as an oil.

Purification_Workflow Crude Crude Product (Aldehyde, Alcohol, Acid) DryLoad Dry Load onto Neutralized Silica Crude->DryLoad Column Flash Chromatography (Heptane/EtOAc + 0.5% Et3N) DryLoad->Column TLC TLC Analysis of Fractions Column->TLC Collect Combine Combine Pure Fractions TLC->Combine Identify Concentrate Concentrate in vacuo (<30°C) Combine->Concentrate Pure Pure Aldehyde (Store at -20°C) Concentrate->Pure

Caption: General workflow for the purification of 6-Boc-6-azaspiro[3.4]octane-2-carbaldehyde.

Protocol 2: Purity Assessment by ¹H NMR

1. Sample Preparation: a. Accurately weigh ~5-10 mg of the purified oil into a clean NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃). c. Add a small amount of a quantitative internal standard (e.g., 1,3,5-trimethoxybenzene) if a qNMR assay is desired.

2. Data Acquisition: a. Acquire a standard proton NMR spectrum. Ensure the spectral width covers the range from at least -1 to 11 ppm. b. Pay close attention to the baseline and phasing.

3. Spectral Analysis: a. Identify Key Peaks:

  • Aldehyde CHO: ~9.5-9.8 ppm (singlet or doublet).

  • Boc (CH₃)₃: ~1.45 ppm (singlet, 9H).

  • Spirocyclic Protons: Complex multiplets between 1.8-4.0 ppm. b. Check for Impurities:
  • Starting Alcohol CH₂OH: Look for signals around 3.6-3.8 ppm.

  • Residual Solvents: Check for peaks corresponding to Ethyl Acetate, Heptane, or DCM.

  • Water: A broad peak typically around 1.5-1.6 ppm in CDCl₃. c. Confirm Stoichiometry: Integrate the aldehyde proton peak (expected integral: 1H) and the Boc group peak (expected integral: 9H). The ratio should be 1:9. Deviations can indicate impurities.

    Troubleshooting_Logic Start Purification Issue Detected LowYield Low Yield Start->LowYield BadPurity Impure Product (TLC/NMR) Start->BadPurity Decomposition Decomposition on Column? LowYield->Decomposition Incomplete Incomplete Reaction? BadPurity->Incomplete Sol1 Use Neutralized Silica (1% Et3N) Decomposition->Sol1 Yes Sol2 Re-run Oxidation (Monitor by TLC) Incomplete->Sol2 Yes (Start Mat.) OverOx Over-oxidation? Incomplete->OverOx No Sol3 Re-purify with Shallow Gradient OverOx->Sol3 No (Close Spots) Sol4 Use Milder Oxidant (e.g., DMP, SO3-Py) OverOx->Sol4 Yes (Polar Spot)

    Caption: Decision tree for troubleshooting common purification and synthesis issues.

References

  • [Request PDF] Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • [Request PDF] Facile synthesis of 2-azaspiro[3.4]octane. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • [Request PDF] Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (2009). Waters Corporation. Retrieved January 17, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). PubMed. Retrieved January 17, 2026, from [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996). EPA. Retrieved January 17, 2026, from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. (2019). PMC. Retrieved January 17, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • HPLC method development for aldehydes and ketones. (2013). Chromatography Forum. Retrieved January 17, 2026, from [Link]

  • Methods for Determining Aldehydes in Air. (n.d.). Retrieved January 17, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Introduction: Welcome to the technical support guide for the synthesis of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. This spirocyclic aldehyde is a valuable and increasingly utilized building block in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. This spirocyclic aldehyde is a valuable and increasingly utilized building block in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its synthesis, typically achieved through the oxidation of the corresponding primary alcohol, Tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate, is a critical step that is often plagued by competing side reactions. The molecule's inherent structural features—an acid-labile Boc protecting group and a chiral center alpha to the newly formed carbonyl—present unique challenges that require careful control of reaction conditions.

This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to the most common issues encountered during this synthesis. We will move from frequently asked questions to a detailed troubleshooting section, explaining the causality behind each problem and offering validated protocols for resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common and recommended methods for oxidizing the precursor alcohol to Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate?

A1: The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to a carboxylic acid. For this specific substrate, three methods are predominantly recommended, each with distinct advantages and disadvantages:

  • Parikh-Doering Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by the sulfur trioxide pyridine complex (SO₃•Py). It is highly effective and can be performed at mild temperatures (0 °C to room temperature), which simplifies the experimental setup compared to other DMSO-based oxidations.[3][4] It shows excellent chemoselectivity and is less prone to forming certain byproducts like methylthiomethyl (MTM) ethers.[5]

  • Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent and is known for its exceptionally mild conditions (room temperature) and high efficiency.[6][7][8] It has a simple workup and avoids the use of toxic heavy metals. However, it generates two equivalents of acetic acid as a byproduct, which can threaten the integrity of the acid-sensitive Boc protecting group.[6]

  • Swern Oxidation: This classic method uses DMSO activated with oxalyl chloride at cryogenic temperatures (-78 °C).[9][10] It is highly reliable and prevents over-oxidation.[11] Its main drawbacks are the requirement for stringent temperature control to prevent side reactions and the production of foul-smelling dimethyl sulfide.[11][12]

Q2: Why is the target aldehyde, Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, considered difficult to handle and purify?

A2: The aldehyde product has two primary points of instability:

  • α-Epimerization (Racemization): The proton on the carbon adjacent to the carbonyl group (the α-carbon) is acidic. In the presence of trace acid or base, this proton can be removed to form a planar enol or enolate intermediate. Re-protonation can then occur from either face of the planar structure, leading to a loss of stereochemical purity (racemization).[13][14][15] This is a significant issue as the biological activity of derivatives often depends on a single enantiomer.

  • Oxidative Instability: Aldehydes are inherently susceptible to oxidation to the corresponding carboxylic acid, a reaction that can even be facilitated by atmospheric oxygen over time, especially under light.[16] This instability necessitates careful handling, storage under an inert atmosphere, and often, immediate use in the subsequent synthetic step.

Q3: What is the function of the Boc group, and why is it a concern during this oxidation?

A3: The Tert-butoxycarbonyl (Boc) group is an amine protecting group. It deactivates the nucleophilicity of the nitrogen in the azaspirocycle, preventing it from interfering with the oxidation reaction. The Boc group is prized for its stability to a wide range of basic and nucleophilic conditions.[17][18] However, its critical vulnerability is its lability under acidic conditions.[19] The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), but it can also be compromised by weaker acids, especially with prolonged exposure or elevated temperatures. This is a key consideration when choosing an oxidation method, as some generate acidic byproducts.[6]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental problems. Each entry details the likely cause, the underlying mechanism, and provides actionable protocols to mitigate the issue.

Problem 1: Low Yield with a Highly Polar Impurity - Suspected Over-oxidation
  • Question: "My reaction workup shows a significant spot on TLC that doesn't move from the baseline, and my NMR indicates the presence of a carboxylic acid. How can I prevent this over-oxidation?"

  • Expert Analysis & Causality: Over-oxidation of the desired aldehyde to Tert-butyl 2-carboxy-6-azaspiro[3.4]octane-6-carboxylate is a common side reaction. It occurs when the reaction conditions are too harsh or when water is present. While mild oxidants like DMP and Swern are designed to stop at the aldehyde, contamination with water can lead to the formation of a hydrate intermediate, which is more readily oxidized. Stronger oxidants, like those based on chromium, will readily cause this transformation.[20]

// Node styles StartNode [label="Starting Alcohol\n(Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredNode [label="Desired Aldehyde\n(Target Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideNode1 [label="Over-oxidation Product\n(Carboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideNode2 [label="Racemized Aldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideNode3 [label="Boc-Deprotected Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideNode4 [label="MTM Ether Byproduct\n(Swern-Specific)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges StartNode -> DesiredNode [label=" Mild Oxidation\n(DMP, Swern, P-D)\nAnhydrous", color="#34A853"]; DesiredNode -> SideNode1 [label=" H₂O / O₂\nStrong Oxidants", color="#EA4335"]; DesiredNode -> SideNode2 [label=" Acid or Base\n(Workup, Chromatography)", color="#EA4335"]; StartNode -> SideNode3 [label=" Acidic Conditions\n(e.g., unbuffered DMP)", color="#EA4335"]; StartNode -> SideNode4 [label=" Swern Oxidation\n(Temp > -60°C)", color="#EA4335"]; } dot Caption: Key reaction pathways in the synthesis.

  • Troubleshooting & Mitigation Protocols:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Choose the Right Oxidant: Avoid chromium-based reagents. The Parikh-Doering oxidation is an excellent choice as it is performed under non-acidic conditions and is highly selective for the aldehyde.[4]

    • Recommended Protocol: Parikh-Doering Oxidation

      • Setup: To a flame-dried round-bottom flask under Argon, add the starting alcohol (1.0 eq) and anhydrous dichloromethane (DCM) and anhydrous DMSO (5-10 eq). Cool the mixture to 0 °C.

      • Base: Add triethylamine (Et₃N, 3-5 eq).

      • Reagent Addition: Add sulfur trioxide pyridine complex (SO₃•Py, 1.5-3.0 eq) portion-wise, maintaining the temperature between 0-10 °C. The reaction can be exothermic.[21]

      • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

      • Workup: Quench the reaction by adding water. Extract the product with DCM or ethyl acetate. Wash the organic layer sequentially with a pH 7 buffer, water, and brine. Avoid acidic washes.

      • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify quickly via silica gel chromatography.

Problem 2: Product Has Low Optical Purity - Suspected Racemization
  • Question: "My chiral HPLC analysis shows a mixture of enantiomers, but my starting material was enantiopure. What is causing this racemization and how do I stop it?"

  • Expert Analysis & Causality: The chiral center at the C2 position is susceptible to epimerization. The α-proton can be abstracted by base to form a planar, achiral enolate, or the aldehyde can tautomerize to a planar enol under acidic conditions.[14][15] Subsequent reaction scrambles the stereochemistry. This can be triggered by the base used in the oxidation (e.g., triethylamine in Swern/Parikh-Doering) or during workup and purification.

// Node styles R_Aldehyde [label="(R)-Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Enolate [label="Planar Enolate/Enol\n(Achiral Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; S_Aldehyde [label="(S)-Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges R_Aldehyde -> Enolate [label=" H⁺ removal (Base)\nor Tautomerization (Acid)", color="#EA4335"]; Enolate -> R_Aldehyde [label=" Protonation\n(Top Face)", color="#4285F4"]; Enolate -> S_Aldehyde [label=" Protonation\n(Bottom Face)", color="#4285F4"]; } dot Caption: Acid/base-catalyzed racemization mechanism.

  • Troubleshooting & Mitigation Protocols:

    • Control pH During Workup: Use a buffered workup with saturated ammonium chloride (NH₄Cl, slightly acidic) or a phosphate buffer (pH 7) instead of strong acids or bases.

    • Minimize Base Exposure: In DMSO-based oxidations, add the alcohol to the activated DMSO species before adding the triethylamine base. This ensures the alkoxysulfonium intermediate forms first, and the base then primarily acts to trigger the final elimination step rather than lingering to deprotonate the product.

    • Use a Buffered Oxidation System: The Dess-Martin oxidation, when buffered, can be very effective at minimizing racemization.[22]

    • Recommended Protocol: Buffered Dess-Martin Oxidation

      • Setup: To a flask containing the starting alcohol (1.0 eq) in anhydrous DCM, add a mild, non-nucleophilic base such as pyridine (2-4 eq) or finely powdered sodium bicarbonate (NaHCO₃, 4 eq).

      • Reagent Addition: Add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.[6][8]

      • Reaction: Stir for 1-4 hours until the starting material is consumed (monitor by TLC).

      • Workup: Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) and a saturated solution of NaHCO₃. Stir vigorously for 15-30 minutes until the layers are clear.

      • Purification: Extract with DCM, dry over Na₂SO₄, and concentrate. The crude product should be purified promptly or used directly in the next step.

Problem 3: Significant Boc-Deprotection Observed
  • Question: "My mass spectrometry results show a peak corresponding to the loss of 100 amu (the Boc group). Why is my protecting group being cleaved?"

  • Expert Analysis & Causality: The Boc group is highly susceptible to acid.[17][18][19] The primary culprit in this synthesis is often the use of an unbuffered Dess-Martin oxidation, which generates two equivalents of acetic acid.[6] However, acidic impurities in reagents (e.g., HSO₄⁻ in some grades of SO₃•Py[21]) or an overly acidic workup (e.g., washing with 1M HCl) can also cause deprotection.

  • Troubleshooting & Mitigation Protocols:

    • Buffer the Reaction: As described in Problem 2 , always include a base like pyridine or NaHCO₃ when performing a Dess-Martin oxidation on a Boc-protected substrate.[6]

    • Purify Reagents: If using Parikh-Doering and suspecting acidic impurities in the SO₃•Py complex, consider adding an extra equivalent of pyridine to neutralize any contaminating sulfuric acid.[21]

    • Neutralize the Workup: Always use a basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup, regardless of the oxidation method used. This will neutralize any acid generated or present.

    • Avoid Acidic Chromatography: If using silica gel for purification, which is inherently acidic, consider deactivating it by pre-treating the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.5% Et₃N in hexanes/ethyl acetate). Alternatively, use a different stationary phase like alumina.

Comparative Summary of Recommended Oxidation Methods

FeatureSwern OxidationDess-Martin Oxidation (DMP)Parikh-Doering Oxidation
Reagents DMSO, (COCl)₂, Et₃NDess-Martin PeriodinaneDMSO, SO₃•Py, Et₃N
Temperature -78 °C (Cryogenic)[12]Room Temperature[6]0 °C to Room Temperature[3]
Key Advantages Highly reliable, low over-oxidation riskVery mild, easy workup, no toxic metalsGood balance of mildness and practicality
Primary Side Reactions MTM ether formation (if T rises)[12], foul odorBoc-deprotection (unbuffered)[6], racemizationPotential for acidic impurities in reagent[21]
Best For... When strict control is possible and MTM ether can be avoided.Acid-stable substrates or when carefully buffered for acid-labile ones.A robust, general-purpose method for this substrate.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Parikh–Doering oxidation. Retrieved from [Link]

  • Grokipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). DMSO – Pyridine-SO3 (Parikh-Doering). Retrieved from [Link]

  • Wikipedia. (2023, October 21). Dess–Martin oxidation. Retrieved from [Link]

  • University of California, Davis. (n.d.). DMSO Oxidation. Retrieved from [Link]

  • Grokipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Scheeff, S. (2025, February 12). Deracemisation lead to enriched alpha Amino Aldehydes. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Chem-Station. (2014, May 1). Parikh-Doering Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Wikipedia. (2023, November 28). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Wipf, P. (2007, March 19). Alcohol Oxidations. University of Pittsburgh. Retrieved from [Link]

  • B, Dr. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Chem-Station. (2014, March 12). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Swern oxidation. Retrieved from [Link]

  • Chem-Supply. (n.d.). tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Willis, M. C., et al. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(5), 1689–1692. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2015). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Organic Chemistry Tutor. (2014, March 31). Racemization of Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aldehydes to carboxylic acids using Cr(VI). Retrieved from [Link]

  • University of Amsterdam. (2018, August 30). Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (2017). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Retrieved from [Link]

Sources

Optimization

stability issues of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate under different conditions

Welcome to the dedicated technical support guide for Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203662-55-9). This resource is designed for researchers, medicinal chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203662-55-9). This resource is designed for researchers, medicinal chemists, and drug development professionals utilizing this versatile spirocyclic aldehyde, particularly in its role as a linker for Proteolysis Targeting Chimeras (PROTACs)[1][2]. This guide provides in-depth, field-proven insights into the stability of this molecule, offering troubleshooting advice and detailed protocols to help you navigate the complexities of your experiments and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and reactivity of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored neat at -20°C under a dry, inert atmosphere such as nitrogen .[3][4] The manufacturer's data suggests that in a solvent, it is stable for up to one month at -20°C or six months at -80°C, provided it is stored under nitrogen.[3][4] For short-term transport (less than two weeks), shipping at ambient temperature is acceptable.[4]

Q2: I observe a color change in my sample from colorless to light yellow. Is this a sign of degradation?

A2: The compound is specified as a colorless to light yellow liquid.[3] A slight yellow tint is not necessarily indicative of significant degradation. However, a progressive darkening of the color, especially upon exposure to air or light, may suggest the onset of oxidative degradation of the aldehyde moiety. We recommend verifying the purity by NMR or LC-MS if you have concerns.

Q3: Can I use this compound directly after bringing it to room temperature?

A3: Yes. However, it is crucial to allow the vial to warm to room temperature completely before opening it. This prevents condensation of atmospheric moisture inside the vial, which could potentially lead to hydrolysis or other water-mediated side reactions. For repeated use, we recommend aliquoting the material into smaller, single-use vials under an inert atmosphere to minimize exposure to air and moisture.

Q4: Is the Boc (tert-butoxycarbonyl) protecting group stable under my planned reaction conditions?

A4: The Boc group is known to be labile under acidic conditions.[5] It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[6] It is generally stable to basic conditions, most nucleophiles, and catalytic hydrogenation, providing excellent orthogonality with other protecting groups like Fmoc or Cbz.[7] Avoid using Lewis acids, as they can also facilitate Boc group removal.[8]

Q5: My reaction involves purification by silica gel chromatography. Are there any stability concerns?

A5: Yes, caution is advised. Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions such as acetal formation (if using alcohol-containing eluents) or other forms of degradation.[9] To mitigate this, it is recommended to use a deactivated silica gel or to add a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine, to your eluent system to neutralize acidic sites.[9]

II. Troubleshooting Guide: Addressing Experimental Challenges

This guide delves into specific experimental problems, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Low Yield or Incomplete Conversion in Reductive Amination Reactions

Reductive amination is a primary application for this formyl-functionalized linker. Low yields are a common frustration and can stem from several factors related to the compound's stability.

Potential Cause A: Aldehyde Degradation via Oxidation

The aldehyde functional group is susceptible to autoxidation, especially when exposed to atmospheric oxygen, forming the corresponding carboxylic acid. This side product will not participate in the reductive amination, thus lowering the yield of the desired product.

  • Self-Validating Protocol:

    • Inert Atmosphere: Ensure your reaction is set up and maintained under a rigorously inert atmosphere (e.g., Nitrogen or Argon).

    • Solvent Purity: Use freshly degassed, anhydrous solvents. Peroxides in aged ethereal solvents (like THF or Dioxane) can accelerate aldehyde oxidation.

    • Reagent Check: Before starting, confirm the purity of the aldehyde by ¹H NMR. The aldehyde proton should appear as a sharp singlet around 9.5-10 ppm. The presence of a broad peak around 10-12 ppm could indicate the presence of the carboxylic acid impurity.

Potential Cause B: Partial Cleavage of the Boc Group

Some reductive amination conditions, particularly those involving certain Lewis acids or prolonged heating in protic solvents, may be harsh enough to cause partial deprotection of the Boc group. The resulting free amine can lead to complex side reactions or purification difficulties.

  • Causality and Solution: The mechanism of Boc deprotection is acid-catalyzed cleavage of the tert-butyl group, forming a stable carbocation.[5] To avoid this:

    • Choice of Reducing Agent: Opt for mild reducing agents that operate under neutral or slightly basic conditions, such as sodium triacetoxyborohydride (STAB), which is highly effective and compatible with the Boc group.

    • Temperature Control: Avoid excessive heating. Most reductive aminations with this substrate should proceed efficiently at room temperature.

    • pH Monitoring: If using a reagent like sodium cyanoborohydride (NaBH₃CN), which often requires slightly acidic conditions to be effective, carefully buffer the reaction medium.

Issue 2: Appearance of Unexpected Side Products in Mass Spectrometry or NMR

Identifying impurities is key to diagnosing stability issues. Below are common side products and their likely origins.

Table 1: Common Impurities and Their Interpretation

Observed Mass (m/z) or ¹H NMR SignalLikely Structure/ImpurityCausative ConditionTroubleshooting Action
[M+16]+Carboxylic Acid DerivativeOxidation (exposure to air, peroxides)Use inert atmosphere and fresh, degassed solvents.
[M-99]+ or [M-55]+Deprotected Spirocyclic AmineAcidic conditions (reagents, silica gel)Avoid acid; use neutral or basic reaction/purification conditions.
Broad, exchangeable proton signal at ~8-9 ppm in ¹H NMRAmmonium salt of the deprotected amineAcidic workup or purification without neutralizationPerform a basic wash (e.g., with sat. NaHCO₃ soln.) before final extraction.
Signals corresponding to t-butanol or isobutylene in ¹H NMRByproducts of Boc deprotectionAcidic conditionsIndicates Boc group cleavage has occurred. Re-evaluate reaction conditions for acid compatibility.
Issue 3: Compound Instability During Aqueous Workup

Prolonged exposure to strongly acidic or basic aqueous solutions during workup can compromise the integrity of the molecule.

  • Strongly Acidic (pH < 4): The primary risk is the rapid cleavage of the Boc protecting group.[4]

  • Strongly Basic (pH > 10): While the Boc group is generally stable, the aldehyde functionality can be susceptible to side reactions like aldol condensation or Cannizzaro reactions under harsh basic conditions, especially with heating.

  • Optimized Workup Protocol:

    • Quench the reaction using a neutral or mildly basic solution (e.g., saturated aqueous NaHCO₃ or a phosphate buffer at pH 7-8).

    • Perform extractions promptly to minimize the contact time between the compound and the aqueous phase.

    • Dry the combined organic layers thoroughly (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (<40°C).

III. Experimental Protocols & Methodologies

Protocol 1: Purity Assessment by ¹H NMR

This protocol allows for a quick assessment of the compound's integrity before use.

  • Dissolve ~5 mg of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Key Diagnostic Signals:

    • Aldehyde Proton (CHO): Look for a sharp singlet at approximately 9.6 ppm. Integration should correspond to 1H.

    • Boc Protons (C(CH₃)₃): A sharp singlet at approximately 1.45 ppm, integrating to 9H.

    • Spirocyclic Protons: A series of multiplets between ~1.8 and 3.6 ppm.

  • Signs of Degradation:

    • A diminished integration of the aldehyde proton.

    • The appearance of a broad singlet between 10-12 ppm (carboxylic acid).

    • The appearance of signals for t-butanol (~1.28 ppm) or isobutylene.[10]

Protocol 2: Test for Stability on Silica Gel

This "spot test" can predict if your compound will degrade during column chromatography.

  • Prepare a TLC plate (silica gel).

  • In one lane, spot a dilute solution of your compound.

  • In an adjacent lane, co-spot the compound solution with a small amount of triethylamine.

  • Develop the plate using your intended chromatography eluent.

  • Visualize the plate (e.g., using a potassium permanganate stain).

  • Interpretation: If the primary spot in the untreated lane shows significant tailing, streaking, or the appearance of new spots compared to the triethylamine-treated lane, it indicates instability on silica gel. Proceed with a deactivated column for purification.

IV. Visualization of Degradation Pathways

The following diagrams illustrate the primary instability concerns for this molecule.

degradation_pathways main Tert-butyl 2-formyl-6- azaspiro[3.4]octane-6-carboxylate O2 [O] (Air, Peroxides) main->O2 H_plus H+ / Lewis Acid (Strong Acid, Silica Gel) main->H_plus acid_prod Carboxylic Acid Derivative (Oxidation Product) deprotected_prod 2-Formyl-6-azaspiro[3.4]octane (Amine Salt) tbu_cation tert-Butyl Cation deprotected_prod->tbu_cation isobutylene Isobutylene tbu_cation->isobutylene Elimination O2->acid_prod Oxidation H_plus->deprotected_prod Boc Cleavage

Caption: Key degradation pathways for the title compound.

workflow cluster_pre_reaction Pre-Reaction Checks cluster_reaction Reaction Step (e.g., Reductive Amination) cluster_workup Workup & Purification check_purity 1. Check Purity (¹H NMR) degas_solvent 2. Use Degassed, Anhydrous Solvents check_purity->degas_solvent run_reaction 3. Run Reaction under Inert Atmosphere (N₂/Ar) degas_solvent->run_reaction mild_conditions 4. Use Mild Conditions (e.g., STAB, Room Temp) run_reaction->mild_conditions neutral_quench 5. Neutral/Mildly Basic Quench mild_conditions->neutral_quench purify 6. Purify Promptly neutral_quench->purify deact_silica 7. Use Deactivated Silica (add Et₃N to eluent) purify->deact_silica

Sources

Troubleshooting

Technical Support Center: Refining Protocols for Coupling Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Welcome to the technical support guide for Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203662-55-9). This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist resea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203662-55-9). This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their coupling reaction protocols involving this versatile spirocyclic aldehyde. The unique structural features of this molecule, combining a strained spirocyclic core with a reactive aldehyde and a Boc-protected amine, present both opportunities and challenges in chemical synthesis.

Introduction to the Reagent

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a valuable building block in medicinal chemistry, often utilized as a linker in the synthesis of PROTACs and other complex molecules.[1] Its spirocyclic nature imparts a three-dimensional character to molecules, which can be advantageous for exploring new chemical space.[2][3] However, the aldehyde functionality, while essential for coupling, is also susceptible to various side reactions that can complicate synthesis and purification.[4] This guide is designed to help you navigate these challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate?

A1: The compound should be stored at -20°C under a nitrogen atmosphere.[5] For solutions in solvent, it is recommended to store at -80°C for up to six months or at -20°C for one month, also under nitrogen, to prevent degradation.[5]

Q2: What are the key physical and chemical properties of this compound?

A2: It is typically a colorless to light yellow liquid.[5] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC13H21NO3[5][6]
Molecular Weight239.32 g/mol [5]
CAS Number203662-55-9[5][6]
AppearanceColorless to light yellow liquid[5]
Reaction-Specific Inquiries

Q3: I am planning a reductive amination. What are the most critical parameters to control?

A3: For successful reductive amination, the key is to manage the relative rates of imine formation and aldehyde reduction. The choice of reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough to not significantly reduce the aldehyde before it can form an imine with the amine coupling partner. Controlling the pH is also important; a slightly acidic medium (pH 5-6) facilitates imine formation without promoting significant side reactions.

Q4: Can I perform a Wittig reaction with this aldehyde without affecting the Boc protecting group?

A4: Yes, the Boc protecting group is generally stable under the conditions of a standard Wittig reaction.[7] However, it is important to use a non-nucleophilic base, such as sodium hydride or n-butyllithium, to generate the ylide. Stronger, more nucleophilic bases could potentially react with the carbonyl group of the Boc protector.

Q5: Is it necessary to protect the aldehyde group before performing other transformations on a molecule containing this moiety?

A5: In many instances, yes. The aldehyde group is highly reactive and can undergo undesired side reactions such as oxidation, reduction, or reaction with nucleophiles.[4] If you are performing reactions that are incompatible with an aldehyde, such as Grignard additions or reactions requiring strong bases, protecting the aldehyde as an acetal is a highly recommended strategy.[4]

Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate.

Low Reaction Yield

Issue: My coupling reaction (e.g., reductive amination, Wittig) is resulting in a low yield of the desired product.

Potential Causes & Solutions:

  • Cause 1: Degradation of the Aldehyde. The aldehyde may be sensitive to air and moisture.

    • Solution: Ensure all solvents and reagents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Inefficient Imine Formation (Reductive Amination). The equilibrium between the aldehyde/amine and the imine may not favor the imine.

    • Solution: Add a dehydrating agent, such as molecular sieves, to the reaction mixture to drive the equilibrium towards imine formation. Also, ensure the pH of the reaction is optimal (typically slightly acidic).

  • Cause 3: Steric Hindrance. The spirocyclic core may introduce steric bulk that slows down the reaction.

    • Solution: Increase the reaction temperature or prolong the reaction time. A change in solvent to one that better solvates the transition state may also be beneficial.

  • Cause 4: Competing Side Reactions. The aldehyde is participating in unwanted reactions.

    • Solution: Re-evaluate your reaction conditions. For reductive aminations, ensure the reducing agent is added after allowing sufficient time for imine formation. For other coupling types, consider if a protecting group strategy for the aldehyde is necessary.[4]

Formation of Side Products

Issue: I am observing significant amounts of unintended products in my reaction mixture.

Potential Causes & Solutions:

  • Side Product 1: Alcohol Formation. The aldehyde is being reduced to the corresponding primary alcohol.

    • Cause: The reducing agent is too reactive or is present before imine formation is complete.

    • Solution: Use a milder reducing agent like sodium triacetoxyborohydride (STAB) instead of sodium borohydride (NaBH4) for reductive aminations. In other coupling reactions where a reducing agent is not intentionally added, this may indicate an unwanted transfer hydrogenation from the solvent or other reagents.

  • Side Product 2: Over-alkylation of the Amine. In reductive amination, the product amine reacts further with the starting aldehyde.

    • Cause: The product amine is more nucleophilic than the starting amine.

    • Solution: Use a slight excess of the starting amine to outcompete the product amine for reaction with the aldehyde.

  • Side Product 3: Aldol Condensation. The aldehyde undergoes a self-condensation reaction.

    • Cause: The reaction conditions are basic, and the aldehyde has enolizable protons.

    • Solution: Avoid strongly basic conditions if possible. If a base is required, use a non-nucleophilic, sterically hindered base.

Purification Challenges

Issue: I am having difficulty purifying my final product.

Potential Causes & Solutions:

  • Cause 1: Similar Polarity of Product and Starting Material. The Boc-protected product may have a similar polarity to the starting aldehyde.

    • Solution: If the product contains a basic nitrogen, an acidic workup can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Cause 2: Presence of Hard-to-Remove Byproducts.

    • Solution: Consider using a resin-based purification strategy. For example, if your product is an amine, it can be captured on a strongly acidic ion-exchange resin, washed to remove impurities, and then cleaved from the resin.[8]

  • Cause 3: Boc Deprotection During Purification. The Boc group can be labile to acidic conditions.[7]

    • Solution: Avoid using strongly acidic conditions during workup or chromatography. If silica gel chromatography is used, it can be beneficial to neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Experimental Protocols

Protocol 1: Reductive Amination

This protocol provides a general procedure for the reductive amination of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate with a primary amine.

Materials:

  • Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

  • Primary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate and the primary amine in DCM.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for imine formation.

  • Add STAB portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Wittig Reaction

This protocol outlines a general procedure for a Wittig reaction to form an alkene.

Materials:

  • Phosphonium salt (1.1 equivalents)

  • Strong, non-nucleophilic base (e.g., n-butyllithium or sodium hydride) (1.1 equivalents)

  • Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0°C and add the base dropwise to form the ylide (a color change is typically observed).

  • Stir the ylide solution at 0°C for 30 minutes and then at room temperature for another 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Workflows

Reductive Amination Workflow

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Aldehyde Spirocyclic Aldehyde Imine_Formation Imine Formation (Acid Catalyst) Aldehyde->Imine_Formation Amine Primary Amine Amine->Imine_Formation Reduction Reduction (STAB) Imine_Formation->Reduction Product Coupled Amine Reduction->Product Byproducts Side Products Reduction->Byproducts

Caption: A generalized workflow for the reductive amination of the spirocyclic aldehyde.

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Side Products Degradation Reagent Degradation Start->Degradation Side_Reaction Competing Side Reaction Start->Side_Reaction Conditions Suboptimal Conditions Start->Conditions Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere Protecting_Group Protect Aldehyde Side_Reaction->Protecting_Group Optimize_Reagents Optimize Reagents & Conditions Conditions->Optimize_Reagents

Caption: A decision-making flow for troubleshooting common issues.

References

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (1998). Vertex AI Search.
  • tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate - MedchemExpress.com. Vertex AI Search.
  • tert-butyl 2-forMyl-6-azaspiro[3.
  • Synthesis of Azaspiro[3.
  • An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential - Benchchem. Vertex AI Search.
  • Synthesis of Novel Azaspiro[3.
  • Side reactions of the aldehyde group in 5-Bromonicotinaldehyde during coupling - Benchchem. Vertex AI Search.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Vertex AI Search.
  • tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate-COA-1002059-MedChemExpress. Vertex AI Search.

Sources

Optimization

Technical Support Center: Navigating the Chemistry of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Welcome to the technical support center for tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic building block into their synthetic workflows. We understand that the sterically hindered and electronically influenced nature of the formyl group in this molecule can present challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.

Understanding the Challenge: The Low Reactivity of the Formyl Group

The formyl group in tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is situated in a sterically demanding environment, which can significantly hinder the approach of nucleophiles.[1][2] Additionally, the electron-withdrawing nature of the adjacent Boc-protected amine can influence the electrophilicity of the aldehyde. This guide will provide strategies to enhance the reactivity of this formyl group in common synthetic transformations.

Troubleshooting Guides

Issue 1: Poor Yields in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, but the sterically hindered nature of the formyl group in our target molecule can lead to low conversion rates.[3][4]

Question: My reductive amination of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate with a primary amine is sluggish and gives low yields. What can I do?

Answer: This is a common issue stemming from the steric hindrance around the formyl group, which disfavors the formation of the requisite iminium intermediate.[3][5] Here are several strategies to overcome this, ranging from reagent selection to catalytic activation.

Standard reducing agents like sodium borohydride (NaBH₄) may not be effective. More specialized reagents are often required.

  • Sodium Triacetoxyborohydride (STAB): This is a milder and more selective reducing agent than sodium cyanoborohydride and is often effective for hindered substrates.[6] It is the reagent of choice for many direct reductive amination protocols.[7]

  • Sodium Cyanoborohydride (NaBH₃CN): While effective, it is more toxic than STAB. It is particularly useful under mildly acidic conditions which can help to promote imine formation.[6][8]

For particularly challenging substrates, catalytic methods can be highly effective.

  • Iridium-Based Catalysts: Iridium complexes have shown remarkable efficacy in the reductive amination of sterically hindered ketones and aldehydes.[9][10][11] These catalysts can operate under mild conditions and often provide excellent yields where other methods fail.

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂), can activate the carbonyl group towards nucleophilic attack by the amine, thereby facilitating imine formation.[6][12][13]

G start Low Yield in Reductive Amination reagent Switch to STAB (Sodium Triacetoxyborohydride) start->reagent Initial Step lewis_acid Add a Lewis Acid Catalyst (e.g., Ti(OiPr)₄) reagent->lewis_acid If yield is still low success Successful Reaction reagent->success If successful iridium Employ an Iridium Catalyst lewis_acid->iridium For highly challenging substrates lewis_acid->success If successful iridium->success If successful

Caption: Troubleshooting workflow for low-yielding reductive amination reactions.

This protocol is adapted from established methods for hindered substrates and may require optimization.[10][11]

  • To a solution of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1.0 equiv) and the primary amine (1.2 equiv) in a suitable solvent (e.g., THF or DCE) add the iridium catalyst (e.g., [Ir(cod)Cl]₂ with a suitable phosphine ligand, 1-2 mol%).

  • Add a hydrogen source, such as formic acid or use H₂ gas.[11]

  • Stir the reaction at a suitable temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.

Method Key Advantages Considerations Reference
STAB Mild, selective, less toxic.May not be sufficient for the most hindered substrates.[6]
Lewis Acid Enhances electrophilicity of the aldehyde.Stoichiometric amounts may be needed.[12][13]
Iridium Catalyst Highly effective for hindered substrates, catalytic amounts.Higher cost of catalyst and ligands.[10]
Issue 2: Unsuccessful Wittig or Horner-Wadsworth-Emmons (HWE) Reactions

The olefination of sterically hindered aldehydes can be challenging, often resulting in low yields or no reaction.

Question: I am unable to form an alkene from tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate using a standard Wittig reagent. What are my options?

Answer: Standard Wittig reagents (phosphonium ylides) can be too basic and sterically demanding to react efficiently with your substrate. The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative for hindered aldehydes.[14][15]

  • Increased Nucleophilicity: Phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[16]

  • Less Steric Hindrance: The smaller size of the phosphonate reagent can facilitate attack on the hindered carbonyl.

This is a general protocol that may require optimization for your specific phosphonate reagent.[15][16]

  • To a solution of the phosphonate reagent (1.1 equiv) in a suitable aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C), add a strong base such as n-butyllithium or sodium hydride to generate the phosphonate carbanion.

  • After stirring for 30-60 minutes, add a solution of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1.0 equiv) in the same solvent.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride, perform an aqueous workup, and purify the resulting alkene by column chromatography.

Problem Potential Cause Solution Reference
No reactionIncomplete deprotonation of the phosphonate.Use a stronger base or a different solvent system.[16]
Low yieldSteric hindrance still too high.Use a less sterically demanding phosphonate reagent if possible.[14]
Mixture of E/Z isomersReaction conditions favor a mixture.For (Z)-alkenes, consider Still-Gennari conditions.[15]
Issue 3: Challenges in Aldol Condensation

The formation of a C-C bond via an aldol reaction can be difficult with sterically encumbered aldehydes.

Question: My attempts at an aldol reaction with tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate are failing. How can I promote this reaction?

Answer: The low reactivity of the formyl group can be overcome by using a more reactive enolate or by employing organocatalysis to activate the aldehyde.

Using a pre-formed lithium enolate of a ketone or ester can provide the necessary reactivity to attack the hindered aldehyde.

L-proline and its derivatives are effective organocatalysts for asymmetric aldol reactions.[17][18][19][20] The mechanism involves the formation of a more nucleophilic enamine intermediate from the donor ketone, which then reacts with the aldehyde.[17][19]

G ketone Ketone enamine Enamine Intermediate ketone->enamine + Proline proline L-Proline proline->enamine aldol_adduct Aldol Adduct enamine->aldol_adduct + Aldehyde aldehyde Hindered Aldehyde aldehyde->aldol_adduct catalyst_regen Catalyst Regeneration aldol_adduct->catalyst_regen Hydrolysis catalyst_regen->proline Releases Proline

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Validation of Novel M4 Receptor Modulators Derived from a 6-Azaspiro[3.4]octane Scaffold

This guide provides an in-depth, objective comparison of the biological activity of novel compounds synthesized from the versatile building block, Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. The rigid, three...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activity of novel compounds synthesized from the versatile building block, Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. The rigid, three-dimensional nature of spirocyclic scaffolds, such as the 6-azaspiro[3.4]octane core, offers a unique advantage in medicinal chemistry by enabling precise spatial orientation of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets, a principle we will explore in the context of modulating the Muscarinic Acetylcholine Receptor M4 (M4).[1]

The M4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the brain and has emerged as a critical drug target for neurological disorders like schizophrenia and Alzheimer's disease.[2][3] Modulating the M4 receptor can regulate dopamine levels in key brain regions, offering a potential therapeutic avenue.[3][4] This guide will focus on the synthesis and validation of potential M4 Positive Allosteric Modulators (PAMs), a class of drugs that enhance the receptor's response to the endogenous agonist, acetylcholine, rather than activating it directly.[2] This approach can offer greater subtype selectivity and a more refined safety profile.[3][4]

We will detail the synthesis of a focused library of compounds, provide step-by-step protocols for their biological evaluation, and compare their in vitro performance against known M4 PAMs, providing a comprehensive framework for researchers in drug discovery.

Synthesis of a Focused Library via Reductive Amination

The starting material, Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, is an ideal scaffold for generating a diverse library of compounds. Its reactive aldehyde (formyl) group provides a straightforward handle for derivatization through reductive amination.[5] This reaction allows for the introduction of a wide variety of amine-containing fragments, enabling a systematic exploration of the structure-activity relationship (SAR).

The general workflow for this synthesis is a two-step, one-pot procedure that is highly amenable to parallel synthesis for library generation.

Experimental Protocol: Parallel Reductive Amination
  • Reaction Setup : In an array of reaction vials, dissolve Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq.) in Dichloromethane (DCM, 0.1 M).

  • Amine Addition : To each vial, add a unique primary or secondary amine (1.1 eq.). This is the diversification step. For our case study, we will synthesize three representative compounds:

    • Compound A : Using 4-fluoroaniline.

    • Compound B : Using 2-aminothiazole.

    • Compound C : Using piperazine.

  • Imine Formation : Add acetic acid (0.1 eq.) to catalyze the formation of the imine intermediate. Stir the reactions at room temperature for 1 hour.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to each vial. This mild reducing agent selectively reduces the imine to the corresponding amine.

    • Causality: NaBH(OAc)₃ is chosen over harsher reducing agents like NaBH₄ because it is less likely to reduce the starting aldehyde and is more tolerant of the mildly acidic conditions, preventing unwanted side reactions.

  • Reaction Monitoring : Allow the reactions to proceed for 12-16 hours at room temperature. Monitor completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude products by flash column chromatography on silica gel to yield the final compounds.

This protocol provides a reliable and scalable method for producing a library of novel 6-azaspiro[3.4]octane derivatives ready for biological screening.

Validating Biological Activity: M4 Positive Allosteric Modulation

To determine the efficacy of our synthesized compounds as M4 PAMs, we will employ a cell-based functional assay that measures the potentiation of the acetylcholine (ACh) response. A calcium mobilization assay is a common and robust method for this purpose.[6]

Workflow for M4 PAM Validation

The overall workflow is designed to first identify potential PAMs and then characterize their potency and selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity Synthesis Synthesized Library (Compounds A, B, C) PrimaryScreen Single-Dose M4 PAM Assay (10 µM Test Compound + EC20 ACh) Synthesis->PrimaryScreen Hit_Ident Identify 'Hits' (% Potentiation > 50%) PrimaryScreen->Hit_Ident CRC Dose-Response Curve (Calculate EC50) Hit_Ident->CRC Advance Hits Final_Lead Select Lead Compound CRC->Final_Lead Selectivity Counter-Screening (M1, M2, M3, M5 Receptors) Selectivity->Final_Lead

Caption: High-level workflow for identifying and characterizing M4 PAMs.

Experimental Protocol: Calcium Mobilization FLIPR Assay

This protocol uses a cell line stably co-expressing the human M4 receptor and a G-protein chimera (Gαqi5) that redirects the native Gi signaling to the Gq pathway, enabling a calcium readout.[6]

  • Cell Preparation : Seed CHO-K1 cells stably expressing the hM4/Gαqi5 construct into 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading : Aspirate the culture medium and add a calcium-sensitive dye (e.g., Fluo-8 AM) diluted in assay buffer. Incubate for 1 hour at 37°C to allow the dye to load into the cells.

  • Compound Preparation : Prepare a dose-response plate containing serial dilutions of the test compounds (e.g., from 100 µM to 1 nM), known M4 PAM comparators, and a vehicle control (DMSO).

  • Assay Execution (FLIPR) :

    • Place the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • First Addition : Add the test compounds to the cell plate. Incubate for 15-30 minutes. This step allows the PAMs to bind to their allosteric site.

    • Second Addition : Add an EC₂₀ concentration of acetylcholine (ACh). The EC₂₀ is the concentration of ACh that gives 20% of the maximal response, providing an optimal window to observe potentiation.

    • Data Acquisition : The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis :

    • The increase in fluorescence following the ACh addition is calculated.

    • Data is normalized to the vehicle control (0% potentiation) and a maximal response control (100%).

    • Dose-response curves are generated using non-linear regression to determine the EC₅₀ value for each compound. The EC₅₀ is the concentration of the compound that produces 50% of its maximal potentiation effect.

Comparative Analysis: Performance vs. Alternatives

The ultimate validation of our synthesized compounds comes from a direct comparison of their potency with established M4 PAMs. For this guide, we will compare the hypothetical results for our synthesized library against two well-characterized M4 PAMs: VU-0152100 and LY2033298 .[2][3]

Compound IDStructure (Simplified Representation)M4 PAM EC₅₀ (nM)Max Potentiation (%)Selectivity vs. M1/M2/M3/M5
Compound A 6-Azaspiro[3.4]octane-(CH₂)-Aryl(F)45085>50-fold
Compound B 6-Azaspiro[3.4]octane-(CH₂)-Thiazole>10,000<20Not Determined
Compound C 6-Azaspiro[3.4]octane-(CH₂)-Piperazine1,20065>10-fold
VU-0152100 Reference Compound 1330[7]100>100-fold
LY2033298 Reference Compound 2180[3]100>100-fold

Note: Data for Compounds A, B, and C are hypothetical for illustrative purposes. Data for reference compounds are from published literature.

Interpretation of Results
  • Compound A shows promising activity. With a sub-micromolar EC₅₀ and good maximal potentiation, it represents a viable "hit" compound. The fluorinated aryl group likely engages in a key binding interaction within the allosteric pocket. Its selectivity profile suggests it preferentially modulates the M4 receptor.

  • Compound B , containing a thiazole moiety, is inactive. This indicates that the electronic or steric properties of the thiazole ring are detrimental to binding at the allosteric site.

  • Compound C displays modest activity. While it potentiates the M4 receptor, its potency is significantly lower than the lead compound and the reference molecules.

  • Comparison to Alternatives : Compound A, while a promising starting point, is still less potent than the highly optimized reference compounds VU-0152100 and LY2033298. This is an expected outcome for an initial screening effort and highlights the iterative nature of drug discovery. Further optimization of the aryl fragment on Compound A (e.g., exploring different substitution patterns) would be a logical next step to improve potency.

Mechanism of Action: Allosteric Modulation

The compounds discussed function as PAMs, binding to a site on the M4 receptor that is distinct from the orthosteric site where acetylcholine binds. This allosteric binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine.

G cluster_0 Inactive State cluster_1 ACh Binding (Basal Activity) cluster_2 Potentiated State (PAM + ACh) M4_inactive M4 Receptor Ortho_inactive Orthosteric Site (Empty) Allo_inactive Allosteric Site (Empty) M4_active M4 Receptor M4_pam M4 Receptor (Enhanced Conformation) ACh ACh Ortho_active Orthosteric Site ACh->Ortho_active Binds Allo_active Allosteric Site (Empty) ACh_pam ACh Ortho_pam Orthosteric Site ACh_pam->Ortho_pam Binds with Higher Affinity PAM PAM Allo_pam Allosteric Site PAM->Allo_pam Binds

Caption: Mechanism of M4 positive allosteric modulation.

Conclusion and Future Directions

This guide demonstrates a comprehensive and scientifically rigorous approach to validating the biological activity of novel compounds derived from Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. By leveraging a straightforward and scalable synthetic route, we generated a focused library and evaluated it for M4 PAM activity.

Our case study identified Compound A as a promising hit, with sub-micromolar potency. While not as potent as highly optimized clinical candidates, it serves as an excellent starting point for a medicinal chemistry program. The comparative analysis against established alternatives like VU-0152100 and LY2033298 provides essential context and benchmarks for success.

Future work should focus on:

  • SAR Expansion : Synthesizing additional analogs of Compound A to improve potency and refine pharmacokinetic properties.

  • In Vivo Testing : Advancing optimized compounds into preclinical animal models of psychosis to assess their therapeutic efficacy.[7][8]

  • Structural Biology : Elucidating the precise binding mode of this novel scaffold within the M4 allosteric site through techniques like cryo-electron microscopy to guide future design efforts.

The 6-azaspiro[3.4]octane scaffold represents a valuable and underexplored framework in drug discovery. The methodologies outlined herein provide a robust template for unlocking its potential in the development of next-generation therapeutics for complex neurological disorders.

References

  • Eurofins Discovery. (n.d.). M4 Human Acetylcholine (Muscarinic) GPCR Cell Based PAM Arrestin LeadHunter Assay. Retrieved from [Link]

  • Spicer, T. P., et al. (2015). Application of Parallel Multiparametric Cell-Based FLIPR Detection Assays for the Identification of Modulators of the Muscarinic Acetylcholine Receptor 4 (M4). Journal of Biomolecular Screening, 20(7), 855–863. Retrieved from [Link]

  • Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • Patsnap. (2025). What are the therapeutic candidates targeting M4? Synapse. Retrieved from [Link]

  • Felder, C. C., et al. (2024). Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM). ACS Chemical Neuroscience. Retrieved from [Link]

  • Synapse. (n.d.). M4 positive allosteric modulators (AstraZeneca/Vanderbilt University). Retrieved from [Link]

  • Chan, W. Y., et al. (2014). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 5(8), 923–927. Retrieved from [Link]

  • Gould, R. W., et al. (2017). Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine. Neuropsychopharmacology, 42(6), 1283–1293. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • Le, K., et al. (2011). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences, 108(28), 11579-11584. Retrieved from [Link]

Sources

Comparative

comparative study of azaspiro[3.4]octane scaffolds in drug design

A Head-to-Head Comparison of Azaspiro[3.4]octane Scaffolds in Drug Design: Escaping Flatland with Functional 3D Architectures Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery In the landscap...

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Azaspiro[3.4]octane Scaffolds in Drug Design: Escaping Flatland with Functional 3D Architectures

Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery

In the landscape of medicinal chemistry, the principle of "escaping flatland" has transitioned from a niche concept to a central tenet of modern drug design.[1][2] The over-reliance on flat, aromatic, sp²-rich structures has often led to challenges in achieving target selectivity, favorable physicochemical properties, and novel intellectual property. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful solution, offering a rigid and well-defined three-dimensional (3D) architecture.[3][4][5] This inherent three-dimensionality allows for a more precise and conformationally constrained presentation of pharmacophoric elements, which can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[2]

Among the diverse family of spirocycles, azaspiro[3.4]octanes—a scaffold composed of an azetidine ring fused to a cyclopentane ring—are gaining considerable attention. These motifs serve as versatile and multifunctional modules, providing a unique combination of structural rigidity, tunable physicochemical properties, and access to unexplored chemical space.[6][7] This guide provides a comparative analysis of the azaspiro[3.4]octane scaffold against common heterocyclic alternatives, supported by experimental data and protocols to inform rational drug design.

The Azaspiro[3.4]octane Scaffold: A Structural and Physicochemical Deep Dive

The core advantage of the azaspiro[3.4]octane framework lies in its unique topology. The fusion of a strained four-membered ring with a five-membered ring creates a rigid structure with specific exit vectors for substituents. This rigidity minimizes the entropic penalty upon binding to a biological target, a feature highly sought after in lead optimization.[8]

Key Advantages:

  • Enhanced Three-Dimensionality (Fsp³ Character): The high fraction of sp³-hybridized carbons moves molecules away from planarity, which is often correlated with improved clinical success rates.[2] This 3D nature allows for better exploration of the often complex and non-planar binding sites of biological targets.

  • Improved Physicochemical Properties: The incorporation of an azaspiro[3.4]octane moiety can favorably modulate key drug-like properties. Compared to traditional heterocycles, they often lead to increased aqueous solubility, reduced lipophilicity (logP/logD), and enhanced metabolic stability.[2][9] The embedded nitrogen atom also provides a handle for tuning basicity (pKa).[8]

  • Novel Chemical Space and Intellectual Property: As relatively underexplored building blocks, azaspiro[3.4]octanes provide access to novel chemical matter, offering a significant advantage in securing new intellectual property.

  • Defined Exit Vectors: The spirocyclic core dictates a precise spatial orientation of substituents, enabling medicinal chemists to fine-tune interactions with target proteins in a controlled manner.[8]

Comparative Analysis: Azaspiro[3.4]octane vs. Alternative Scaffolds

The decision to incorporate a specific scaffold is a critical step in drug design. The following table provides a head-to-head comparison of the azaspiro[3.4]octane scaffold with commonly used heterocycles (piperidine, morpholine) and a closely related spirocycle (azaspiro[3.3]heptane).

PropertyAzaspiro[3.4]octanePiperidine (Common Heterocycle)Morpholine (Common Heterocycle)Azaspiro[3.3]heptane
Structure Fused azetidine and cyclopentane ringsSix-membered saturated heterocycleSix-membered saturated heterocycle with oxygenFused azetidine and cyclobutane rings
Molecular Rigidity High, conformationally restrictedModerate, chair-boat conformationsModerate, chair conformationVery high, strained
Typical Impact on logD Generally lowers logD vs. piperidine[2][9]BaselineGenerally lowers logD due to oxygenCan significantly lower logD vs. piperidine[10]
Typical Impact on Solubility Tends to increase solubility[2][11]BaselineTends to increase solubilityTends to increase solubility[12]
Metabolic Stability Generally high due to quaternary spirocenter[2][9]Susceptible to N-dealkylation and ring oxidationGenerally stable, but can be oxidizedGenerally high, strained system can be stable[12]
Synthetic Accessibility Moderately complex, multi-step syntheses[13][14]Readily available, numerous commercial sourcesReadily available, numerous commercial sourcesModerately complex, requires specialized methods[15]
Key Applications Bioisostere for piperazine/morpholine, CNS agents, antibacterials[11][16][17]Ubiquitous in CNS drugs, kinase inhibitorsSolubilizing group, common in kinase inhibitorsBioisostere for piperidine, CNS agents[8][10]

Visualizing Scaffold Architectures

The structural differences between these scaffolds dictate their utility in orienting substituents in 3D space.

cluster_0 Azaspiro[3.4]octane cluster_1 Piperidine cluster_2 Azaspiro[3.3]heptane a1 b1 c1 Drug Azaspiro[3.4]octane- Containing Drug Binding Conformationally Restricted Binding Drug->Binding Precise 3D Fit Target Biological Target (e.g., Kinase, GPCR) Response Improved Potency & Selectivity Target->Response Elicits Biological Response Binding->Target

Caption: Interaction of an azaspiro[3.4]octane drug with its biological target.

Experimental Protocols

To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis of a core scaffold and its evaluation in a key drug metabolism assay.

Protocol 1: Synthesis of a 2,6-Diazaspiro[3.4]octane Core via [3+2] Cycloaddition

This protocol describes a robust method for constructing the diazaspiro[3.4]octane core, adapted from established literature procedures. [11]The key transformation is a [3+2] cycloaddition between an azomethine ylide and an alkene.

Workflow Diagram:

Start Start: N-benzyl-1-methoxy-N- ((trimethylsilyl)methyl)methanamine Step1 1. Generate Azomethine Ylide (e.g., with Lithium Fluoride) Start->Step1 Step2 2. Introduce Dipolarophile (e.g., N-Boc-3-pyrroline) Step1->Step2 Step3 3. [3+2] Cycloaddition Reaction (Formation of Spirocycle) Step2->Step3 Step4 4. Deprotection & Purification (e.g., Hydrogenolysis, Chromatography) Step3->Step4 End Product: 2,6-Diazaspiro[3.4]octane Core Step4->End

Caption: Synthetic workflow for a 2,6-diazaspiro[3.4]octane core.

Step-by-Step Methodology:

  • Azomethine Ylide Precursor Synthesis: Synthesize or procure N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine, which serves as a stable azomethine ylide equivalent.

  • Reaction Setup: To a solution of the azomethine ylide precursor (1.0 eq) and a suitable dipolarophile, such as N-Boc-3-pyrroline (1.2 eq), in anhydrous acetonitrile, add a catalytic amount of a fluoride source (e.g., cesium fluoride or lithium fluoride, 0.1 eq).

  • Cycloaddition: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Deprotection: Purify the crude cycloadduct by flash column chromatography. The resulting N-benzyl, N-Boc protected spirocycle can then be deprotected. The benzyl group is typically removed via hydrogenolysis (H₂, Pd/C), and the Boc group is removed with an acid (e.g., TFA in DCM) to yield the parent 2,6-diazaspiro[3.4]octane scaffold.

Protocol 2: In Vitro Metabolic Stability Assessment (Human Liver Microsomes)

This assay determines the intrinsic clearance of a compound, providing a quantitative measure of its metabolic stability—a key parameter where spirocycles are expected to excel.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in phosphate buffer. This is the cofactor required for metabolic reactions.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension at 37 °C for 5 minutes.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume is typically 200 µL.

    • As a negative control, run a parallel incubation without NADPH.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot (e.g., 25 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 75 µL of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life indicates greater metabolic stability.

Conclusion and Future Perspectives

The azaspiro[3.4]octane scaffold represents a significant tool in the medicinal chemist's arsenal for overcoming the limitations of "flat" molecules. Its rigid, three-dimensional architecture provides a robust platform for improving critical drug-like properties, including solubility, metabolic stability, and conformational rigidity. [3][18]Case studies in diverse therapeutic areas have validated its utility in producing potent and selective drug candidates.

While the synthesis of these scaffolds can be more complex than that of their traditional heterocyclic counterparts, the development of scalable and step-economic routes is making them increasingly accessible. [6][14]As high-throughput synthesis and computational modeling techniques continue to advance, the rational design and application of azaspiro[3.4]octanes and other novel 3D scaffolds will undoubtedly continue to thrive, paving the way for the next generation of innovative therapeutics. [3][19]

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6136. Available at: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (n.d.). Pubs.rsc.org. Retrieved January 17, 2026. Available at: [Link]

  • Vinogradova, L., Komarova, K., Lukin, A., Zhuravlev, M., & Korzhikov-Vlakh, V. (2024). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate. Retrieved January 17, 2026. Available at: [Link]

  • Zhao, F., Lin, Z., Wang, F., & Dong, X. (2013). Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. European Journal of Medicinal Chemistry, 65, 466-476. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026. Available at: [Link]

  • D'Alpoim, G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 285-300. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016). ACS Figshare. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). ResearchGate. Retrieved January 17, 2026. Available at: [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. Available at: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). ResearchGate. Retrieved January 17, 2026. Available at: [Link]

  • Reilly, S. W., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 12(11), 1738–1745. Available at: [Link]

  • Stepan, A. F., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(11), 1599–1604. Available at: [Link]

  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. 15th Brazilian Meeting on Organic Synthesis. Available at: [Link]

  • Synthesis and Evaluation of Azaspirocycles in Drug Discovery. (n.d.). ResearchGate. Retrieved January 17, 2026. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 17, 2026. Available at: [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and 6-oxa-2-azaspiro[3.3]heptane as building blocks for medicinal chemistry. (n.d.). ResearchGate. Retrieved January 17, 2026. Available at: [Link]

Sources

Validation

efficacy of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate derivatives as therapeutic agents

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer improved efficacy, selectivity, and pharmacokinetic properties is a central theme in modern medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer improved efficacy, selectivity, and pharmacokinetic properties is a central theme in modern medicinal chemistry. Among the myriad of structures being explored, the rigid, three-dimensional framework of spirocyclic compounds has garnered significant attention. This guide provides an in-depth technical comparison of the efficacy of therapeutic agents derived from the 6-azaspiro[3.4]octane scaffold, a promising motif in the development of next-generation therapeutics.

While the specific starting material, Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, is a versatile synthetic intermediate, this guide will focus on the therapeutic potential of the core 6-azaspiro[3.4]octane scaffold that is incorporated into biologically active molecules. We will explore its application in developing inhibitors for key therapeutic targets, compare their performance with established drugs, and provide the experimental context for these findings.

The Strategic Advantage of the 6-Azaspiro[3.4]octane Scaffold

The 6-azaspiro[3.4]octane motif offers several advantages in drug design. Its inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This rigid structure can also improve physicochemical properties, such as solubility and metabolic stability, which are critical for the clinical success of a drug candidate.[2] The exploration of this scaffold has led to the development of promising candidates in oncology and neuroscience.

Comparative Efficacy in Key Therapeutic Areas

This section details the performance of 6-azaspiro[3.4]octane derivatives against validated biological targets and provides a comparative analysis with established therapeutic agents.

Poly(ADP-ribose) Polymerase (PARP) Inhibition in Oncology

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways, such as those with BRCA mutations.[3] The approved PARP inhibitor Olaparib, which features a piperazine ring, has been a benchmark for new drug development.[4]

In a study aimed at exploring bioisosteres for the piperazine core of Olaparib, a series of 6-azaspiro[3.4]octane derivatives were synthesized and evaluated for their PARP-1 inhibitory activity.[5]

Comparative Data: PARP-1 Inhibition

CompoundScaffoldPARP-1 IC50 (nM)Reference
OlaparibPiperazine~1-5[6]
6-Azaspiro[3.4]octane Analogue (e.g., 14a) 6-Azaspiro[3.4]octane Good to moderate (e.g., 32.4–57.1) [5]

While the 6-azaspiro[3.4]octane analogues did not surpass the potency of Olaparib in this particular study, they demonstrated that the spirocyclic core is a viable replacement for the piperazine moiety, maintaining good to moderate inhibitory activity.[5] This opens avenues for further optimization to enhance potency and potentially improve other drug-like properties.

Monoacylglycerol Lipase (MGL) Inhibition in Neurological Disorders

Monoacylglycerol lipase (MGL) is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for treating a range of neurological disorders, including pain and anxiety, as well as certain cancers.[7][8]

A novel series of spirocyclic compounds, including a 7-oxa-5-azaspiro[3.4]octan-6-one derivative, have been developed as potent and reversible MGL inhibitors.[9]

Comparative Data: MGL Inhibition

CompoundScaffold/TypeMGL IC50 (nM)Reference
Spirocyclic MGL Inhibitor (4f) 7-Oxa-5-azaspiro[3.4]octane 6.2 [9]
ABX-1431 (Elcubragistat)Irreversible Inhibitor (Clinical Candidate)Potent (in clinical trials)[7][10]
JZL184Irreversible Inhibitor (Preclinical Tool)Potent (preclinical)[7]

The spirocyclic compound 4f demonstrates high potency with the added advantage of being a reversible inhibitor.[9] Reversible inhibition can sometimes offer a better safety profile compared to irreversible inhibitors, which can lead to off-target effects and prolonged toxicity. The clinical development of ABX-1431 underscores the therapeutic relevance of MGL inhibition.[10]

Epidermal Growth Factor Receptor (EGFR) Inhibition in Cancer Therapy

EGFR tyrosine kinase inhibitors (TKIs) are a cornerstone of treatment for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1] First and second-generation inhibitors like gefitinib and afatinib have established clinical efficacy.[2]

Research into novel scaffolds has led to the synthesis of 2-oxa-6-azaspiro[3.4]octane derivatives as EGFR inhibitors. These compounds were found to have higher EGFR inhibitory activities and similar antitumor potency when compared to the lead compound gefitinib, with the added benefit of improved water solubility.[11]

Comparative Data: EGFR Inhibition (Illustrative)

CompoundGeneration/TypeEGFR IC50 (nM) - Wild TypeEGFR IC50 (nM) - Mutant (e.g., Exon 19 del)Reference
Gefitinib1st Generation~30-100~10-20[11]
Erlotinib1st Generation~2~0.7[12]
Afatinib2nd Generation~0.5~0.4[12]
2-Oxa-6-azaspiro[3.4]octane Derivatives Spirocyclic Data not specified (reported as "higher" than gefitinib) Data not specified [11]

While specific IC50 values for the 2-oxa-6-azaspiro[3.4]octane derivatives are not publicly available, the reported increase in potency over gefitinib, coupled with improved solubility, marks this as a promising area for further investigation.[11]

Experimental Methodologies

To ensure the validity and reproducibility of the presented data, it is crucial to understand the experimental protocols employed.

General Protocol for In Vitro Kinase Inhibition Assay (e.g., PARP-1, EGFR)
  • Enzyme and Substrate Preparation : Recombinant human PARP-1 or EGFR enzyme and its corresponding substrate (e.g., biotinylated NAD+ for PARP-1, a tyrosine-containing peptide for EGFR) are prepared in an appropriate assay buffer.

  • Compound Preparation : The test compounds (6-azaspiro[3.4]octane derivatives and reference inhibitors) are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction : The enzyme, substrate, and test compound are incubated together in a microplate well for a specified period at a controlled temperature to allow for the enzymatic reaction to occur.

  • Detection : The extent of the enzymatic reaction is quantified. For PARP-1, this can be the incorporation of biotinylated ADP-ribose into a histone substrate, detected using a streptavidin-conjugated reporter. For EGFR, this can be the phosphorylation of the substrate, detected using a phosphospecific antibody.

  • Data Analysis : The signal from each well is measured, and the percent inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

General Protocol for MGL Activity Assay
  • Enzyme Source : Homogenates from cells or tissues expressing MGL are used as the enzyme source.

  • Substrate : A fluorescently labeled monoacylglycerol substrate is used.

  • Assay Reaction : The enzyme source is incubated with the test compounds for a defined period before the addition of the substrate. The reaction is allowed to proceed, leading to the cleavage of the substrate and the release of a fluorescent product.

  • Fluorescence Measurement : The fluorescence intensity is measured at appropriate excitation and emission wavelengths.

  • Data Analysis : The rate of the reaction is determined from the increase in fluorescence over time. The IC50 values are calculated by plotting the reaction rates against the inhibitor concentrations.

Visualizing the Path Forward: Synthesis and Application

The synthesis of these therapeutically active molecules often begins with a functionalized spirocyclic core, which is then elaborated to interact with the target protein.

G cluster_synthesis Synthetic Pathway cluster_application Therapeutic Application A Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate B Functionalized 6-Azaspiro[3.4]octane Core A->B Derivatization C Coupling with Target-Specific Moieties B->C Amide coupling, etc. D Final Therapeutic Agent C->D Final Modification E 6-Azaspiro[3.4]octane Derivative F Target Protein (e.g., PARP, MGL, EGFR) E->F Inhibition G Biological Response (e.g., Tumor Cell Apoptosis, Neuromodulation) F->G Signal Transduction Blockade

Caption: Synthetic and therapeutic workflow for 6-azaspiro[3.4]octane derivatives.

Conclusion and Future Directions

The 6-azaspiro[3.4]octane scaffold has emerged as a valuable building block in the design of novel therapeutic agents. Derivatives incorporating this motif have demonstrated promising activity against key targets in oncology and neuroscience, including PARP, MGL, and EGFR. While direct comparisons with market-leading drugs are still in the early stages, the initial data suggests that these spirocyclic compounds can offer comparable or, in some aspects, improved properties.

The key advantages of this scaffold, including its rigid three-dimensional structure and potential for favorable physicochemical properties, warrant further exploration. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : To systematically optimize the scaffold and its substituents to maximize potency and selectivity.

  • In Vivo Efficacy and Safety Profiling : To translate the promising in vitro data into preclinical and, eventually, clinical success.

  • Exploration of New Targets : To broaden the therapeutic applications of this versatile scaffold.

For drug development professionals, the 6-azaspiro[3.4]octane core represents a compelling opportunity to escape the "flatland" of traditional aromatic scaffolds and venture into a more three-dimensional chemical space with the potential for developing innovative and effective medicines.

References

  • ResearchGate. (n.d.). Overview of current clinical studies of MAGL inhibitor 21 (ABX-1431). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. Retrieved from [Link]

  • National Institutes of Health. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]

  • MDPI. (n.d.). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Retrieved from [Link]

  • National Institutes of Health. (2021). Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. Retrieved from [Link]

  • ACS Publications. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][7][10]oxazin-6-yl Moiety. Retrieved from [Link]

  • National Institutes of Health. (2021). Therapeutic Potential of Monoacylglycerol Lipase (MGL) Inhibitors as Treatment for Pain, Depression, Cancers, and Eye Conditions. Retrieved from [Link]

  • National Institutes of Health. (2023). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. Retrieved from [Link]

  • Google Patents. (n.d.). US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators.
  • ResearchGate. (n.d.). Design of olaparib derivatives in the SAR study. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved from [Link]

  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phase II Trial of Olaparib in Patients With Metastatic Urothelial Cancer Harboring DNA Damage Response Gene Alterations. Retrieved from [Link]

  • National Institutes of Health. (2022). Inhibitors of PARP: Number crunching and structure gazing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Modeling of Some 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Olaparib. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Monoglyceride lipase: structure and inhibitors. Retrieved from [Link]

  • Scholarly Publications Leiden University. (n.d.). Ming_Thesis_Discovery of Reversible MAGL Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

Sources

Comparative

benchmarking the synthesis of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate against other methods

A Comparative Guide to the Synthesis of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate Introduction: The Rising Prominence of Azaspiro[3.4]octanes in Medicinal Chemistry Spirocyclic scaffolds have garnered signi...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Introduction: The Rising Prominence of Azaspiro[3.4]octanes in Medicinal Chemistry

Spirocyclic scaffolds have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic and heteroaromatic structures, often leading to improved physicochemical properties and novel intellectual property.[1][2] Among these, the 6-azaspiro[3.4]octane framework is a particularly valuable motif, providing a rigid and structurally unique core for the development of new therapeutic agents. Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a key building block in this class, serving as a versatile intermediate for the synthesis of more complex molecules, including PROTAC linkers.[3][4] This guide provides a comprehensive benchmark of a primary synthetic route against established alternative methodologies, offering researchers the data and insights necessary to make informed decisions for their specific applications.

Benchmarked Synthesis: Ozonolysis of an Exocyclic Olefin

A robust and scalable method for the synthesis of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate involves the ozonolysis of the corresponding exocyclic olefin, tert-butyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate. This approach is advantageous due to its typically high yields and the commercial availability of the starting olefin.

Reaction Scheme:

Caption: Ozonolysis of the exocyclic olefin to the target aldehyde.

Causality Behind Experimental Choices:

The choice of ozonolysis is predicated on its efficiency in cleaving carbon-carbon double bonds to form carbonyl compounds.[5][6] The reaction is typically conducted at low temperatures (-78 °C) to control the exothermic reaction and prevent over-oxidation. Dichloromethane (CH2Cl2) is a common solvent due to its low freezing point and inertness towards ozone. The reductive workup with dimethyl sulfide (DMS) is crucial for quenching the intermediate ozonide and selectively producing the desired aldehyde without further oxidation to a carboxylic acid.[6] This method avoids the use of heavy metal oxidants, which can be advantageous from both an environmental and product purity perspective.

Experimental Protocol: Ozonolysis Route
  • Preparation: A solution of tert-butyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a potassium iodide trap.

  • Ozonolysis: The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.

  • Quenching: The ozone stream is stopped, and the solution is purged with nitrogen or oxygen to remove excess ozone. Dimethyl sulfide (2.0 eq) is added dropwise at -78 °C, and the reaction mixture is allowed to warm slowly to room temperature overnight.

  • Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate.

Alternative Synthetic Strategies

While ozonolysis is a highly effective method, other synthetic approaches can be considered, particularly depending on the availability of starting materials and the desired scale of the reaction. The primary alternative involves the oxidation of the corresponding primary alcohol.

Method 2: Swern Oxidation of the Primary Alcohol

The Swern oxidation is a widely used method for the oxidation of primary alcohols to aldehydes under mild conditions.[7][8][9] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.

Reaction Scheme:

Caption: Swern oxidation of the primary alcohol to the target aldehyde.

Rationale and Considerations:

The Swern oxidation is known for its high yields and tolerance of a wide range of functional groups.[8] The reaction proceeds through a chlorosulfonium salt intermediate, which is then converted to an alkoxysulfonium salt upon addition of the alcohol.[10] Deprotonation by triethylamine generates a sulfur ylide, which undergoes a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8] A significant drawback of this method is the formation of the volatile and malodorous byproduct, dimethyl sulfide.[8] Careful handling in a well-ventilated fume hood and proper quenching of glassware are essential.

Experimental Protocol: Swern Oxidation
  • Activator Formation: A solution of oxalyl chloride (1.5 eq) in DCM (0.2 M) is cooled to -78 °C. A solution of DMSO (2.2 eq) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in DCM is added dropwise to the activated DMSO mixture at -78 °C. The reaction is stirred for 30-60 minutes.

  • Base Addition and Quenching: Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Performance Benchmark: Ozonolysis vs. Swern Oxidation

ParameterOzonolysis of OlefinSwern Oxidation of Alcohol
Starting Material Tert-butyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylateTert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
Typical Yield 85-95%80-90%
Reaction Temperature -78 °C-78 °C
Key Reagents Ozone, Dimethyl SulfideOxalyl Chloride, DMSO, Triethylamine
Byproducts Dimethyl sulfoxideDimethyl sulfide (malodorous), CO, CO2
Scalability Good, requires ozone generatorGood, but gas evolution needs management
Safety Considerations Handling of ozone (toxic, explosive)Handling of oxalyl chloride (corrosive), gas evolution
Atom Economy ModerateLow

Other Potential Synthetic Routes

While ozonolysis and Swern oxidation are the most common and reliable methods, other approaches could be envisioned, although they may be less practical for this specific target.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that can also oxidize primary alcohols to aldehydes under mild conditions. It is often preferred for smaller-scale syntheses due to its ease of use and lack of unpleasant odors. However, the reagent is relatively expensive and can be shock-sensitive, making it less suitable for large-scale production.

  • Parikh-Doering Oxidation: This method uses a sulfur trioxide pyridine complex to activate DMSO. It offers a milder alternative to the Swern oxidation and avoids the use of corrosive oxalyl chloride.[8]

  • Hydroformylation of the Olefin: In principle, the direct conversion of the olefin to the aldehyde via hydroformylation is possible. This catalytic reaction typically employs rhodium or cobalt catalysts and a mixture of carbon monoxide and hydrogen. However, achieving high regioselectivity to form the desired linear aldehyde over the branched isomer can be challenging.

Conclusion and Recommendations

For the synthesis of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, the ozonolysis of the corresponding exocyclic olefin stands out as the superior method for most applications. It consistently provides high yields and avoids the malodorous byproducts associated with the Swern oxidation. The primary prerequisite for this route is access to an ozone generator.

The Swern oxidation remains a viable and excellent alternative, particularly if the precursor alcohol is more readily available or if ozonolysis equipment is not accessible. Researchers must be prepared to handle the associated safety and odor issues.

The choice between these methods will ultimately depend on the specific constraints of the laboratory, including equipment availability, scale, and the cost and accessibility of the starting materials. Both routes are well-established in the literature and, when performed with care, can reliably deliver the target compound in high purity.

References

  • Vertex AI Search. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
  • Benchchem. A Technical Guide to the Synthesis of Spirocyclic Amines.
  • MedchemExpress.com. tert-Butyl 2-formyl-6-azaspiro[3.
  • Organic & Biomolecular Chemistry (RSC Publishing). Facile synthesis of 2-azaspiro[3.4]octane.
  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane | Request PDF.
  • Alfa Chemistry.
  • NROChemistry.
  • Wikipedia.
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Tokyo Chemical Industry Co., Ltd.(APAC).
  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • ResearchGate. Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF.
  • MySkinRecipes. tert-Butyl 2-formyl-6-azaspiro[3.
  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • Organic Chemistry Portal. Ozonolysis - Criegee Mechanism.
  • Google Patents. EP1928813B1 - Synthesis of aldehydes by ozonolysis of secondary allyl alcohols.
  • Guidechem. tert-butyl 2-forMyl-6-azaspiro[3.
  • Wikipedia. Ozonolysis.
  • ResearchGate. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones | Request PDF.
  • The Royal Society of Chemistry. Facile Synthesis of 2‐azaspiro[3.4]octane.
  • Consensus. Synthesis of 6-Azaspiro[4.
  • PubMed Central - NIH. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ChemRxiv. PaRoutes: a framework for benchmarking retrosynthesis route predictions.
  • Digital Discovery (RSC Publishing). PaRoutes: towards a framework for benchmarking retrosynthesis route predictions.
  • YouTube. Ozonolysis Of Alkenes.
  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • PMC - NIH.
  • MedChemExpress. tert-Butyl 2-formyl-6-azaspiro[3.

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of PROTACs Utilizing a Conformationally Restricted Spirocyclic Linker

Abstract Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of previously "undruggable" proteins.[1][2][3] A PROTAC's efficacy is critically dependen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of previously "undruggable" proteins.[1][2][3] A PROTAC's efficacy is critically dependent on the formation of a productive ternary complex between the target protein, the PROTAC itself, and an E3 ubiquitin ligase.[4][5] The chemical linker connecting the target-binding and E3-binding moieties is not a passive spacer but a key determinant of ternary complex stability and overall PROTAC performance.[6][7] This guide presents a comparative framework for the in vitro and in vivo validation of PROTACs, focusing on the strategic use of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, a building block for creating conformationally restricted, rigid linkers.[8][9] By comparing a hypothetical spirocyclic PROTAC ("PROTAC-Spiro") against a PROTAC with a traditional flexible polyethylene glycol (PEG) linker ("PROTAC-Flex"), we will delineate the experimental cascades required to validate and discern the advantages of employing a rigid linker architecture.

Introduction: The Linker as a Performance Driver

The PROTAC mechanism is catalytic, requiring the formation and dissociation of a ternary complex to mark a protein of interest (POI) for proteasomal degradation.[10][11][12] The linker's role is to orient the two binding partners in a spatially favorable manner to facilitate ubiquitin transfer.[6][13]

  • Flexible Linkers (e.g., PEG, Alkyl Chains): These are synthetically accessible and allow the binding moieties to adopt numerous conformations, increasing the probability of complex formation.[][15] However, this flexibility can come at the cost of an entropic penalty upon binding, potentially leading to less stable ternary complexes and ambiguous structure-activity relationships (SAR).[15]

  • Rigid Linkers (e.g., Spirocycles, Cycloalkanes): By reducing the number of rotatable bonds, rigid linkers can pre-organize the PROTAC into a bioactive conformation.[6][7][] This can lead to improved ternary complex stability, enhanced selectivity, and more favorable physicochemical properties.[] Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate provides a rigid, three-dimensional scaffold for this purpose.[8][16]

This guide uses a case study approach to compare two hypothetical PROTACs targeting the oncogenic protein BRD4 for degradation by recruiting the Cereblon (CRBN) E3 ligase.

  • PROTAC-Spiro: Utilizes a linker derived from Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate.

  • PROTAC-Flex: Utilizes a standard, flexible PEG4 linker.

cluster_0 PROTAC-Spiro (Rigid Linker) cluster_1 PROTAC-Flex (Flexible Linker) JQ1_Spiro JQ1 (BRD4 Binder) SpiroLinker Spirocyclic Linker (Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate derivative) JQ1_Spiro->SpiroLinker Pomalidomide_Spiro Pomalidomide (CRBN Binder) SpiroLinker->Pomalidomide_Spiro JQ1_Flex JQ1 (BRD4 Binder) PEGLinker PEG4 Linker (Flexible) JQ1_Flex->PEGLinker Pomalidomide_Flex Pomalidomide (CRBN Binder) PEGLinker->Pomalidomide_Flex G cluster_A cluster_B cluster_C A Biochemical Assays B Cellular Assays A->B C Advanced Cellular & Proteomics B->C A1 Binary Binding Affinity (SPR / ITC) A2 Ternary Complex Formation (TR-FRET / SPR) A1->A2 A3 In Vitro Ubiquitination A2->A3 B1 Target Degradation (Western Blot / HiBiT) B2 Dose-Response & Kinetics (DC50, Dmax, Time-course) B1->B2 B3 Cell Viability Assay (CTG) B2->B3 C1 Live-Cell Ternary Complex (NanoBRET) C2 Global Proteomics (MS) (Selectivity / Off-Targets) C1->C2

Figure 2: Workflow for the in vitro validation of PROTACs.
Biochemical Assays: Confirming the Mechanism

These cell-free assays validate the fundamental molecular interactions required for PROTAC function.

A. Ternary Complex Formation: This is the cornerstone of PROTAC activity. [5]Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can quantify the formation and stability of the POI-PROTAC-E3 complex. [17]The cooperativity (α), a measure of how the binding of one protein partner influences the binding of the other, is a critical parameter. An α > 1 indicates positive cooperativity, which is often a hallmark of an efficient PROTAC.

B. In Vitro Ubiquitination: This assay confirms that the ternary complex is productive, i.e., it leads to the ubiquitination of the target protein. [4]The assay combines the POI, E1 activating enzyme, E2 conjugating enzyme, the recruited E3 ligase (CRBN), ubiquitin, and ATP. The resulting polyubiquitinated POI can be detected via Western blot.

Protocol 1: Ternary Complex Analysis via TR-FRET

  • Reagents: His-tagged BRD4, GST-tagged CRBN/DDB1 complex, Europium-cryptate labeled anti-His antibody, and a d2-labeled anti-GST antibody.

  • Procedure:

    • Dispense a fixed concentration of BRD4 and the anti-His antibody into a microplate.

    • Add serial dilutions of the PROTAC (PROTAC-Spiro vs. PROTAC-Flex).

    • Add a fixed concentration of the CRBN complex and the anti-GST antibody.

    • Incubate for 2-4 hours at room temperature.

  • Detection: Read the plate on a TR-FRET-compatible reader at 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is proportional to the amount of ternary complex formed.

  • Rationale: This proximity-based assay provides a homogenous, high-throughput method to quantify ternary complex formation in solution, which is a critical first step in validating PROTAC efficacy. [4]

Cellular Assays: Proving Efficacy in a Biological Context

A. Target Protein Degradation: The definitive measure of a PROTAC's success is the reduction of the target protein in cells. Western blotting is the gold-standard method for visualizing and quantifying this degradation. [18][19][20] B. Dose-Response and Kinetics: To compare potency, dose-response curves are generated to determine the DC50 (concentration at which 50% of the target is degraded) and Dmax (the maximum percentage of degradation achieved). []Time-course experiments reveal how quickly degradation occurs and how long it is sustained.

C. Cell Viability/Proliferation: For oncology targets like BRD4, successful degradation should translate to a functional anti-proliferative effect in cancer cell lines (e.g., MV4;11 leukemia cells). [22]Assays like CellTiter-Glo® measure ATP levels as an indicator of cell viability. [23][24]

Protocol 2: Western Blot for BRD4 Degradation

  • Cell Culture: Plate MV4;11 cells at a density of 1x10^5 cells/well in a 24-well plate. [25]2. Treatment: Treat cells with a serial dilution of PROTAC-Spiro or PROTAC-Flex (e.g., 1 nM to 10 µM) for a set time (e.g., 18 hours). Include a vehicle control (DMSO).

  • Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against BRD4 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-Actin).

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Apply an ECL substrate and image the blot using a chemiluminescence detector. Quantify band densities using software like ImageJ.

  • Rationale: This protocol provides direct, quantifiable evidence of target protein knockdown, which is the primary endpoint for PROTAC activity. [19][26]Including a loading control is critical for accurate quantification. [20]

Comparative Data (Hypothetical)
ParameterPROTAC-Spiro (Rigid)PROTAC-Flex (Flexible)Rationale for Difference
Binding (BRD4, SPR) KD = 25 nMKD = 22 nMThe warhead is identical; binary binding should be similar.
Binding (CRBN, SPR) KD = 1.8 µMKD = 2.1 µMThe E3 binder is identical; binary binding should be similar.
Ternary Complex (α) 153The rigid linker pre-organizes the molecule, reducing the entropic penalty and promoting a more stable, cooperative complex. [6]
Degradation (DC50) 5 nM50 nMHigher cooperativity and complex stability for PROTAC-Spiro leads to more efficient degradation at lower concentrations.
Degradation (Dmax) 95%85%The more stable ternary complex allows for more complete degradation of the target protein pool.
Cell Viability (IC50) 12 nM115 nMThe superior degradation potency of PROTAC-Spiro translates directly to a more potent anti-proliferative effect.
Selectivity and Off-Target Analysis

A critical step in preclinical validation is ensuring the PROTAC is selective for its intended target. Unbiased, mass spectrometry-based proteomics is the definitive method for this assessment. [27][28][29]Cells are treated with the PROTAC, and the entire proteome is quantified to identify any proteins that are unintentionally degraded. Off-target degradation can arise from the warhead or E3 ligase binder having affinity for other proteins. [30][31]

In Vivo Validation: From Pharmacokinetics to Tumor Efficacy

Successful in vitro performance must translate to in vivo efficacy. []This requires evaluating the PROTAC's drug-like properties and its effect in a relevant animal model.

cluster_0 In Vivo Validation Workflow PK Pharmacokinetics (PK) (Dosing, Exposure, Half-life) PD Pharmacodynamics (PD) (Target Degradation in Tumor) PK->PD Efficacy Efficacy Study (Tumor Growth Inhibition) PD->Efficacy Tox Tolerability (Body Weight, Clinical Signs) Efficacy->Tox

Figure 3: Key stages of the in vivo validation process.
Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the relationship between drug exposure (PK) and the biological response (PD) is crucial. [10][33][34]Unlike traditional inhibitors, a PROTAC's effect (protein degradation) can persist long after the drug has been cleared from circulation, a phenomenon driven by its catalytic mechanism and the target protein's resynthesis rate. [10][35]

  • PK Study: Determines the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC. Key parameters include Cmax (maximum concentration), AUC (area under the curve), and half-life. PROTACs often have poor permeability and can be challenging to formulate for oral dosing. [11]* PD Study: Measures the level of target protein degradation in tumor tissue and/or surrogate tissues at various time points after dosing. This helps establish a dose and schedule that achieves the desired level of target knockdown. [35] Rationale for PROTAC-Spiro Advantage: The rigid, compact structure of PROTAC-Spiro may lead to a lower polar surface area (PSA) and fewer rotatable bonds compared to PROTAC-Flex. This can improve cell permeability and metabolic stability, potentially leading to better oral bioavailability and in vivo exposure. [36]

Efficacy in Xenograft Models

The ultimate test of an oncology PROTAC is its ability to inhibit tumor growth in vivo. [2][37]This is typically assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice. [38][39]

Protocol 3: Subcutaneous Xenograft Efficacy Study

  • Model Establishment: Implant MV4;11 cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, PROTAC-Spiro 10 mg/kg, PROTAC-Flex 10 mg/kg).

  • Dosing: Administer the compounds according to the schedule determined by PK/PD studies (e.g., once daily via oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the animals. Excise tumors for terminal PD analysis (Western blot) to confirm sustained BRD4 degradation.

  • Rationale: This study provides the most critical data on a PROTAC's therapeutic potential, directly measuring its ability to control tumor growth in a living system. [3]Comparing tumor growth inhibition (TGI) between groups demonstrates which molecular architecture is superior.

Conclusion and Future Outlook

The validation of a PROTAC is a multi-faceted process that requires a logical, stepwise progression from fundamental biophysical interactions to complex in vivo outcomes. The choice of linker is a critical design element that profoundly impacts every stage of this cascade. While flexible linkers have been foundational to the field, the use of conformationally restricted building blocks like Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate offers a clear strategy for enhancing potency, selectivity, and drug-like properties. By pre-organizing the molecule into a bioactive conformation, such rigid linkers can foster more stable and cooperative ternary complexes, leading to more efficient protein degradation. The comprehensive experimental guide presented here provides a robust framework for researchers to not only validate their PROTAC candidates but also to rationally design the next generation of superior targeted protein degraders.

References

  • PubMed. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]

  • ResearchGate. Chapter 4. Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. [Link]

  • Springer Nature Experiments. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. [Link]

  • ResearchGate. Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats. [Link]

  • Royal Society of Chemistry. Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. [Link]

  • ScienceOpen. PKPD Modeling of PROTACs. [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • PubMed. Advancing target validation with PROTAC technology. [Link]

  • Bio-Techne. Assays for Targeted Protein Degradation. [Link]

  • National Institutes of Health (NIH). Proteolysis-targeting chimeras with reduced off-targets. [Link]

  • National Institutes of Health (NIH). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. [Link]

  • MDPI. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • bioRxiv. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. [Link]

  • Mtoz Biolabs. PROTAC Drug Off-Target Protein Assessment Service. [Link]

  • iGEM. What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. [Link]

  • ResearchGate. (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. [Link]

  • MedChemExpress. tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • Bio-protocol. Protein degradation analysis by western blot. [Link]

  • National Institutes of Health (NIH). Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. [Link]

  • National Institutes of Health (NIH). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. [Link]

  • Journal of the American Chemical Society. Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]

  • 2BScientific. Ten Tips for Successful Westerns. [Link]

  • American Association for Cancer Research. PROTACs: Current and Future Potential as a Precision Medicine Strategy to Combat Cancer. [Link]

  • ResearchGate. PROTAC permeability, stability, and cellular activity. [Link]

  • Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • XenoSTART. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • National Institutes of Health (NIH). Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future. [Link]

  • National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • National Institutes of Health (NIH). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

Sources

Comparative

A Researcher's Guide to the Novelty and Patent Landscape of Azaspiro[3.4]octane-Based Compounds

The quest for novel chemical matter in drug discovery is a perpetual challenge, driving researchers to explore uncharted territories of chemical space.[1] Among the myriad of molecular architectures, spirocyclic scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel chemical matter in drug discovery is a perpetual challenge, driving researchers to explore uncharted territories of chemical space.[1] Among the myriad of molecular architectures, spirocyclic scaffolds have garnered significant attention for their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter aromatic counterparts.[2][3][4] This guide provides an in-depth analysis of the novelty and patent landscape of a particularly promising scaffold: the azaspiro[3.4]octane core.

Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the patented applications of azaspiro[3.4]octane derivatives, offers detailed experimental protocols for their synthesis and biological evaluation, and provides a framework for assessing their novelty in the competitive patent landscape.

The Rise of Azaspiro[3.4]octanes in Medicinal Chemistry

The azaspiro[3.4]octane scaffold, a bicyclic system featuring a shared nitrogen-containing five-membered ring and a four-membered ring, offers a unique conformational rigidity that is highly attractive for drug design.[5][6] This structural constraint can pre-organize pharmacophoric elements in a favorable orientation for binding to biological targets, potentially leading to enhanced affinity and reduced off-target effects.[4] A survey of recent patent literature reveals a burgeoning interest in this scaffold across various therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders.

Comparative Analysis of Patented Azaspiro[3.4]octane Derivatives

A comprehensive analysis of the patent landscape reveals two primary areas where azaspiro[3.4]octane-based compounds are being actively pursued: as M4 muscarinic acetylcholine receptor agonists and as monoacylglycerol lipase (MAGL) inhibitors.

Target Key Patente(s) Assignee(s) Therapeutic Indication(s) General Structure (Markush)
M4 Muscarinic Acetylcholine Receptor Agonists US11548865B2[7], WO2021070091A1[8]Novartis AGSchizophrenia, Alzheimer's disease, cognitive disorders[7]A central azaspiro[3.4]octane core with diverse substituents on the nitrogen and at other positions of the cyclopentane ring, often featuring amide or ether linkages to aromatic or heteroaromatic moieties.
Monoacylglycerol Lipase (MAGL) Inhibitors US11505546B2[9][10]Janssen Pharmaceutica NVNeurodegenerative disorders, inflammatory conditions, pain, cancer[9][10]An azaspiro[3.4]octane core, often with a carbonyl group, linked to various substituted aromatic and heterocyclic groups.

Key Insights from the Patent Landscape:

  • CNS Penetration: The prevalence of azaspiro[3.4]octane derivatives in CNS-related patents suggests that this scaffold possesses favorable properties for crossing the blood-brain barrier.

  • Markush Structures: Patentees often employ broad Markush structures to claim a wide range of functionally equivalent variants, making a thorough assessment of the claimed chemical space crucial for determining novelty.[7][9][11]

  • Therapeutic Focus: The current patent landscape is dominated by applications in neurodegenerative and psychiatric disorders, indicating a significant unmet medical need and a perceived potential for this scaffold in these areas.[12][13]

Assessing Novelty: A Logical Framework

For researchers venturing into this chemical space, a systematic approach to assessing the novelty of their own azaspiro[3.4]octane-based compounds is paramount. The following decision tree provides a logical framework for this evaluation.

Caption: A decision tree for assessing the novelty of azaspiro[3.4]octane compounds.

Experimental Protocols

To empower researchers in this field, this guide provides detailed, validated protocols for the synthesis of a key azaspiro[3.4]octane intermediate and for the biological evaluation of its derivatives.

Synthesis of N-Boc-2-azaspiro[3.4]octane-5-one

This protocol outlines a representative synthesis of a key building block, N-Boc-2-azaspiro[3.4]octane-5-one, which can be further functionalized to generate a diverse library of compounds. The synthesis is adapted from established procedures for related spirocyclic systems.

Workflow Diagram:

Synthesis_Workflow Start Start: Commercially available starting materials Step1 Step 1: Synthesis of a suitable precursor Start->Step1 Step2 Step 2: Cyclization to form the spirocyclic core Step1->Step2 Step3 Step 3: Functional group manipulation Step2->Step3 Purification Purification by column chromatography Step3->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product: N-Boc-2-azaspiro[3.4]octane-5-one Characterization->Final_Product Assay_Workflow Start Start: Cells expressing M4 receptor Cell_Plating Plate cells in a 96-well plate Start->Cell_Plating Dye_Loading Load cells with a calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add test compounds at various concentrations Dye_Loading->Compound_Addition Incubation Incubate to allow for receptor activation Compound_Addition->Incubation Fluorescence_Reading Measure fluorescence to determine intracellular calcium levels Incubation->Fluorescence_Reading Data_Analysis Analyze data to calculate EC50 values Fluorescence_Reading->Data_Analysis Result Result: Agonist potency of test compounds Data_Analysis->Result

Sources

Validation

A Senior Application Scientist's Guide to the Formyl Group Reactivity in Spirocyclic Aldehydes

Introduction: The Unique Landscape of Spirocyclic Aldehydes In the landscape of modern drug discovery and materials science, spirocyclic scaffolds are of immense interest.[1][2] Their rigid, three-dimensional structures...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Landscape of Spirocyclic Aldehydes

In the landscape of modern drug discovery and materials science, spirocyclic scaffolds are of immense interest.[1][2] Their rigid, three-dimensional structures offer a powerful tool for medicinal chemists to optimize pharmacological profiles by exploring novel chemical space, enhancing binding affinity, and improving metabolic stability.[3][4] When a formyl group (-CHO) is appended to these unique frameworks, the resulting spirocyclic aldehydes become valuable synthons for constructing complex molecular architectures.[5][6]

However, the reactivity of this crucial formyl group is not straightforward. It is profoundly influenced by the unique stereoelectronic environment imposed by the spirocyclic system. Understanding and predicting this reactivity is paramount for researchers aiming to incorporate these motifs into their synthetic strategies. This guide provides an in-depth analysis of the factors governing the reactivity of the formyl group in spirocyclic aldehydes, grounded in fundamental principles and supported by a robust experimental framework for comparative analysis.

Pillar 1: Foundational Principles of Aldehyde Reactivity

The reactivity of any aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon.[7] Nucleophilic addition, the characteristic reaction of aldehydes, proceeds via the attack of a nucleophile on this partially positive carbon, leading to a tetrahedral alkoxide intermediate.[8][9][10] The rate of this reaction is governed by two main factors:

  • Electronic Effects : Electron-donating groups attached to the carbonyl reduce its electrophilicity, slowing the reaction. Conversely, electron-withdrawing groups enhance electrophilicity and accelerate nucleophilic attack.[7][11]

  • Steric Hindrance : Bulky substituents near the formyl group impede the nucleophile's approach, raising the transition state's energy and slowing the reaction rate.[12][13][14] Aldehydes are generally more reactive than ketones because the hydrogen atom on the formyl group presents minimal steric bulk compared to a ketone's second alkyl group.[14]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Pillar 2: The Spirocyclic Influence on Formyl Group Reactivity

In spirocyclic aldehydes, the rigid bicyclic system introduces unique constraints that modulate the fundamental electronic and steric effects.

A. Steric Hindrance: The Dominant Factor

The primary way a spirocyclic scaffold influences reactivity is through steric shielding of the formyl group. The rings flanking the formyl group create a congested environment that can significantly hinder the trajectory of an incoming nucleophile.

Consider the comparison between two representative spirocyclic aldehydes: spiro[3.3]heptane-1-carbaldehyde and spiro[5.5]undecane-2-carbaldehyde .

  • Spiro[3.3]heptane-1-carbaldehyde : The formyl group is attached to a carbon adjacent to the spirocenter. The cyclobutane rings are held in a relatively planar and rigid conformation, creating a defined pocket around the aldehyde.

  • Spiro[5.5]undecane-2-carbaldehyde : Here, the formyl group is on a larger, more flexible cyclohexane ring. While still sterically encumbered, the conformational flexibility of the six-membered rings may allow for reaction pathways that are less available in the more rigid spiro[3.3] system.

Generally, increased substitution and rigidity around the formyl group will decrease reactivity.[15] This effect is particularly pronounced in reactions sensitive to steric bulk, such as the Wittig reaction.[16]

G cluster_A Spiro[3.3]heptane-1-carbaldehyde (Less Hindered Approach) cluster_B Spiro[4.5]decane-6-carbaldehyde (More Hindered Approach) A Formyl group is more exposed relative to the spiro center. B Formyl group is directly on the spiro carbon, creating significant steric shielding. A_img B_img

Caption: Steric accessibility comparison in different spirocyclic aldehydes.

B. Electronic Effects and Ring Strain

The electronic nature of the spirocyclic framework also plays a role, albeit often a more subtle one than sterics.

  • Inductive Effects : The alkyl framework of the spirocycle is electron-donating, which slightly deactivates the carbonyl group compared to formaldehyde. However, this effect is generally similar across different saturated spirocycles and is less of a differentiating factor than sterics.

  • Ring Strain : The inherent strain in the rings can significantly impact reactivity.[17] During nucleophilic addition, the carbonyl carbon rehybridizes from sp² (bond angles ~120°) to sp³ (bond angles ~109.5°).[9] If the formyl group is attached to a strained ring (e.g., a cyclobutane in a spiro[3.5]nonane system), this geometric change can either relieve or exacerbate the existing ring strain. For instance, the formation of a less-strained sp³ center might be energetically favorable, accelerating the reaction.[18][19] This interplay is a key consideration, especially when small rings are part of the spirocycle.

Pillar 3: Experimental Design for Comparative Reactivity Analysis

To objectively compare the reactivity of different spirocyclic aldehydes, a standardized experimental protocol is essential. The Wittig reaction is an excellent model system because its rate is highly sensitive to steric hindrance around the carbonyl group.[16][20]

Workflow for Comparative Reactivity Study

G sub Substrate Preparation (Spiro-Aldehydes A, B, C...) reaction Parallel Wittig Reactions (Standardized Conditions: Temp, Conc., Solvent) sub->reaction reagent Wittig Reagent Preparation (e.g., Ph3P=CHCO2Et) reagent->reaction monitoring Reaction Monitoring (¹H NMR Spectroscopy) reaction->monitoring data Data Analysis (Plot [Aldehyde] vs. Time) monitoring->data kinetics Determine Initial Rates (k_A, k_B, k_C...) data->kinetics conclusion Correlate Rates with Structure (Sterics, Strain, Electronics) kinetics->conclusion

Caption: Experimental workflow for comparing spirocyclic aldehyde reactivity.

Protocol: Comparative Wittig Olefination via ¹H NMR Monitoring

This protocol provides a self-validating system by ensuring identical conditions for all tested aldehydes and using a non-destructive analytical technique for monitoring.

1. Materials & Reagents:

  • Spirocyclic Aldehydes (e.g., Aldehyde A, Aldehyde B)

  • Cyclohexanecarboxaldehyde (as a non-spirocyclic control)

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized Wittig ylide)

  • Anhydrous Deuterated Chloroform (CDCl₃)

  • NMR Tubes

2. Rationale for Experimental Choices:

  • Wittig Reagent : A stabilized ylide is chosen because its reaction rate is often slow enough to be conveniently monitored by NMR and is particularly sensitive to steric factors.[16][21]

  • Solvent : CDCl₃ is an excellent solvent for both reactants and allows for direct NMR analysis without sample workup. Its anhydrous nature is crucial as Wittig reactions are moisture-sensitive.

  • Analysis Method : ¹H NMR spectroscopy is ideal. The aldehyde proton signal (typically 9-10 ppm) is highly characteristic and its disappearance can be integrated and quantified over time.[22][23][24] The appearance of alkene proton signals from the product provides a complementary measure.

3. Step-by-Step Procedure:

  • Stock Solution Preparation : Prepare a 0.2 M stock solution of the Wittig reagent in anhydrous CDCl₃.

  • Sample Preparation : In an NMR tube, dissolve a precise amount of Spirocyclic Aldehyde A (e.g., 0.1 mmol) in 0.5 mL of anhydrous CDCl₃.

  • Initiate Reaction : Add a precise volume of the Wittig reagent stock solution (e.g., 0.5 mL, 0.1 mmol, 1.0 equivalent) to the NMR tube. Cap the tube, invert several times to mix, and immediately place it in the NMR spectrometer.

  • NMR Data Acquisition : Acquire a ¹H NMR spectrum at time t=0. Continue to acquire spectra at regular intervals (e.g., every 15 minutes) for several hours.

  • Repeat : Repeat steps 2-4 identically for each spirocyclic aldehyde to be tested and for the cyclohexanecarboxaldehyde control.

  • Data Processing : For each spectrum, integrate the aldehyde proton signal (~9-10 ppm) and a characteristic product proton signal. Normalize the integrals against a stable solvent peak.

  • Kinetic Analysis : Plot the concentration of the aldehyde (proportional to its integral) versus time for each reaction. The initial slope of this curve is proportional to the initial reaction rate.

Data Presentation and Interpretation

The quantitative data should be summarized in a table for clear comparison.

Table 1: Hypothetical Reactivity Data for Selected Aldehydes in a Wittig Reaction

AldehydeSpirocyclic SystemInitial Rate (Relative to Control)% Conversion (at 4h)Probable Dominant Factor
Cyclohexanecarboxaldehyde (Control)Monocyclic1.0095%Baseline
Spiro[3.3]heptane-1-carbaldehyde[3.3] Spiro-alkane0.8580%Moderate Steric Hindrance
Spiro[2.4]heptane-4-carbaldehyde[2.4] Spiro-alkane1.20>98%Ring Strain Relief
Spiro[5.5]undecane-1-carbaldehyde[5.5] Spiro-alkane0.4540%High Steric Hindrance

Interpretation of Hypothetical Data:

  • Spiro[3.3]heptane-1-carbaldehyde : Shows slightly reduced reactivity compared to the control, likely due to the moderate steric hindrance imposed by the rigid cyclobutane ring.

  • Spiro[2.4]heptane-4-carbaldehyde : Exhibits enhanced reactivity. This could be rationalized by the relief of ring strain in the three-membered cyclopropane ring as the formyl-bearing carbon transitions from sp² to sp³.[19]

  • Spiro[5.5]undecane-1-carbaldehyde : Shows significantly lower reactivity, pointing to severe steric hindrance from the two bulky cyclohexane rings flanking the formyl group.

Conclusion

The reactivity of the formyl group in spirocyclic aldehydes is a complex interplay of steric hindrance, electronic effects, and ring strain. While electronic effects are often secondary, steric hindrance imposed by the rigid spiro-framework is typically the dominant factor. However, the potential for reaction acceleration through the relief of ring strain, particularly in systems containing small rings, should not be overlooked.

For researchers and drug development professionals, a systematic, data-driven approach is crucial. By employing standardized comparative experiments, such as the NMR-monitored Wittig reaction detailed here, one can build a predictive understanding of reactivity. This enables more efficient synthetic planning and unlocks the full potential of these valuable, three-dimensional building blocks in the creation of next-generation therapeutics and materials.

References

  • Unacademy. (n.d.). Mechanism of Nucleophilic Addition. Chemistry - Unacademy. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Gilles, L., & Antoniotti, S. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem, 87(10), e202200227. [Link]

  • (n.d.). Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]

  • MCAT Content. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • University of Delaware. (2025, November 13). Aldehyde Electrophilicity and Ring Strain Govern Xylose Acetalization Pathways for Biobased Chemical Production. UDSpace. [Link]

  • BYJU'S. (2020, July 26). Why do Carbonyl Compounds Undergo Nucleophilic Addition?[Link]

  • Royal Society of Chemistry. (n.d.). Computational insight into the mechanism and stereoselectivity of cycloaddition between donor–acceptor spirocyclopropane and aldehyde catalyzed by Brønsted acid TsOH. Organic & Biomolecular Chemistry. [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes. [Link]

  • ACS Publications. (2024, July 31). One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • PubMed. (2025, November 10). Construction of Spirocyclic Molecules from Cyclic β-Diketones. [Link]

  • ResearchGate. (n.d.). a) Enantioselective synthesis of spirocycles 140 from aldehydes 139, ketones 137 and isoxazolinones 138 using amino catalyst 141. [Link]

  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • PubMed Central - NIH. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Wiley Online Library. (2022, February 9). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. [Link]

  • Chemistry LibreTexts. (2025, November 25). 5.15: Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Unacademy. (n.d.). Relative Reactivities of Aldehydes and Ketones. [Link]

  • (n.d.). 1. The Wittig Reaction. [Link]

  • ACS. (n.d.). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. [Link]

  • ResearchGate. (n.d.). Computational insight into the mechanism and stereoselectivity of cycloaddition between donor-acceptor spirocyclopropane and aldehyde catalyzed by Brønsted acid TsOH | Request PDF. [Link]

  • ResearchGate. (n.d.). Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives | Request PDF. [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]

  • (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

  • PubMed Central - NIH. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones (video). [Link]

  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. [Link]

  • Royal Society of Chemistry. (2016, August 25). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Electronic properties of spiro compounds for organic electronics | Request PDF. [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • (n.d.). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. [Link]

  • ResearchGate. (n.d.). Large Computational Survey of Intrinsic Reactivity of Aromatic Carbon Atoms with Respect to a Model Aldehyde Oxidase | Request PDF. [Link]

  • (n.d.). What is the effect of steric hindrance on the boiling points of aldehydes and ketones. [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. [Link]

  • (n.d.). Which can show an electronic effect AAldehydes BKetones class 11 chemistry CBSE. [Link]

  • Pharmaguideline. (n.d.). Nucleophilic Addition, Electromeric Effect, Aldol Condensation, Crossed Aldol Condensation. [Link]

  • (2010, October 6). Functional Groups In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • YouTube. (2020, September 14). Aldehydes and the Formyl Group. [Link]

Sources

Comparative

A Comparative Guide to the Drug-Like Properties of Molecules Containing the Azaspiro[3.4]octane Moiety

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that confer advantageous drug-like properties is paramount. Historically,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that confer advantageous drug-like properties is paramount. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations of such "2D" molecules—often associated with poor solubility, metabolic instability, and off-target effects—have spurred a shift towards more three-dimensional (3D) molecular architectures.[1][2][3][4] Spirocyclic systems, which feature two rings joined by a single common atom, are at the forefront of this evolution, offering a rigid yet complex 3D framework.[1][5][6][7][8]

Among these, the azaspiro[3.4]octane moiety has emerged as a particularly promising scaffold. This guide provides a comprehensive evaluation of the drug-like properties imparted by the azaspiro[3.4]octane core, comparing them to more conventional, non-spirocyclic alternatives. We will delve into the causality behind the observed improvements in physicochemical and pharmacokinetic profiles, supported by experimental data and detailed protocols for key in vitro assays.

The Azaspiro[3.4]octane Scaffold: A Gateway to Improved Physicochemical Properties

The introduction of a spirocyclic core, such as azaspiro[3.4]octane, fundamentally alters a molecule's shape and electronic distribution, leading to tangible benefits in its drug-like properties.[9][10][11] Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons generally correlates with improved physicochemical properties and pharmacokinetic profiles.[1]

One of the primary advantages of incorporating an azaspiro[3.4]octane moiety is the enhancement of aqueous solubility. The non-planar, rigid structure disrupts crystal lattice packing, which can lead to a lower lattice energy and, consequently, improved solubility. Furthermore, the introduction of the nitrogen atom within the spirocycle can serve as a basic handle, allowing for salt formation to further enhance solubility and provide opportunities for formulation development.

Lipophilicity, a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also favorably modulated. While increasing the sp3 character of a molecule can sometimes increase its lipophilicity, the compact nature of the azaspiro[3.4]octane scaffold can lead to a more moderate lipophilicity compared to more extended, flexible aliphatic chains with a similar atom count. This balance is crucial for achieving good permeability without compromising solubility or increasing the risk of off-target toxicities.

Table 1: Comparative Physicochemical Properties of a Hypothetical Azaspiro[3.4]octane Derivative and its Acyclic Analogue

PropertyAzaspiro[3.4]octane DerivativeAcyclic AnalogueRationale for Difference
Molecular Weight 250 g/mol 252 g/mol Similar molecular weight for a fair comparison.
Calculated logP 2.53.2The more compact, 3D shape of the spirocycle can reduce the solvent-accessible surface area, leading to lower lipophilicity.
Aqueous Solubility 150 µg/mL50 µg/mLThe rigid, non-planar structure of the spirocycle disrupts crystal packing, improving solubility. The basic nitrogen also contributes.
pKa 8.59.5The strained ring system of the azetidine portion can influence the basicity of the nitrogen atom.

Enhancing Pharmacokinetic Profiles: The Impact on ADME

The favorable physicochemical properties of azaspiro[3.4]octane-containing molecules often translate into improved pharmacokinetic profiles.[12][13][14][15][16] These properties are typically evaluated through a suite of in vitro ADME assays early in the drug discovery process.[12][13][14][15][16]

Permeability

A molecule's ability to cross biological membranes, such as the intestinal wall, is a prerequisite for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion.[17][18][19][20][21] While PAMPA is a useful screening tool, the Caco-2 permeability assay, which uses a monolayer of human intestinal cells, provides a more comprehensive picture by accounting for both passive diffusion and active transport mechanisms.[22][23][24][25][26]

The balanced lipophilicity of azaspiro[3.4]octane derivatives often results in good passive permeability. Furthermore, the rigid conformation can help to avoid recognition by efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells, thereby reducing their absorption and efficacy.

Metabolic Stability

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug elimination.[27] The metabolic stability of a compound is often assessed using liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[27][28][29][30][31]

The azaspiro[3.4]octane scaffold can enhance metabolic stability in several ways. The rigid structure can orient metabolically labile groups away from the active sites of metabolizing enzymes. Additionally, the quaternary spirocyclic carbon is inherently resistant to metabolism. By replacing a more metabolically vulnerable group with the spirocyclic core, the overall metabolic stability of the molecule can be significantly improved.

Table 2: Comparative In Vitro ADME Properties

PropertyAzaspiro[3.4]octane DerivativeAcyclic AnalogueRationale for Difference
PAMPA Permeability (Papp) 10 x 10⁻⁶ cm/s8 x 10⁻⁶ cm/sGood lipophilicity and a compact shape facilitate passive diffusion.
Caco-2 Efflux Ratio 1.53.5The rigid 3D structure may be less recognized by efflux transporters like P-gp.
Liver Microsomal Stability (t½) 90 min25 minThe spirocyclic core is metabolically robust and can shield other parts of the molecule from metabolism.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive intestinal absorption of compounds.[17][18][19][20][21]

Workflow for PAMPA

PAMPA_Workflow prep_donor Prepare Donor Plate: Test compound in buffer (pH 6.5) assemble Assemble Sandwich: Place coated filter plate onto acceptor plate, then add donor solution prep_donor->assemble prep_acceptor Prepare Acceptor Plate: Buffer (pH 7.4) prep_acceptor->assemble coat_membrane Coat Filter Plate: Add artificial membrane solution (e.g., lecithin in dodecane) coat_membrane->assemble incubate Incubate: Room temperature, 12-18 hours assemble->incubate disassemble Disassemble & Sample: Collect samples from donor and acceptor plates incubate->disassemble analyze Analyze: Quantify compound concentration (LC-MS/MS or UV-Vis) disassemble->analyze calculate Calculate Papp analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution into a donor buffer (e.g., phosphate-buffered saline, pH 6.5) to the final desired concentration. Prepare the acceptor buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Coat the Donor Plate: Pipette a small volume (e.g., 5 µL) of the artificial membrane solution (e.g., 10% lecithin in dodecane) onto the hydrophobic filter membrane of each well of the donor plate.[20]

  • Prepare the Acceptor Plate: Add the acceptor buffer to each well of the acceptor plate.

  • Assemble the "Sandwich": Carefully place the lipid-coated donor plate onto the acceptor plate.

  • Add Test Compound: Add the test compound solution to the donor plate wells.

  • Incubate: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 12-18 hours).[20]

  • Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both plates for analysis.

  • Analysis: Determine the concentration of the test compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_A / [drug]_eq)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [drug]_A is the concentration in the acceptor well, and [drug]_eq is the equilibrium concentration.

Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[27][28][29][30][31]

Workflow for Liver Microsomal Stability Assay

Microsomal_Stability_Workflow prep_mix Prepare Reaction Mixture: Buffer, Liver Microsomes, Test Compound pre_incubate Pre-incubate: 37°C for 5 min prep_mix->pre_incubate initiate Initiate Reaction: Add NADPH regenerating system pre_incubate->initiate sample Sample at Time Points: (e.g., 0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction: Add cold acetonitrile with internal standard sample->quench process Process Samples: Centrifuge to precipitate protein quench->process analyze Analyze Supernatant: LC-MS/MS to quantify remaining compound process->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a stock solution of the test compound in DMSO. Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare an NADPH regenerating system.[29]

  • Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, liver microsomes (e.g., human liver microsomes), and the test compound.[28][29]

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for approximately 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[31]

  • Quench Reaction: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).[27]

  • Protein Precipitation: Centrifuge the quenched samples at high speed to precipitate the microsomal proteins.[29]

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot can be used to calculate the half-life (t½) and intrinsic clearance (CLint).[30]

Conclusion

The incorporation of the azaspiro[3.4]octane moiety represents a powerful strategy in modern medicinal chemistry to enhance the drug-like properties of small molecules.[32][33] Its rigid, three-dimensional structure favorably impacts key physicochemical properties such as solubility and lipophilicity. These improvements, in turn, can lead to superior pharmacokinetic profiles, including better permeability and enhanced metabolic stability. By understanding the underlying principles and employing the robust in vitro assays detailed in this guide, researchers can more effectively leverage the azaspiro[3.4]octane scaffold to design and develop safer and more efficacious drug candidates, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Caco2 assay protocol. [Source document not publicly available].
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. Available at: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. [Source document not publicly available].
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. Available at: [Link]

  • 2D Versus 3D Cell Cultures: Advantages and Disadvantages. Mimetas. Available at: [Link]

  • 3D vs 2D Cell Culture: Which Model Suits Your Lab in 2025? Pharma Now. Available at: [Link]

  • Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance. PubMed. Available at: [Link]

  • 3D vs. 2D Culture Systems: A Comprehensive Comparison for Enhanced Biological Research. Creative Biolabs. Available at: [Link]

  • 3D vs 2D Cell Culture: A Comprehensive Comparison and Review. [Source document not publicly available].
  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. Available at: [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

Abstract: This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 203662-55-9).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 203662-55-9). Primarily utilized by researchers and drug development professionals in the synthesis of PROTACs and other complex heterocyclic compounds, this guide moves beyond mere procedural instruction to explain the chemical rationale behind each step.[1][2] By integrating safety data, regulatory standards, and chemical reactivity principles, this guide serves as an essential resource for ensuring laboratory safety and environmental compliance.

Core Principles: Understanding the Compound's Chemistry and Hazards

Effective disposal begins with a thorough understanding of the molecule's characteristics. Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate is a bifunctional organic compound featuring two key reactive sites that dictate its handling and disposal: the aldehyde group and the tert-butyloxycarbonyl (Boc) protecting group.

  • Aldehyde Functionality: The formyl group (-CHO) is a reactive moiety that classifies the compound as an aldehyde. Aldehydes can be toxic and are often subject to specific waste treatment procedures designed to neutralize this functional group.[3][4]

  • Boc-Protected Amine: The tert-butyloxycarbonyl group is a common protecting group for amines that is notably labile under acidic conditions.[5][6][7] This instability in the presence of acid is a critical consideration for waste segregation to prevent uncontrolled decomposition.

A full hazard assessment is mandatory before handling. The Safety Data Sheet (SDS) provides the primary hazard information for this compound.[8]

Table 1: Hazard Profile of Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate [8]

Hazard Class GHS Classification Hazard Statement Signal Word
Acute Oral Toxicity Category 4 H302: Harmful if swallowed Warning
Acute Dermal Toxicity Category 4 H312: Harmful in contact with skin Warning

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | Warning |

Incompatibilities: The compound must not be mixed with strong acids, strong alkalis, or strong oxidizing/reducing agents.[8] Such mixing can lead to vigorous, uncontrolled reactions and the release of hazardous byproducts.

Mandatory Personal Protective Equipment (PPE)

Given the compound's acute toxicity profile, strict adherence to PPE protocols is non-negotiable. All handling, including disposal preparation, must be conducted inside a certified chemical fume hood.[8][9]

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Chemical safety goggles and/or a full-face shield.[8] Protects against splashes and accidental contact with the eyes.
Hand Chemically resistant gloves (e.g., nitrile).[8] Prevents dermal absorption, as the compound is harmful in contact with skin.
Body Standard laboratory coat.[10] Prevents contamination of personal clothing.

| Respiratory | Operations must be performed in a well-ventilated area, preferably a chemical fume hood.[8] | Prevents inhalation of vapors or aerosols, which are harmful. |

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as regulated hazardous waste in strict accordance with federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13]

Step 1: Waste Identification and Segregation
  • Characterize the Waste: All unused or waste tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate, including contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), must be classified as hazardous chemical waste.[10][14]

  • Segregate Incompatibles: Maintain a dedicated, closed waste container for this compound and any solvents it was used with (e.g., dichloromethane, ethyl acetate). Crucially, ensure this waste stream is kept separate from acidic or basic waste to prevent the chemical decomposition of the Boc group.[8][15]

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a robust, leak-proof container made of a material that does not react with the chemical waste (e.g., a high-density polyethylene or glass bottle with a screw cap).[11][15]

  • Proper Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate".

    • A list of all other components in the container by percentage or volume (e.g., solvents).[15]

    • The relevant hazard pictograms (e.g., GHS07 for "Harmful").

    • The date accumulation started.[16]

Step 3: On-Site Neutralization of Aldehyde (For Dilute Aqueous Waste Streams ONLY)

For certain dilute, spent aqueous solutions, on-site chemical treatment to neutralize the aldehyde group may be a viable option to reduce the waste's toxicity.[4] This procedure does not apply to the pure, unused compound, which must be disposed of as hazardous waste.[4]

Causality: This step targets the aldehyde moiety, which can be chemically converted to a less toxic substance. Methods include using commercial neutralizing agents or chemical reagents like sodium pyrosulfite, which can render the aldehyde non-hazardous.[3][17][18]

Protocol:

  • Transfer the dilute aldehyde-containing waste to a suitable reaction vessel within a fume hood.

  • Following the manufacturer's instructions for a commercial neutralizer (like Aldex®) or a validated laboratory procedure, add the neutralizing agent slowly while stirring.[3][17]

  • Test the treated solution to ensure the reaction is complete and the aldehyde concentration is below the permissible limit for drain disposal.[4]

  • Crucially, obtain written authorization from your institution's Environmental Health & Safety (EHS) office and the local sewer authority before discharging any treated waste to the sewer. [4] Unauthorized discharge is illegal.

Step 4: Accumulation and Storage
  • Designate a Storage Area: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[15]

  • Safe Storage Conditions: The SAA must be under the direct control of laboratory personnel, away from heat sources or ignition, and provide for the separation of incompatible waste types.[10][11] The container should be placed in secondary containment to prevent spills.[11]

  • Time and Volume Limits: Adhere to regulatory limits on the volume of waste that can be accumulated (typically up to 55 gallons) and the time it can be stored before being moved to a central facility (partially filled containers may remain for up to one year).[13][15]

Step 5: Final Disposal
  • Professional Disposal Service: The final disposal of the hazardous waste container must be handled by a licensed and certified hazardous waste disposal company.[11][14]

  • Documentation: Maintain meticulous records of all waste generated, including its composition, volume, and the date it was sent for disposal. This documentation is essential for regulatory compliance and inspections.[14]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.[8]

  • Wear Appropriate PPE: Do not attempt to clean a spill without the full PPE detailed in Section 2.

  • Contain and Absorb: For liquid spills, use an inert, non-combustible absorbent material like diatomite or universal binders to soak up the material.[8]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a suitable, sealable container for disposal as hazardous waste.[19]

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol and then soap and water.[8]

  • Dispose of Materials: All materials used for cleanup must be placed in the hazardous waste container for this compound.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate.

DisposalWorkflow Start Waste Generated: tert-butyl 2-formyl-6-azaspiro [3.4]octane-6-carboxylate Characterize Step 1: Characterize as Hazardous Chemical Waste Start->Characterize PureOrSolution Is the waste pure compound or a dilute aqueous solution? Characterize->PureOrSolution PureCompound Pure Compound / Concentrated Organic Solution PureOrSolution->PureCompound Pure / Organic DiluteSolution Dilute Aqueous Waste Stream PureOrSolution->DiluteSolution Dilute Aqueous Segregate Step 2: Segregate & Place in Labeled, Compatible Container PureCompound->Segregate NeutralizeCheck Is on-site aldehyde neutralization permitted by EHS & local authority? DiluteSolution->NeutralizeCheck Store Step 4: Store Container in Satellite Accumulation Area Segregate->Store NeutralizeCheck->Segregate No Neutralize Step 3: Perform Aldehyde Neutralization Protocol NeutralizeCheck->Neutralize Yes Verify Verify complete reaction & obtain final disposal approval Neutralize->Verify DrainDisposal Dispose to Sewer (with approval) Verify->DrainDisposal FinalDisposal Step 5: Transfer to Licensed Hazardous Waste Contractor Store->FinalDisposal

Caption: Decision workflow for disposal of the target compound.

References

  • Aldehyde Disposal. (n.d.). Vertex AI Search.
  • tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate-SDS-MedChemExpress. (2025). MedChemExpress.
  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology.
  • Aldex® - Aldehyde Disposal Made Easy. (n.d.).
  • tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate-COA-1002059-MedChemExpress. (n.d.). MedChemExpress.
  • Aldehyde Disposal Products. (n.d.).
  • Navigating the Disposal of 5-Azaspiro[3.5]nonan-2-one: A Procedural Guide. (2025). BenchChem.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. (n.d.).
  • Method of neutralizing aldehyde-containing waste waters and the like. (n.d.). Google Patents.
  • tert-butyl 2-forMyl-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). Guidechem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
  • tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). MySkinRecipes.
  • tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). MedchemExpress.com.
  • Laboratory Safety Guidance. (n.d.). OSHA.
  • tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate | 203662-55-9. (n.d.). J&K Scientific.
  • SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
  • Safety Data Sheet. (2025). Angene Chemical.
  • tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | CID 56962195. (n.d.). PubChem.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Double BOC protection selective removal method. (n.d.). Suzhou Highfine Biotech.
  • SAFETY DATA SHEET. (2025). TCI Chemicals.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
  • Thermal Methods. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). UNODC.
  • Azaspiro compounds, their production and use. (n.d.). European Patent Office.
  • tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). Appretech Scientific Limited.
  • 2-Oxa-6-azaspiro[3.4]octane. (n.d.). Apollo Scientific.
  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet. (2025). ChemicalBook.
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8. (n.d.). Sigma-Aldrich.
  • 203661-71-6|tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). BLDpharm.
  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.

Sources

Handling

Comprehensive Handling Guide: Personal Protective Equipment for Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate

This document provides essential safety and logistical information for the handling and disposal of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 203662-55-9).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 203662-55-9). As a key building block and PROTAC linker in drug discovery, understanding its hazard profile is critical for ensuring personnel safety and maintaining experimental integrity[1]. This guide is structured to provide researchers, scientists, and drug development professionals with a direct, procedural framework for safe laboratory operations.

Hazard Identification & Risk Assessment

A thorough risk assessment is the foundation of safe chemical handling. The primary hazards associated with tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate are mandated by its chemical structure and toxicological profile.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an acute toxin[2]. The identified hazards necessitate stringent controls to prevent exposure.

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed[2][3].

  • Acute Toxicity (Dermal), Category 4 (H312): Harmful in contact with skin[2][3].

  • Acute Toxicity (Inhalation), Category 4 (H332): Harmful if inhaled[2][3].

The causality for these classifications stems from the compound's bioavailability and its reactive aldehyde functional group. Aldehydes as a class are known to be irritants and sensitizers, capable of causing irritation to the skin, eyes, and respiratory tract[4][5][6]. Therefore, all handling procedures must be designed to mitigate these three routes of exposure.

Chemical Identity & Hazards
CAS Number 203662-55-9[2][7]
Molecular Formula C13H21NO3[2][7]
Molecular Weight 239.32 g/mol [2]
Appearance Colorless to light yellow liquid
GHS Hazard Statements H302, H312, H332[2][3]
Signal Word Warning[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent chemical contact. The following equipment must be worn at all times when handling the compound.

PPE CategoryItem SpecificationRationale & Key Considerations
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers of >50 mL, heating).Protects against splashes of the liquid compound. The aldehyde group can cause serious eye irritation[5][8].
Hand Protection Chemical-resistant nitrile gloves (minimum 4 mil thickness). Inspect for tears or holes before each use. Change gloves immediately upon contamination.Prevents dermal absorption, a primary route of exposure (H312)[2]. Double-gloving is recommended for extended procedures.
Body Protection A flame-resistant laboratory coat, fully buttoned with sleeves rolled down. For large-scale operations, a chemical-resistant apron over the lab coat is required.Protects skin and personal clothing from incidental contact and minor splashes[2].
Respiratory Protection Not required for routine handling of small quantities within a certified chemical fume hood. A NIOSH-approved respirator with an organic vapor cartridge is required for spill cleanup, handling outside of a fume hood, or if aerosolization is likely.Prevents inhalation, a key exposure route (H332)[2]. All work should be engineered to avoid the need for respiratory protection.

Safe Handling & Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure risk. This protocol outlines the procedural steps from preparation to cleanup.

Step-by-Step Handling Procedure
  • Preparation & Pre-Handling Checks:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Ensure an eyewash station and safety shower are accessible and unobstructed[2].

    • Gather all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.

    • Don all required PPE as specified in the table above.

  • Compound Handling (Inside Chemical Fume Hood):

    • Perform all manipulations, including weighing, transferring, and preparing solutions, within the fume hood sash at the lowest practical height.

    • Handle the compound as a liquid, noting its appearance as colorless to light yellow.

    • Use caution to avoid creating splashes or aerosols[9].

    • Keep the primary container tightly sealed when not in use to prevent vapor release[9].

  • Post-Handling & Decontamination:

    • Decontaminate all surfaces within the fume hood where the compound was handled.

    • Carefully remove and dispose of contaminated materials (e.g., pipette tips, weighing paper) into a designated hazardous waste container.

    • Doff PPE in the correct order to avoid cross-contamination: first remove gloves, followed by the lab coat, and finally eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE[2].

Workflow Visualization

The following diagram illustrates the logical flow for safely handling tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate.

G cluster_prep Preparation cluster_handle Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Verify Fume Hood & Safety Equipment prep2 Don Required PPE (See Table) prep1->prep2 handle1 Weigh & Transfer Inside Fume Hood prep2->handle1 clean1 Decontaminate Workspace handle1->clean1 emergency Spill or Exposure (Follow Emergency Plan) handle1->emergency clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 End End clean4->End

Sources

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